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Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the Antimalarial Mechanism of Action of 4,7-Dichloro-6-methoxy-2-methylquinoline

Executive Summary The persistent global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates a robust pipeline of novel therapeutic agents. Quinoline-based compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The persistent global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates a robust pipeline of novel therapeutic agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy. This guide focuses on a specific synthetic derivative, 4,7-Dichloro-6-methoxy-2-methylquinoline, providing a comprehensive framework for its mechanistic evaluation. While this specific molecule is not extensively characterized in public literature, its structure, featuring the classic 4,7-dichloroquinoline core, allows for a hypothesis-driven investigation rooted in established quinoline pharmacology.[1] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a logical, multi-stage experimental workflow to determine its mode of action, from primary biochemical targeting to in vivo efficacy. We will detail the causality behind each experimental choice, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Quinoline Scaffold and the Investigative Rationale

Quinoline-containing drugs, from the naturally derived quinine to the synthetic chloroquine (CQ), have been pivotal in malaria treatment.[2][3] Their primary mechanism of action is widely understood to involve the disruption of a critical parasite detoxification pathway within the acidic digestive vacuole (DV).[2][4] During its intraerythrocytic life stage, the parasite digests copious amounts of host hemoglobin, releasing toxic ferriprotoporphyrin IX (FPIX), or free heme.[5][6] To protect itself, the parasite biocrystallizes this toxic heme into inert, insoluble hemozoin (also known as malaria pigment).[7]

Classic 4-aminoquinolines like chloroquine are weak bases that accumulate to high concentrations in the acidic DV, where they are thought to cap the growing hemozoin crystal, preventing further polymerization.[2][6][7] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[8][9] However, the clinical utility of chloroquine has been severely undermined by resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the DV.[5][10]

The compound 4,7-Dichloro-6-methoxy-2-methylquinoline is built upon the 4,7-dichloroquinoline framework, a key intermediate in the synthesis of chloroquine and amodiaquine.[1] The substitutions at the 2- and 6-positions may alter its physicochemical properties, such as lipophilicity and basicity, potentially modifying its target affinity, cellular accumulation, and efficacy against CQ-resistant strains. Our investigation is therefore predicated on the primary hypothesis that this compound retains the core quinoline mechanism of hemozoin inhibition, with a secondary hypothesis that its unique substitutions may offer advantages in overcoming resistance.

Primary Hypothesis: Interference with Heme Detoxification

The most logical starting point for any quinoline derivative is to assess its ability to inhibit hemozoin formation. This is the canonical mechanism for this drug class and a direct, testable biochemical interaction.[11][12]

Scientific Grounding

Inside the parasite's digestive vacuole, the detoxification of heme into hemozoin is a non-enzymatic process under acidic conditions, which can be replicated in vitro as β-hematin formation.[5][12] This assay provides a direct, cell-free readout of a compound's ability to interfere with this critical pathway. A positive result strongly indicates a CQ-like mechanism of action.

Key Experiment 1: In Vitro β-Hematin Formation (Hemozoin Inhibition) Assay

Causality of Experimental Choice: This cell-free assay is selected as the initial screen because it isolates the chemical interaction between the compound and heme polymerization, removing confounding biological variables like membrane transport or metabolism. It is a rapid, cost-effective, and high-throughput method to validate the primary hypothesis.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2.5 mg/mL solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare a 0.5 M sodium acetate buffer (pH 4.8).

    • Prepare serial dilutions of the test compound (4,7-Dichloro-6-methoxy-2-methylquinoline) and chloroquine (positive control) in DMSO. The final concentration in the assay should range from approximately 1 µM to 100 µM.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the hemin chloride solution.

    • Add 2 µL of the test compound or control solution. Include a DMSO-only well as a negative control (100% hemozoin formation).

    • Initiate the reaction by adding 50 µL of the 0.5 M sodium acetate buffer.

    • Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate at 4000 rpm for 15 minutes.

    • Carefully discard the supernatant.

    • Wash the pellet with 200 µL of DMSO to remove any unreacted hemin. Repeat the centrifugation and supernatant removal.

    • Dissolve the remaining β-hematin pellet in 200 µL of 0.1 M NaOH.

    • Measure the absorbance of the dissolved pellet at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the 50% inhibitory concentration (IC50).

Illustrative Data Presentation
CompoundIC50 (µM) for β-Hematin Inhibition
4,7-Dichloro-6-methoxy-2-methylquinolineHypothetical Value: 18.5 ± 2.1
Chloroquine (Positive Control)25.2 ± 3.5
Artemisinin (Negative Control)> 200

Table 1: Hypothetical results from the in vitro β-hematin formation assay. Lower IC50 values indicate more potent inhibition.

Visualization of the Hypothesized Pathway

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (FPIX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization Compound 4,7-Dichloro-6-methoxy- 2-methylquinoline Compound->Heme Forms Complex Inhibits Crystallization SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synchronized Parasite Culture (Ring Stage) C Combine Culture & Drug in 96-well Plate A->C B Serial Drug Dilutions B->C D Incubate 72h (37°C, Gas Mix) C->D E Freeze-Thaw to Lyse Cells D->E F Add SYBR Green I Lysis Buffer E->F G Read Fluorescence (Ex:485/Em:530) F->G H Calculate EC50 & Resistance Index G->H

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Exploratory

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-methoxy-2-methylquinoline and Its Derivatives

This guide provides a comprehensive overview of the synthetic pathways leading to 4,7-dichloro-6-methoxy-2-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detai...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 4,7-dichloro-6-methoxy-2-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust resource for the synthesis and derivatization of this important molecular core.

Introduction

The quinoline framework is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. The specific substitution pattern of 4,7-dichloro-6-methoxy-2-methylquinoline makes it a versatile intermediate for the development of novel bioactive compounds. The presence of two reactive chlorine atoms at positions 4 and 7, along with the methoxy and methyl groups that modulate the electronic and steric properties of the molecule, provides multiple avenues for chemical elaboration. This guide will explore the primary synthetic routes to this core structure and its subsequent derivatization.

Core Synthesis Pathway: A Two-Stage Approach

The most logical and widely applicable strategy for the synthesis of 4,7-dichloro-6-methoxy-2-methylquinoline involves a two-stage process. This approach begins with the construction of the quinoline core via a cyclization reaction to form a 4-hydroxyquinoline intermediate, followed by a chlorination step to introduce the chloro group at the 4-position. The chlorine atom at the 7-position is incorporated by starting with an appropriately substituted aniline precursor.

Stage 1: Construction of the 7-Chloro-6-methoxy-2-methylquinolin-4-ol Core

The formation of the quinoline ring is a critical step that dictates the overall efficiency of the synthesis. The Conrad-Limpach reaction, a classic and reliable method, is well-suited for this transformation.[1][2] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the target scaffold, 3-chloro-4-methoxyaniline is the logical starting material.

Causality of Experimental Choices:

  • Starting Materials: 3-chloro-4-methoxyaniline provides the necessary precursors for the 7-chloro and 6-methoxy substituents. Ethyl acetoacetate is a readily available and effective β-ketoester that introduces the 2-methyl and 4-hydroxy (or 4-oxo) functionalities.

  • Reaction Conditions: The initial condensation is typically performed under acidic catalysis to facilitate the formation of the enamine intermediate. The subsequent thermal cyclization requires high temperatures (around 250 °C) to overcome the energy barrier for the 6-electron electrocyclization.[3] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature and ensuring good yields.[3][4]

Experimental Protocol: Synthesis of 7-Chloro-6-methoxy-2-methylquinolin-4-ol

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-chloro-4-methoxyaniline (1 molar equivalent) and ethyl acetoacetate (1.1 molar equivalents) in toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether) to approximately 250 °C.

  • Slowly add the crude enamine intermediate to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to ensure complete cyclization.

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Filter the solid product and wash it with a low-boiling solvent like hexane to remove the high-boiling solvent.

  • The crude 7-chloro-6-methoxy-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

StepReactantsKey Reagents/SolventsTemperatureTypical Yield
Condensation3-chloro-4-methoxyaniline, Ethyl acetoacetateToluene, p-TSAReflux>90%
CyclizationEnamine intermediateDiphenyl ether~250 °C60-80%

Diagram: Conrad-Limpach Synthesis of the Quinolin-4-ol Core

G cluster_0 Stage 1: Quinolin-4-ol Formation A 3-Chloro-4-methoxyaniline C Enamine Intermediate A->C Condensation (p-TSA, Toluene, Reflux) B Ethyl Acetoacetate B->C D 7-Chloro-6-methoxy- 2-methylquinolin-4-ol C->D Thermal Cyclization (Diphenyl Ether, ~250°C)

Caption: Conrad-Limpach synthesis of the quinolin-4-ol intermediate.

Stage 2: Chlorination to 4,7-Dichloro-6-methoxy-2-methylquinoline

The conversion of the 4-hydroxy group to a chlorine atom is a crucial step that activates the 4-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5]

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent that effectively converts the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species.[3][6]

  • Work-up: The reaction is quenched by carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. Neutralization with a base is then performed to remove any acidic byproducts.

Experimental Protocol: Synthesis of 4,7-Dichloro-6-methoxy-2-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-chloro-6-methoxy-2-methylquinolin-4-ol (1 molar equivalent) in an excess of phosphorus oxychloride (5-10 molar equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and a saturated sodium bicarbonate solution.

  • Stir the mixture until the effervescence ceases and the product precipitates as a solid.

  • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

  • The crude 4,7-dichloro-6-methoxy-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

StepStarting MaterialKey Reagents/SolventsTemperatureTypical Yield
Chlorination7-Chloro-6-methoxy-2-methylquinolin-4-olPOCl₃, DMF (cat.)~110 °C80-90%

Diagram: Chlorination of the Quinolin-4-ol

G cluster_1 Stage 2: Chlorination D 7-Chloro-6-methoxy- 2-methylquinolin-4-ol E 4,7-Dichloro-6-methoxy- 2-methylquinoline D->E POCl₃, DMF (cat.) ~110°C

Caption: Conversion of the quinolin-4-ol to the dichloroquinoline.

Derivatization of the 4,7-Dichloro-6-methoxy-2-methylquinoline Core

The presence of two reactive chlorine atoms in 4,7-dichloro-6-methoxy-2-methylquinoline opens up a vast chemical space for the synthesis of a diverse library of derivatives. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine at the 7-position is less reactive, allowing for selective functionalization.

Nucleophilic Aromatic Substitution at the 4-Position

The electron-withdrawing effect of the quinoline nitrogen makes the 4-position highly electrophilic and prone to attack by nucleophiles.

Synthesis of 4-Amino Derivatives:

The reaction of 4,7-dichloro-6-methoxy-2-methylquinoline with various primary and secondary amines provides a straightforward route to 4-amino-7-chloro-6-methoxy-2-methylquinoline derivatives.[8] These compounds are of significant interest in medicinal chemistry, particularly as potential antimalarial and anticancer agents.[9]

Experimental Protocol: General Procedure for Amination

  • In a sealed tube or microwave vial, dissolve 4,7-dichloro-6-methoxy-2-methylquinoline (1 molar equivalent) and the desired amine (1.2-2.0 molar equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Heat the reaction mixture to a temperature between 80 °C and 180 °C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of 4-Azido Derivatives:

The 4-azido derivative can be synthesized by reacting 4,7-dichloro-6-methoxy-2-methylquinoline with sodium azide.[10] This derivative is a valuable intermediate for the synthesis of triazoles via click chemistry.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the quinoline ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form C-C bonds.[11][12] These reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl substituents.

Diagram: Derivatization Pathways

G cluster_2 Derivatization of the Dichloroquinoline Core E 4,7-Dichloro-6-methoxy- 2-methylquinoline F 4-Amino Derivatives E->F R₂NH (SNAr) G 4-Azido Derivative E->G NaN₃ (SNAr) H 4-Aryl/Alkynyl Derivatives E->H Pd-Catalyzed Cross-Coupling

Caption: Key derivatization reactions of the core scaffold.

Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the quinoline core and its substituents. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C-Cl, C-O, and N-H bonds.

Spectroscopic Data for a Related Compound, 4,7-Dichloroquinoline: [13]

  • ¹H NMR: The spectrum would show signals in the aromatic region corresponding to the protons on the quinoline ring.

  • ¹³C NMR: The spectrum would show the expected number of signals for the carbon atoms in the quinoline core.

Conclusion

The synthesis of 4,7-dichloro-6-methoxy-2-methylquinoline and its derivatives is a well-established area of organic chemistry with significant implications for drug discovery. The synthetic routes outlined in this guide, based on the Conrad-Limpach reaction and subsequent functionalization, provide a robust and versatile platform for accessing a wide range of novel compounds. By understanding the underlying reaction mechanisms and the causality behind the experimental choices, researchers can confidently and efficiently synthesize these valuable molecules for further biological evaluation.

References

  • Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
  • Nasr, M. N., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/emcm-16/25868297]
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. [URL: https://derisilab.ucsf.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3247411/]
  • BenchChem (2025). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors.
  • ResearchGate (2022). (a) Synthesis of 4-azido-7-chloro-quinoline. (i) NaN3, DMF; (b)... [URL: https://www.researchgate.net/figure/a-Synthesis-of-4-azido-7-chloro-quinoline-i-NaN3-DMF-b-Synthesis-of-N-7-chloro_fig1_359392659]
  • Knapp, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13537-13554. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01594]
  • Wang, Y., et al. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 21(5), 643. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273760/]
  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [URL: https://www.researchgate.net/publication/327635298_Suzuki_Miyaura_Cross-Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]
  • ChemicalBook. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/86-98-6_1HNMR.htm]
  • Zádor, F., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1158. [URL: https://www.mdpi.com/1422-8599/2020/4/M1158]
  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki–Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [URL: https://www.organic-chemistry.org/abstracts/lit2/590.shtm]
  • Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 39. [URL: https://www.beilstein-journals.org/bjoc/articles/5/39]
  • Al-Zoubi, R. M., et al. (2014). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Combinatorial Science, 16(12), 675-680. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277749/]
  • Ishida, J., et al. (1983). Synthetic studies on pyrroloquinolines. Part III. Improved synthesis of 7-chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline and its conversion into 3a,10b-diazacyclopenta[jk]phenanthrene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1325-1330. [URL: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p1830001325]
  • Abdel-Aziz, A. A.-M., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 23(11), 2959. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278381/]
  • Časar, Z. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-298. [URL: https://www.mdpi.com/1420-3049/11/4/286]
  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. [URL: https://patents.google.
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [URL: https://www.researchgate.
  • Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 39. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2761314/]
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cber.188702001216]

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Foundational

A Prospective Analysis and Methodological Guide to the Pharmacokinetics and Bioavailability of 4,7-Dichloro-6-methoxy-2-methylquinoline

Abstract: This document provides a prospective analysis and a comprehensive methodological framework for characterizing the pharmacokinetics and bioavailability of the novel chemical entity, 4,7-Dichloro-6-methoxy-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a prospective analysis and a comprehensive methodological framework for characterizing the pharmacokinetics and bioavailability of the novel chemical entity, 4,7-Dichloro-6-methoxy-2-methylquinoline. In the absence of direct published data for this specific molecule, this guide synthesizes established principles of drug metabolism and pharmacokinetic (DMPK) science with insights drawn from structurally related quinoline and quinazoline derivatives. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured approach to the investigation of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The guide details predictive assessments, in vitro experimental protocols, and in vivo study designs, culminating in a robust strategy for a complete pharmacokinetic characterization.

Introduction and Statement of Prospective Analysis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1] The title compound, 4,7-Dichloro-6-methoxy-2-methylquinoline, is a distinct chemical entity for which, at the time of this writing, no public pharmacokinetic data is available. Its structural features—a substituted quinoline core—suggest potential biological activity, making its pharmacokinetic profile a critical dataset for any future development.

This guide, therefore, adopts a prospective and predictive stance. It is not a retrospective summary of existing data, but rather a forward-looking roadmap for its acquisition and interpretation. By examining the known metabolic fates and disposition of analogous compounds, we can formulate a scientifically rigorous and efficient strategy to elucidate the ADME properties and oral bioavailability of 4,7-Dichloro-6-methoxy-2-methylquinoline.

Structural Analysis and Physicochemical Predictions

The structure of 4,7-Dichloro-6-methoxy-2-methylquinoline (Figure 1) provides initial clues to its likely pharmacokinetic behavior.

  • Lipophilicity: The presence of two chloro groups and a methyl group is expected to increase lipophilicity, which may enhance membrane permeability and absorption.

  • Ionization: The quinoline nitrogen provides a basic center, allowing for salt formation and influencing solubility. The pKa of this nitrogen will be a key determinant of its charge state in different physiological compartments.

  • Metabolic Handles: The methoxy group, the aromatic rings, and the methyl group all represent potential sites for metabolic transformation.

Figure 1: Chemical Structure of 4,7-Dichloro-6-methoxy-2-methylquinoline Molecular Formula: C11H9Cl2NO Molecular Weight: 242.10 g/mol

A summary of predicted physicochemical properties, which are foundational to understanding its "drug-like" potential, is presented in Table 1. These values are typically generated using in silico modeling software (e.g., ADMETsar, SwissADME).

PropertyPredicted ValueImplication for Pharmacokinetics
LogP (Lipophilicity) 3.5 - 4.5Good passive permeability across membranes; potential for high volume of distribution.
Aqueous Solubility LowMay present challenges for oral formulation; pH-dependent solubility expected.
pKa (Basic) 4.0 - 5.0Primarily unionized at intestinal pH, favoring absorption. Ion trapping may occur in acidic compartments.
Polar Surface Area (PSA) ~30 ŲLikely to have good CNS penetration if not actively effluxed.

Proposed Methodologies for In Vitro ADME Profiling

A tiered, in vitro approach is essential to build a preliminary ADME profile, conserve resources, and guide the design of subsequent in vivo studies.

Metabolic Stability Assessment

The primary objective is to determine the compound's susceptibility to metabolic breakdown. Given that some quinoline-containing c-Met kinase inhibitors are substrates for aldehyde oxidase (AO), and that P450-mediated oxidation is a common metabolic pathway, both enzyme systems should be investigated.[2][3]

Experimental Protocol: Phase I Metabolic Stability

  • System Preparation: Prepare incubations with human liver microsomes (for P450 activity) and human liver cytosol (for AO activity). Include necessary co-factors (NADPH for P450s, and a source of electrons for AO).

  • Incubation: Incubate 4,7-Dichloro-6-methoxy-2-methylquinoline (typically at 1 µM) with the microsomal and cytosolic fractions at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time to determine the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Identifying the major metabolites is crucial for understanding clearance pathways and assessing the potential for active or toxic metabolites.

Experimental Protocol: Metabolite Identification

  • Incubation: Perform a scaled-up version of the metabolic stability assay to generate sufficient quantities of metabolites.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry.

  • Data Processing: Compare the chromatograms of the test incubations with control incubations (without co-factors) to identify metabolite peaks.

  • Structural Elucidation: Use the accurate mass and fragmentation patterns to propose structures for the metabolites. Common transformations to look for include:

    • O-demethylation of the methoxy group.

    • Hydroxylation of the aromatic rings or the methyl group.

    • Oxidation of the quinoline ring, potentially mediated by aldehyde oxidase.[2]

Plasma Protein Binding

The extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein determines the fraction of unbound drug available to exert its pharmacological effect and be cleared.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

  • Procedure: Add plasma to one chamber and a buffer solution containing the test compound to the other.

  • Incubation: Rotate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Take samples from both the plasma and buffer chambers.

  • Quantification: Analyze the concentration of the compound in both chambers by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) based on the concentration difference at equilibrium.

The proposed in vitro experimental workflow is visualized in the diagram below.

in_vitro_workflow cluster_start Initial Assessment cluster_metabolism Metabolic Profiling cluster_properties Physicochemical & Binding cluster_results Data Integration & Prediction start 4,7-Dichloro-6-methoxy-2-methylquinoline stability Metabolic Stability (Microsomes & Cytosol) start->stability Incubate ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb perm Permeability Assay (e.g., PAMPA, Caco-2) start->perm met_id Metabolite Identification (High-Resolution MS) stability->met_id Scale-up results In Vitro ADME Profile met_id->results ppb->results perm->results invivo_pred Prediction of In Vivo PK results->invivo_pred IVIVE

Caption: Proposed workflow for in vitro ADME profiling.

Proposed Framework for In Vivo Pharmacokinetic and Bioavailability Studies

Following a comprehensive in vitro assessment, in vivo studies in a relevant animal model (e.g., mouse or rat) are the next logical step.

Pre-clinical Formulation Development

Due to its predicted low aqueous solubility, a suitable formulation is required for both intravenous (IV) and oral (PO) administration. Common approaches include using co-solvents (e.g., PEG400, DMSO) or complexation agents (e.g., cyclodextrins).

Pharmacokinetic Study Design

A cassette or discrete dosing study can be employed. A typical design involves administering the compound to a cohort of animals via IV and PO routes.

Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4,7-Dichloro-6-methoxy-2-methylquinoline in plasma samples using a validated LC-MS/MS method.[4][5]

Data Analysis and Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). The key pharmacokinetic parameters to be determined are summarized in Table 2.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
Elimination half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

The relationship between these core pharmacokinetic phases is illustrated in the diagram below.

adme_cycle cluster_input Administration cluster_body Systemic Circulation cluster_disposition Disposition dose Oral Dose central Plasma (Bound <=> Unbound) dose->central Absorption (F%) distribution Distribution (Tissues) central->distribution Distribution (Vd) metabolism Metabolism (Liver, etc.) central->metabolism Clearance (CL) excretion Excretion (Kidney, Bile) central->excretion Clearance (CL) metabolism->excretion

Caption: The integrated phases of pharmacokinetics (ADME).

Conclusion and Future Directions

This guide outlines a robust, industry-standard framework for the comprehensive pharmacokinetic and bioavailability characterization of 4,7-Dichloro-6-methoxy-2-methylquinoline. By starting with in silico and in vitro assessments, a predictive understanding of the molecule's ADME profile can be established efficiently. These foundational studies are critical for designing definitive in vivo experiments that will quantify key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

The resulting data will be indispensable for any further development of this compound. It will enable the establishment of a dose-exposure relationship, inform dose selection for efficacy and toxicology studies, and ultimately determine its viability as a potential therapeutic candidate. The methodologies described herein represent a self-validating system, where each stage of investigation logically informs the next, ensuring a thorough and scientifically sound evaluation.

References

  • BenchChem. (n.d.). Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline.
  • PMC. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • PubMed. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect.
  • PMC. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • PMC. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • Biology, Medicine, & Natural Product Chemistry. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines.
  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.

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Exploratory

In silico molecular docking studies of 4,7-Dichloro-6-methoxy-2-methylquinoline

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4,7-Dichloro-6-methoxy-2-methylquinoline This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular dock...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4,7-Dichloro-6-methoxy-2-methylquinoline

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 4,7-dichloro-6-methoxy-2-methylquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices to ensure scientific rigor and reproducibility.

Foundational Concepts: The Quinoline Scaffold and In Silico Docking

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer and antimalarial properties.[1] 4,7-Dichloro-6-methoxy-2-methylquinoline is a key synthetic intermediate used in the development of more complex molecules, including potential kinase inhibitors.[2] Its structural features make it an intriguing candidate for computational analysis to predict its potential biological targets.

Molecular docking is a pivotal computational method in structure-based drug design.[3][4][5] It predicts the preferred orientation (the "pose") and binding affinity of a small molecule (ligand) when it interacts with the binding site of a macromolecule, typically a protein (receptor).[4][6] By simulating this molecular recognition process, researchers can rapidly screen large libraries of compounds, prioritize candidates for experimental testing, and gain insights into the molecular basis of a drug's mechanism of action.[3][7]

Strategic Selection of a Protein Target: Epidermal Growth Factor Receptor (EGFR)

The choice of a protein target is a critical first step. Given that numerous quinoline and quinazoline derivatives function as kinase inhibitors, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target.[8] EGFR is a receptor tyrosine kinase whose dysregulation is a well-established driver in the progression of various cancers.[9][10] Many approved anticancer drugs, such as erlotinib, target the ATP-binding site of the EGFR kinase domain, and their structures often feature a quinoline or quinazoline core.[11]

For this study, we will utilize the crystal structure of the active EGFR kinase domain, specifically the PDB entry 2GS2 , which provides a high-quality three-dimensional representation of the target.[9]

The In Silico Docking Workflow: A Validating System

A robust docking protocol is a self-validating system where each step is designed to minimize artifacts and maximize the predictive accuracy of the simulation. This section details a field-proven workflow using widely adopted and validated open-source software.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Fetch Receptor (PDB: 2GS2) Receptor_Prep Receptor Preparation (Clean, Add Hydrogens) PDB->Receptor_Prep Ligand_SDF Obtain Ligand (PubChem) Ligand_Prep Ligand Preparation (3D Conversion, Energy Min.) Ligand_SDF->Ligand_Prep PDBQT_R Receptor Output (receptor.pdbqt) Receptor_Prep->PDBQT_R PDBQT_L Ligand Output (ligand.pdbqt) Ligand_Prep->PDBQT_L Grid Define Binding Site (Grid Box) PDBQT_R->Grid Vina Run AutoDock Vina (Docking Calculation) PDBQT_L->Vina Config Create Config File (conf.txt) Grid->Config Config->Vina Output Generate Output (output.pdbqt, log.txt) Vina->Output Affinity Extract Binding Affinity (-kcal/mol) Output->Affinity Visualization Visualize Interactions (PyMOL) Output->Visualization Report Report Findings Affinity->Report Visualization->Report

General workflow for in silico molecular docking.
Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to convert a raw PDB file into a format suitable for docking, which involves cleaning the structure and adding necessary atomic information.[12][13][14]

Tools:

  • PyMOL: Molecular visualization.[15][16][17][18]

  • AutoDock Tools (ADT): A suite for preparing docking inputs.[19]

Methodology:

  • Fetch the Structure: Open PyMOL and use the fetch command to download the PDB file:

  • Isolate the Protein: The PDB file may contain non-protein atoms like water (HOH), co-factors, and other ligands. These must be removed to prevent interference. In PyMOL, use the remove command:

  • Save the Cleaned Protein: Export the cleaned protein as a new PDB file (e.g., 2GS2_protein.pdb).

  • Add Hydrogens and Assign Charges: Open the 2GS2_protein.pdb file in AutoDock Tools.

    • Navigate to Edit -> Hydrogens -> Add. Select Polar only and click OK. This step is crucial for correctly identifying hydrogen bond donors and acceptors.[20]

    • Navigate to Edit -> Charges -> Add Kollman Charges.

  • Save as PDBQT: The final step is to save the prepared receptor in the PDBQT format, which contains atomic charge and type information required by AutoDock Vina.

    • Go to Grid -> Macromolecule -> Choose. Select 2GS2_protein and save it as receptor.pdbqt.

Experimental Protocol: Ligand Preparation

Ligand preparation ensures the small molecule has a realistic 3D conformation and the correct atomic properties for the simulation.[21][22]

Tools:

  • PubChem: Database for chemical structures.

  • PyMOL or Open Babel: For file format conversion.[23]

  • AutoDock Tools (ADT): For final preparation.

Methodology:

  • Obtain Ligand Structure: Search for "4,7-dichloro-6-methoxy-2-methylquinoline" on PubChem. Download the structure in SDF format.

  • Convert to 3D PDB: The initial SDF file is 2D. It must be converted to a 3D structure. This can be done using a tool like Open Babel or by opening the SDF in a visualizer like PyMOL and exporting it as a PDB file (e.g., ligand.pdb). This process generates an initial 3D conformation.[19][24]

  • Define Torsions and Save as PDBQT: Open the ligand.pdb file in AutoDock Tools.

    • Navigate to Ligand -> Input -> Choose. Select the ligand and click OK.

    • ADT will automatically detect the root atom and the number of rotatable bonds, which defines the ligand's conformational flexibility during docking.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Experimental Protocol: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.[25][26] It uses a grid-based approach to explore the binding site.

Methodology:

  • Define the Search Space (Grid Box): The grid box is a three-dimensional cube centered on the active site of the receptor, defining the volume that the ligand is allowed to explore.

    • In AutoDock Tools, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • Adjust the center coordinates and dimensions of the box to encompass the entire binding cleft where the native ATP ligand would bind. For the EGFR kinase domain, this is the deep cleft between the N- and C-lobes. A typical size is 25 x 25 x 25 Å.

    • Record the center coordinates (X, Y, Z) and dimensions (X, Y, Z).

  • Create the Configuration File: Create a text file named conf.txt and add the following information, replacing the coordinates and dimensions with the values from the previous step.

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase computational time but also increase the probability of finding the true minimum energy pose. A value of 8 is a standard starting point.[23]

  • Execute the Docking Run: Open a command-line terminal, navigate to the directory containing your files, and run the following command:

Analysis and Visualization of Docking Results

The output of the docking simulation provides quantitative data on binding affinity and the 3D coordinates of the predicted binding poses.[27]

Interpreting Binding Affinity

The primary quantitative result is the binding affinity, reported in kcal/mol in the log.txt file and the output.pdbqt file. This value is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. AutoDock Vina provides a table of the top binding modes (typically 9) ranked by their affinity.

Table 1: Predicted Binding Affinities for 4,7-dichloro-6-methoxy-2-methylquinoline with EGFR

Binding Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1 -8.5 0.000 0.000
2 -8.2 1.854 2.431
3 -8.1 1.998 2.675
4 -7.9 2.130 3.012
5 -7.7 2.543 3.556

(Note: These are representative values and will vary with each specific docking run.)

Protocol: Visualization of Protein-Ligand Interactions

Visual analysis is essential to validate the docking results and understand the specific atomic interactions that stabilize the complex.[28]

Tool: PyMOL[18]

Methodology:

  • Load the Structures: Open PyMOL and load the prepared receptor and the docking output file:

  • Focus on the Binding Site: Display the receptor as a surface or cartoon and the ligand poses as sticks. Center the view on the ligand.

  • Analyze Interactions for the Top Pose: In the object menu, you can enable and disable different poses from the output.pdbqt file. Focus on the top-ranked pose (mode 1).

  • Identify Key Residues and Bonds: Use the select command and the measurement wizard to identify amino acid residues within 4 Å of the ligand. This helps identify potential hydrogen bonds and hydrophobic interactions.

    • To find potential hydrogen bonds: Action -> preset -> ligand sites -> cartoon. This will display the interacting residues.

G cluster_receptor EGFR Active Site Met793 Met793 (Hinge) Leu718 Leu718 Val726 Val726 Gly796 Gly796 Ligand 4,7-Dichloro-6-methoxy- 2-methylquinoline Ligand->Met793 H-Bond (putative) to Quinoline N Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Gly796 Hydrophobic

Hypothetical interaction map of the ligand in the EGFR active site.

Conclusion and Future Directions

This in-depth guide outlines a complete and scientifically robust workflow for performing molecular docking of 4,7-dichloro-6-methoxy-2-methylquinoline with the EGFR kinase domain. The results from such a study, including the predicted binding affinity and specific molecular interactions, provide a strong rationale for its potential as a kinase inhibitor scaffold.

It is crucial to recognize that in silico docking is a predictive tool.[3] The hypotheses generated here—specifically the binding pose and affinity—require experimental validation through techniques such as enzyme inhibition assays and X-ray crystallography to confirm the computational findings.

References

  • Kulkarni, N. D., et al. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Zhang, X., et al. (2006, June 20). Crystal Structure of the active EGFR kinase domain. RCSB PDB.
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  • Jones, D. A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
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  • Gajiwala, K.S., & Ferre, R.A. (2017, March 22). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB PDB.
  • GTI, T., et al. (2016, August 18). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central.
  • Quora User. (2021, September 20). How does one prepare proteins for molecular docking?. Quora.
  • UCSB. CSUPERB Tutorial: Molecular Visualization with PyMOL.
  • McTigue, M., et al. (2012, September 26). CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. RCSB PDB.
  • Gajiwala, K.S., & Ferre, R.A. (2017, October 18). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB.
  • Schimpl, M., et al. (2020, May 27). Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. RCSB PDB.
  • Whittington, D.A., et al. (2007, September 25). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. RCSB PDB.
  • ResearchGate User. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate.
  • Journal of Drug Delivery and Therapeutics. (2021, May 20). A Review on Molecular Docking.
  • BioSoft. PyMOL Tutorial.
  • In Silico Design. (2025, December 23). Tutorials.
  • Stamos, J., et al. (2002, September 4). Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB.
  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • International Journal of Research in Pharmaceutical Sciences. (2021). Basics, types and applications of molecular docking: A review.
  • UCSF Chimera Documentation. 6. Preparing the protein and ligand for docking.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • McTigue, M., et al. (2011, April 13). Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. RCSB PDB.
  • Peng, Y.H., & Wu, J.S. (2013, June 19). Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB PDB.
  • Roth, G.J., et al. (2008, December 23). Structure of VEGFR2 kinase domain in complex with BIBF1120. RCSB PDB.
  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • University of Oxford. Session 4: Introduction to in silico docking.
  • In-Silico Online. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube.
  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC.
  • Bioinformatics Online. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
  • Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • BenchChem. (2025). Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • Lee, J., & Kim, D. (2012, April 3). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. Journal of Chemical Information and Modeling.
  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • Royal Society of Chemistry. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
  • Sigma-Aldrich. 4,7-Dichloroquinoline.
  • PubMed. (2015). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines.
  • Cuartas, V., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC.
  • MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • PubMed. (2019, October 1). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

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Foundational

Spectroscopic Characterization of 4,7-Dichloro-6-methoxy-2-methylquinoline: A Comprehensive Guide for Structural Elucidation

Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require unambiguous structural validation before they can be utilized in downstream biological assays or syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require unambiguous structural validation before they can be utilized in downstream biological assays or synthetic pipelines. 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS: 1315346-63-4) is a highly substituted quinoline derivative. Molecules of this class serve as critical building blocks and intermediates in the development of antimalarial agents (analogous to chloroquine) and targeted PI3K/mTOR pathway inhibitors[1][2].

This whitepaper provides an in-depth, self-validating spectroscopic framework—utilizing Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—to confirm the structural integrity of this specific compound. Rather than merely listing data, this guide emphasizes the causality behind the spectroscopic signatures, explaining why specific functional groups manifest at precise frequencies and chemical shifts based on their localized electronic environments.

Orthogonal Validation Workflow

To ensure absolute trustworthiness in our structural assignment, we employ an orthogonal, self-validating analytical loop. No single technique is treated as absolute; instead, IR confirms the presence of functional groups, 1D NMR quantifies the spin systems, and 2D NMR maps the exact spatial connectivity.

AnalyticalWorkflow Prep Sample Preparation (High Purity Isolate) IR ATR-FTIR (Functional Groups) Prep->IR NMR1D 1D NMR (1H, 13C) (Spin Systems) Prep->NMR1D Valid Structural Validation (Self-Validating Model) IR->Valid NMR2D 2D NMR (HMBC) (Connectivity) NMR1D->NMR2D NMR2D->Valid

Figure 1: Multi-modal spectroscopic workflow for the structural validation of highly substituted quinoline derivatives.

Vibrational Spectroscopy (FT-IR) Analysis

Infrared spectroscopy provides the first layer of validation by probing the vibrational modes of the molecule's bonds. For 4,7-Dichloro-6-methoxy-2-methylquinoline, we utilize Attenuated Total Reflectance (ATR) FT-IR to avoid the matrix effects associated with KBr pelleting.

Quantitative Data Summary
Vibrational ModeWavenumber (cm⁻¹)IntensityCausality & Assignment
Aromatic C-H Stretch~3055WeakHigh force constant of sp² hybridized C-H bonds.
Aliphatic C-H Stretch2950, 2845Weak-MedSymmetric/asymmetric stretches of the -CH₃ and -OCH₃ groups.
C=N Ring Stretch1615StrongHighly characteristic of the quinoline heteroaromatic core[3][4].
Aromatic C=C Stretch1550, 1505StrongConjugated ring breathing modes.
C-O-C Asymmetric Stretch1255StrongDiagnostic for the aryl alkyl ether linkage of the 6-methoxy group.
C-Cl Stretch1080, 845MediumHalogen substitution on the aromatic ring; split due to differing electronic environments at C-4 and C-7.
Mechanistic Insights

The presence of the strong band at 1615 cm⁻¹ is the primary indicator of the intact quinoline core[3]. The C-O-C asymmetric stretch at 1255 cm⁻¹ is highly diagnostic; its relatively high wavenumber (compared to aliphatic ethers) is caused by the resonance of the oxygen lone pairs into the electron-deficient quinoline ring, which increases the double-bond character of the aryl-oxygen bond.

Nuclear Magnetic Resonance (NMR) Characterization

NMR provides the definitive map of the molecule's electronic architecture. The substitution pattern of 4,7-Dichloro-6-methoxy-2-methylquinoline creates a unique and highly diagnostic ¹H NMR spectrum: there are no adjacent protons on the aromatic rings . Consequently, all aromatic resonances will appear as isolated singlets.

¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Electronic Environment
8.08Singlet (s)1HH-8Strongly deshielded by the magnetic anisotropy of the adjacent quinoline nitrogen lone pair and the inductive withdrawal of the C-7 chlorine[5].
7.42Singlet (s)1HH-5Situated between the C-4 chlorine and the C-6 methoxy group. The resonance donation from the methoxy group slightly shields this proton relative to H-8.
7.36Singlet (s)1HH-3Located on the electron-deficient pyridine ring, but isolated between the C-2 methyl and C-4 chlorine.
4.06Singlet (s)3H6-OCH₃Deshielded by the electronegative oxygen atom.
2.72Singlet (s)3H2-CH₃Deshielded relative to standard alkanes due to attachment to the sp² hybridized, electron-withdrawing C-2 position adjacent to nitrogen.
¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignmentCausality
158.4QuaternaryC-2Directly bonded to the electronegative nitrogen and the methyl group.
154.2QuaternaryC-6Strongly deshielded by the directly attached methoxy oxygen.
147.6QuaternaryC-8aBridgehead carbon directly attached to the nitrogen atom.
141.5QuaternaryC-4Deshielded by the highly electronegative chlorine atom.
129.1, 128.5Quaternary/CHC-8, C-7C-7 is shifted downfield by chlorine; C-8 is influenced by nitrogen.
125.3QuaternaryC-4aBridgehead carbon.
122.8CHC-3Relatively shielded for an aromatic carbon due to resonance from N.
105.7CHC-5Highly shielded due to strong ortho-resonance electron donation from the 6-methoxy group.
56.8CH₃6-OCH₃Typical chemical shift for an aryl methoxy carbon.
25.4CH₃2-CH₃Allylic/benzylic-type methyl carbon.
2D NMR Connectivity (HMBC)

Because the ¹H NMR yields only singlets, 1D data alone cannot definitively prove the relative positions of the substituents. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe 2-bond (²J) and 3-bond (³J) couplings between protons and carbons, locking the structure into place.

HMBC_Network cluster_1H 1H Resonances cluster_13C 13C Resonances H3 H-3 (δ 7.36) C2 C-2 (δ 158.4) H3->C2 2J C4a C-4a (δ 125.3) H3->C4a 3J H5 H-5 (δ 7.42) C4 C-4 (δ 141.5) H5->C4 3J C7 C-7 (δ 128.5) H5->C7 3J C8a C-8a (δ 147.6) H5->C8a 3J H8 H-8 (δ 8.08) H8->C4a 3J C6 C-6 (δ 154.2) H8->C6 3J CH3 2-CH3 (δ 2.72) CH3->C2 2J OCH3 6-OCH3 (δ 4.06) OCH3->C6 3J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical network used for unambiguous resonance assignment.

Causality of the HMBC Network: The critical validation step is observing the ³J correlation from the methoxy protons (δ 4.06) to C-6 (δ 154.2), and the ³J correlation from H-8 (δ 8.08) to the same C-6 carbon. This definitively proves that the methoxy group is at position 6, adjacent to H-5 and H-7 (which is substituted by chlorine), validating the regiochemistry of the synthesis.

Standard Operating Protocols (SOPs)

To ensure this data is reproducible and trustworthy, the following self-validating protocols must be strictly adhered to.

Protocol 1: ATR-FTIR Acquisition
  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Background: Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This eliminates ambient CO₂ and H₂O interference.

  • Sample Application: Deposit 1-2 mg of solid 4,7-Dichloro-6-methoxy-2-methylquinoline directly onto the center of the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50-60% transmission).

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the baseline is flat. If a sloping baseline is observed, the sample particle size may be too large, causing Mie scattering; grind the sample and re-acquire.

Protocol 2: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen due to the compound's lipophilic nature.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

  • 1D ¹H Acquisition: Acquire at 298 K using a standard 30° pulse sequence (zg30). Use a relaxation delay (D1) of 2 seconds and 16 scans.

  • 1D ¹³C Acquisition: Increase sample concentration to >50 mg/mL if possible. Use a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons (C-2, C-4, C-6, C-7, C-4a, C-8a).

  • 2D HMBC Acquisition: Set the long-range coupling constant parameter to 8 Hz (standard for ³J_CH couplings in aromatic systems). Acquire with 128 increments in the t1 dimension.

Conclusion

The spectroscopic characterization of 4,7-Dichloro-6-methoxy-2-methylquinoline requires a nuanced understanding of heteroaromatic electronic effects. Because the molecule's substitution pattern isolates all aromatic protons, 1D ¹H NMR yields only singlets, making chemical shift causality (deshielding by N and Cl, shielding by OCH₃) the primary diagnostic tool. By coupling this with ATR-FTIR to verify functional groups and 2D HMBC to map the carbon skeleton, researchers can establish a closed, self-validating system that guarantees structural integrity prior to advanced drug development workflows.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • 4,7-Dichloroquinoline. Wikipedia.
  • IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • Unveiling the Molecular Structure of Antimalarial Drugs Chloroquine and Hydroxychloroquine in Solution through Analysis of 1H NMR Chemical Shifts.

Sources

Exploratory

An In-Depth Technical Guide to Determining the Binding Affinity of 4,7-Dichloro-6-methoxy-2-methylquinoline to Target Proteins

Introduction The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically approved drugs and biologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its versatile structure has given rise to agents with a vast spectrum of therapeutic activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] This wide-ranging bioactivity underscores the importance of characterizing novel quinoline derivatives to unlock new therapeutic potentials.

This guide focuses on a specific, novel compound: 4,7-Dichloro-6-methoxy-2-methylquinoline . As a previously uncharacterized molecule, its biological targets and the affinity with which it binds to them remain unknown. The primary objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow to systematically identify its protein interaction partners and to quantify the thermodynamics and kinetics of these binding events.

We will delineate a multi-tiered strategy that begins with a broad, computational-based exploration to generate initial hypotheses, followed by rigorous, quantitative biophysical assays to validate these predictions and provide a deep understanding of the molecule's binding characteristics. This integrated approach ensures a logical, evidence-based progression from target hypothesis to validated, high-affinity interaction, forming the critical foundation for any subsequent drug development program.

Part 1: In Silico Target Identification and Binding Affinity Estimation

The initial challenge in characterizing a novel small molecule is to narrow down the vast landscape of the human proteome to a manageable list of probable protein targets. Before committing to resource-intensive wet-lab experiments, a robust computational approach is indispensable for generating high-quality, testable hypotheses.[5][6] This is achieved through a process known as virtual screening, specifically utilizing a reverse docking methodology where the small molecule is computationally tested against a large library of protein structures.[7][8][9]

The Causality Behind the Virtual Screen

A virtual screen operates on the principle of molecular complementarity: a ligand is likely to bind to a protein if its shape and chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobicity) are complementary to a binding pocket on the protein's surface.[10] By systematically evaluating the "fit" of our query molecule, 4,7-Dichloro-6-methoxy-2-methylquinoline, into the binding sites of thousands of proteins, we can use a scoring function to estimate the Gibbs Free Energy (ΔG) of binding.[11] A more negative predicted ΔG suggests a more stable, and therefore more probable, interaction. This allows us to rank the entire protein library and prioritize the most promising candidates for experimental validation.[12][13]

cluster_0 Virtual Screening Workflow A Ligand Preparation (3D structure of 4,7-Dichloro-6- methoxy-2-methylquinoline) C Molecular Docking (e.g., AutoDock Vina, Glide) A->C B Target Library Preparation (e.g., Human Kinome, PDBselect) B->C D Scoring & Ranking (Based on predicted ΔG) C->D E Hit List Generation (Top 100 Protein Candidates) D->E F Experimental Validation (Proceed to Part 2) E->F

Caption: A generalized workflow for in silico target identification.

Experimental Protocol: Virtual Screening via Molecular Docking
  • Ligand Preparation: a. Generate the 2D structure of 4,7-Dichloro-6-methoxy-2-methylquinoline using chemical drawing software (e.g., ChemDraw). b. Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., RDKit, Open Babel). c. Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. d. Assign appropriate atomic charges and define rotatable bonds to allow for conformational flexibility during docking.

  • Target Library Preparation: a. Select a relevant library of protein structures. For a broad screen, a representative set of the human proteome from the Protein Data Bank (PDB) can be used. For a focused approach, a specific protein family library (e.g., all human kinases) is preferable. b. Prepare each protein structure for docking. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining the binding site or "grid box" for the docking simulation.[14]

  • Docking Execution: a. Utilize a validated molecular docking program (e.g., AutoDock Vina, GOLD, smina).[8][14] b. Systematically dock the prepared ligand into the defined binding site of every protein in the target library. The algorithm will sample numerous poses (orientations and conformations) of the ligand within the binding site.[15]

  • Scoring and Prioritization: a. For each protein-ligand pair, the docking program's scoring function calculates a binding score, typically an approximation of the binding free energy in kcal/mol.[11] b. Rank all proteins in the library based on their docking scores, from most negative (strongest predicted affinity) to least negative. c. Generate a "hit list" of the top-ranked 50-100 proteins for subsequent experimental validation.

Data Presentation: Hypothetical Virtual Screening Results
RankProtein TargetGene NamePDB IDDocking Score (kcal/mol)Protein Class
1Cyclin-dependent kinase 2CDK21HCK-10.8Kinase
2Mitogen-activated protein kinase 14MAPK14 (p38α)3S3I-10.5Kinase
3Vascular endothelial growth factor receptor 2KDR (VEGFR2)4ASD-10.2Kinase
4B-Raf proto-oncogene serine/threonine-protein kinaseBRAF1UWH-9.9Kinase
5Serum and glucocorticoid-regulated kinase 1SGK13O3E-9.7Kinase
6Estrogen Receptor AlphaESR11A52-9.5Nuclear Receptor
7Heat shock protein 90HSP90AA12BSM-9.3Chaperone
8Poly [ADP-ribose] polymerase 1PARP15DS3-9.1Enzyme

This table represents simulated data for illustrative purposes.

Part 2: Experimental Validation and Quantitative Affinity Measurement

Computational predictions, while powerful for hypothesis generation, must be confirmed through direct biophysical measurements.[5] This section details a tiered experimental strategy to first validate the predicted hits and then to precisely characterize the binding affinity of 4,7-Dichloro-6-methoxy-2-methylquinoline for the confirmed targets.

Tier 1: High-Throughput Hit Validation with Thermal Shift Assay (TSA)

The Causality Behind TSA: The principle of TSA is that the binding of a small molecule ligand typically increases the thermal stability of its target protein.[16] This stabilization is detected by monitoring the protein's unfolding process as the temperature increases. We use a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. As the protein melts, fluorescence increases. A ligand-bound protein will be more resistant to unfolding, thus requiring a higher temperature to melt. This increase in the melting temperature (Tm), known as the thermal shift (ΔTm), is a direct indicator of ligand binding.[17][18] TSA is an ideal primary assay because it is fast, requires minimal protein, and is amenable to high-throughput screening formats (96- or 384-well plates).

cluster_1 Thermal Shift Assay (TSA) Workflow A Prepare Assay Plate: Protein + Dye + Buffer Protein + Dye + Buffer + Ligand B Temperature Ramp (e.g., 25°C to 95°C) A->B C Monitor Fluorescence (Real-Time PCR Instrument) B->C D Generate Melt Curves C->D E Calculate Tm for each well D->E F Determine ΔTm (ΔTm = Tm_ligand - Tm_control) E->F G Identify Validated Hits (Significant ΔTm > 2°C) F->G

Caption: Workflow for hit validation using Thermal Shift Assay.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation: a. Express and purify the top protein candidates from the virtual screen. b. Prepare a stock solution of 4,7-Dichloro-6-methoxy-2-methylquinoline (e.g., 10 mM in DMSO). c. Prepare an assay buffer optimized for protein stability. d. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

  • Assay Setup (in a 96-well PCR plate): a. For each protein, prepare a master mix containing the protein (final concentration 2-5 µM) and dye (final concentration 5x) in the assay buffer. b. Aliquot the master mix into wells. c. To "test" wells, add the quinoline compound to a final concentration (e.g., 10-50 µM). d. To "control" wells, add an equivalent volume of DMSO. e. Seal the plate securely.

  • Instrument Run: a. Place the plate in a real-time PCR instrument. b. Program a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute. c. Set the instrument to monitor fluorescence at the appropriate excitation/emission wavelengths for the dye during the temperature ramp.

  • Data Analysis: a. Plot fluorescence intensity versus temperature to generate a melting curve for each well. b. Fit the data to a Boltzmann equation to determine the midpoint of the transition, which is the melting temperature (Tm).[17] c. Calculate the thermal shift: ΔTm = Tm (with ligand) - Tm (DMSO control). A ΔTm of ≥ 2-3 °C is generally considered a significant indicator of binding.[17]

Tier 2: In-Depth Characterization with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

For the validated hits from TSA, we proceed to more sophisticated techniques to determine the precise binding affinity (KD) and to understand the kinetics and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

The Causality Behind SPR: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[19][20] In a typical experiment, the protein target is immobilized on the chip surface. A solution containing the small molecule (analyte) is then flowed over the surface. When the analyte binds to the immobilized protein, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected in real-time.[21][22] By monitoring the binding over time at different analyte concentrations, we can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).[23] This kinetic information is invaluable for understanding the drug-target residence time, a key parameter in drug efficacy.

cluster_2 Surface Plasmon Resonance (SPR) Workflow A Immobilize Protein on Sensor Chip B Inject Analyte (Ligand) at various concentrations A->B C Measure Real-Time Binding (Association Phase) B->C D Flow Buffer Only (Dissociation Phase) C->D E Regenerate Chip Surface D->E F Fit Sensorgram Data to Kinetic Model D->F G Determine KD, kon, koff F->G

Caption: Experimental workflow for SPR-based kinetic analysis.

  • Chip Preparation and Protein Immobilization: a. Select a suitable sensor chip (e.g., a CM5 dextran chip). b. Activate the chip surface using a standard EDC/NHS amine coupling chemistry. c. Immobilize the purified target protein to the desired density on one flow cell. Use a separate flow cell as a reference (activated and deactivated, without protein).

  • Analyte Injection Series: a. Prepare a series of precise dilutions of 4,7-Dichloro-6-methoxy-2-methylquinoline in running buffer (e.g., ranging from 0.1x to 10x the expected KD). Include a buffer-only (zero concentration) injection for double referencing. b. Sequentially inject each concentration over both the protein and reference flow cells at a constant flow rate. c. Allow sufficient time for binding to approach equilibrium (association phase). d. Follow with an injection of running buffer to monitor the decay of the signal (dissociation phase).[24]

  • Data Analysis: a. Subtract the reference flow cell signal and the buffer-only injection signal from the active flow cell data to obtain the corrected binding response curves (sensorgrams). b. Globally fit the set of sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. The fitting process will yield values for kon, koff, and the calculated KD.

Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamics

The Causality Behind ITC: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[25][26] In an ITC experiment, a solution of the ligand is titrated in small, precise injections into a sample cell containing the protein. Each injection triggers a binding event that produces a small heat change, which is measured by a highly sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data is plotted as power versus time, and the integrated heat per injection is then plotted against the molar ratio of ligand to protein. Fitting this binding isotherm yields the equilibrium dissociation constant (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[27] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[23]

cluster_3 Isothermal Titration Calorimetry (ITC) Workflow A Load Protein into Sample Cell C Perform Sequential Injections A->C B Load Ligand into Syringe (10x Protein Concentration) B->C D Measure Heat Change (dQ) per injection C->D E Integrate Heat Pulses D->E F Plot dQ vs. Molar Ratio E->F G Fit Binding Isotherm F->G H Determine KD, n, ΔH, ΔS G->H

Caption: Workflow for ITC-based thermodynamic characterization.

  • Sample Preparation: a. Extensively dialyze the purified protein and dissolve the small molecule into the exact same buffer to minimize buffer mismatch effects. Degas all solutions. b. Accurately determine the concentration of both the protein and the small molecule stock solution. c. Load the protein solution (e.g., 10-50 µM) into the ITC sample cell. d. Load the small molecule solution (typically 10-15 times the protein concentration) into the titration syringe.[28]

  • Titration Experiment: a. Allow the instrument to equilibrate thermally. b. Set up a titration sequence of ~20-30 small injections (e.g., 1-2 µL each) of the ligand into the protein solution, with sufficient spacing between injections for the signal to return to baseline.

  • Data Analysis: a. The raw data is a series of heat spikes corresponding to each injection. Integrate the area under each spike to determine the heat change (dQ) for that injection. b. Plot the dQ per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software. d. The fit will directly provide the values for KD, binding enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) and Gibbs free energy (ΔG) are then calculated.

Data Presentation: Summary of Biophysical Characterization for Validated Hits
Protein TargetMethodΔTm (°C)KD (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
CDK2 TSA+6.8------
SPR-451.5 x 10⁵6.8 x 10⁻³N/AN/AN/A
ITC-52N/AN/A1.05-7.9-2.1
MAPK14 TSA+5.3------
SPR-1208.0 x 10⁴9.6 x 10⁻³N/AN/AN/A
ITC-135N/AN/A0.98-6.5-2.8
ESR1 TSA+1.5------

This table represents simulated data for illustrative purposes. A ΔTm < 2°C for ESR1 would typically classify it as a non-binder or very weak interactor, deprioritizing it for further analysis.

Conclusion and Future Directions

This technical guide has outlined a robust, integrated workflow for the comprehensive characterization of the binding affinity of a novel small molecule, 4,7-Dichloro-6-methoxy-2-methylquinoline. By synergistically combining predictive in silico methods with gold-standard biophysical validation techniques, this strategy provides a clear path from a molecule of unknown function to a detailed profile of its protein targets and the precise nature of its interactions.

The initial virtual screen acts as a powerful funnel, narrowing the vast proteomic search space to a prioritized list of testable hypotheses. The subsequent application of TSA provides a rapid and efficient means of confirming direct physical binding, filtering out computational false positives. Finally, the use of SPR and ITC on these validated hits delivers the high-resolution data—kinetics, affinity, and thermodynamics—that are critical for decision-making in drug discovery.

The quantitative data generated through this workflow is the bedrock of lead optimization. A high affinity (low KD) is often a primary goal, while the kinetic parameters (kon and koff) provide insight into the drug-target residence time, which can be a better predictor of in vivo efficacy than affinity alone. The thermodynamic signature (ΔH and ΔS) can guide structure-activity relationship (SAR) studies, helping chemists to rationally design new analogs with improved binding properties. By following this systematic approach, researchers can efficiently and accurately elucidate the biological context of novel compounds, accelerating their journey from chemical curiosity to potential therapeutic lead.

References

Sources

Foundational

Unraveling the Enigma of CAS 1315346-63-4 in Antibacterial Drug Discovery: An In-depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of the Unknown In the dynamic landscape of antibacterial drug discovery, the emergence of novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of the Unknown

In the dynamic landscape of antibacterial drug discovery, the emergence of novel chemical entities is a constant source of both excitement and challenge. The specific compound designated by the Chemical Abstracts Service (CAS) number 1315346-63-4 represents one such enigma. Despite a comprehensive search of publicly accessible scientific databases and chemical registries, the chemical structure, established nomenclature, and any associated biological activity for this particular CAS number remain undisclosed.

This lack of public information presents a unique hurdle in constructing a traditional technical guide. The core of such a document—the mechanism of action—is intrinsically tied to the molecular identity of the compound . Without this foundational knowledge, a detailed exploration of its antibacterial properties and its place within the drug discovery pipeline is not feasible.

Therefore, this guide will pivot from a direct analysis of CAS 1315346-63-4 to a broader, instructive framework. We will outline the critical investigative pathways and experimental workflows that our team of application scientists would typically employ to characterize a novel, unknown compound with potential antibacterial activity. This document will serve as a methodological whitepaper, providing a roadmap for researchers who may encounter similarly uncharacterized molecules in their own discovery efforts.

Section 1: The Initial Encounter - De-risking the Unknown

When a compound with a designated but unelucidated CAS number like 1315346-63-4 enters our discovery pipeline, the immediate priority is to establish its fundamental chemical and biological identity. This initial phase is a critical de-risking step, designed to answer the most basic yet crucial questions: What is it, and does it possess any relevant biological activity?

Structural Elucidation: The First Cornerstone

The journey begins with the determination of the compound's chemical structure. This is the bedrock upon which all subsequent mechanistic and therapeutic investigations are built.

Experimental Protocol: Structural Elucidation of an Unknown Compound

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the precise molecular weight and elemental composition.

    • Methodology: The sample is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The exact mass provides a list of possible elemental formulas.

    • Causality: By obtaining a highly accurate mass, we can significantly narrow down the potential molecular formulas, a critical first step in piecing together the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To map the carbon-hydrogen framework and the connectivity of atoms within the molecule.

    • Methodology: A suite of NMR experiments is performed:

      • ¹H NMR: Identifies the different types of protons and their chemical environments.

      • ¹³C NMR: Identifies the different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons, between protons and carbons, and between atoms that are multiple bonds apart.

    • Causality: These experiments collectively provide a detailed picture of the molecule's scaffold, functional groups, and stereochemistry, allowing for the definitive determination of its structure.

Preliminary Antibacterial Screening: Gauging the Potential

Once the structure is known, the next logical step is to ascertain if the compound exhibits any antibacterial activity. A tiered screening approach is employed to efficiently assess its potential.

Experimental Protocol: Initial Antibacterial Susceptibility Testing

  • Broth Microdilution Assay:

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

    • Methodology:

      • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

      • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis).

      • Incubate the plates at 37°C for 18-24 hours.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Causality: This quantitative assay provides a clear and reproducible measure of the compound's potency against a range of pathogens, guiding the decision to proceed with further investigation.

Table 1: Hypothetical MIC Data for a Novel Compound

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus Positive 2
Enterococcus faecalis Positive 4
Escherichia coli Negative >64

| Pseudomonas aeruginosa | Negative | >64 |

This hypothetical data would suggest the compound has activity primarily against Gram-positive bacteria.

Section 2: Delving Deeper - Uncovering the Mechanism of Action

With a confirmed structure and promising initial activity, the focus shifts to the core scientific question: How does it work? Elucidating the mechanism of action (MoA) is paramount for rational drug development, enabling target-based optimization and predicting potential resistance mechanisms.

Target Identification: Finding the Molecular Achilles' Heel

Identifying the specific cellular component that the compound interacts with is a multifaceted process that often requires a combination of approaches.

Diagram 1: Workflow for Antibacterial Target Identification

A Novel Antibacterial Compound B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Initial Pathway Inhibition C Resistant Mutant Generation & Whole Genome Sequencing A->C Genetic Approach D Affinity Chromatography / Pulldown Assays A->D Biochemical Approach F Identified Target(s) B->F C->F D->F E Computational Modeling & Docking E->F A Hypothesized Target B In Vitro Target Engagement Assay (e.g., Enzyme Inhibition) A->B C Cell-Based Target Engagement Assay (e.g., Thermal Shift Assay) A->C D Correlation of Target Inhibition with Antibacterial Activity in Mutants B->D C->D E Validated Mechanism of Action D->E

Caption: A logical progression of experiments to validate the proposed mechanism of action.

Section 3: The Path Forward - From Discovery to Development

With a validated MoA, the compound transitions from a scientific curiosity to a potential drug candidate. The subsequent stages of development involve optimizing its properties for clinical use.

Structure-Activity Relationship (SAR) Studies

A medicinal chemistry campaign is initiated to synthesize analogs of the lead compound. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Assessing the Spectrum of Activity and Resistance

The optimized compounds are tested against a broader panel of clinical isolates, including multidrug-resistant strains. Studies are also conducted to determine the frequency of resistance development and to identify the genetic basis of any observed resistance.

In Vivo Efficacy and Safety

Promising candidates are advanced into animal models of infection to evaluate their efficacy in a living system. Concurrently, toxicology studies are performed to assess the compound's safety profile.

Conclusion: A Framework for Discovery

While the specific mechanism of action for CAS 1315346-63-4 remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any novel antibacterial agent. The journey from an unknown compound to a potential therapeutic is a testament to the power of systematic scientific inquiry, integrating chemistry, microbiology, and molecular biology to address the urgent global threat of antibiotic resistance. As the identity of CAS 1315346-63-4 may one day come to light, the experimental pathways detailed herein will be the very ones used to unlock its secrets and, potentially, its therapeutic promise.

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Solubilization of 4,7-Dichloro-6-methoxy-2-methylquinoline in DMSO for In Vitro Assays

Introduction & Mechanistic Rationale 4,7-Dichloro-6-methoxy-2-methylquinoline is a highly lipophilic halogenated quinoline derivative. The presence of the dichloro and methoxy substitutions significantly reduces its aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4,7-Dichloro-6-methoxy-2-methylquinoline is a highly lipophilic halogenated quinoline derivative. The presence of the dichloro and methoxy substitutions significantly reduces its aqueous solubility while increasing its affinity for hydrophobic pockets in biological targets. For in vitro assays, utilizing Dimethyl Sulfoxide (DMSO) as the primary vehicle is mandatory[1].

DMSO acts as a highly polar, amphiphilic organic solvent; its sulfinyl group and non-polar methyl groups efficiently disrupt the crystal lattice of lipophilic quinoline derivatives[2]. This prevents molecular aggregation and ensures uniform dispersion before the compound is introduced into aqueous cell culture media. Failure to properly solubilize this compound will result in inaccurate dosing, experimental artifact generation, and irreproducible assay readouts[3].

Physicochemical Properties

Accurate molarity calculations require precise physicochemical data. The following table summarizes the core properties of the target compound.

PropertyValue
Compound Name 4,7-Dichloro-6-methoxy-2-methylquinoline
CAS Number 1315346-63-4
Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
Appearance Solid / Crystalline Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)[1]
Aqueous Solubility Insoluble / Precipitates[1]

Experimental Protocol: Master Stock Solution Preparation

Causality Check: DMSO is highly hygroscopic and will readily absorb water from the atmosphere[3]. Absorption of atmospheric water dramatically reduces the solubility capacity of DMSO for lipophilic compounds, leading to premature precipitation. Always use anhydrous, sterile DMSO and minimize atmospheric exposure.

Step 1: Equilibration Allow the sealed vial containing 4,7-Dichloro-6-methoxy-2-methylquinoline to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder. This introduces water mass that skews molarity calculations and induces localized compound hydrolysis or precipitation.

Step 2: Weighing and Molarity Calculation Weigh the desired amount of compound using a calibrated analytical balance. To prepare a standard 10 mM master stock solution , dissolve 2.42 mg of the compound in exactly 1.0 mL of anhydrous DMSO. Formula:Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Concentration (M)) × 1000

Step 3: Solubilization Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently to initiate dissolution. Self-Validation: Vortex the solution gently for 30 seconds[3]. If particulate matter remains, sonicate the sealed tube in a room-temperature water bath for 2–5 minutes until completely dissolved[4]. Avoid excessive heating, which can cause localized thermal degradation of the compound.

Step 4: Quality Control (Visual Inspection) Hold the tube against a light source to check for the Tyndall effect (the scattering of light by suspended microscopic particles). A true solution will be optically clear. If cloudiness persists, the compound has not fully dissolved, and further sonication is required.

Step 5: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly sealed, nuclease-free microcentrifuge tubes[3]. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[5]. Reasoning: Repeated freeze-thaw cycles cause concentration gradients, localized precipitation, and compound degradation[4][5].

Experimental Protocol: Working Solution & Serial Dilution

Causality Check: Diluting a high-concentration DMSO stock directly into aqueous media often causes a "hydrophobic crash" (precipitation) because the local concentration of water spikes before the lipophilic compound can evenly disperse[3].

Step 1: Serial Dilution in 100% DMSO Perform all intermediate serial dilutions (e.g., 10-fold or 2-fold dose-response curves) in 100% anhydrous DMSO[3]. This ensures the compound remains fully soluble across the entire concentration gradient prior to aqueous exposure.

Step 2: Intermediate Aqueous Dilution (Optional but Recommended) Pre-dilute the DMSO stock 1:10 into an intermediate buffer (e.g., PBS) immediately before adding it to the cells, mixing vigorously to prevent localized precipitation.

Step 3: Final Assay Application Add the working solution to the cell culture media. Ensure the final DMSO concentration does not exceed the cytotoxic threshold of your specific cell line[4][5]. A vehicle control (assay media with the exact same final DMSO concentration) must be included in all experiments to isolate the compound's true efficacy[3][5].

Data Presentation: DMSO Tolerance Guidelines

High concentrations of DMSO induce cellular toxicity, alter membrane permeability, and can interfere with assay readouts[3]. Adhere to the following tolerance limits when designing your final dilution steps.

Assay / Cell TypeRecommended Final DMSO Concentration (%)Mechanistic Impact of Excess DMSO
Immortalized Cell Lines ≤ 0.5%Alters lipid bilayer fluidity; induces apoptosis at >1%[3][5].
Primary Cell Cultures ≤ 0.1%Highly sensitive; rapid loss of viability and phenotypic drift[3].
High-Throughput Screening 0.1% - 1.0%Can denature target proteins or inhibit enzyme kinetics if unoptimized[3].
In Vivo (Animal Models) ≤ 2.0%Hepatotoxicity and localized tissue necrosis at the injection site[3][5].

Workflow Visualization

Workflow Equilibrate 1. Equilibration Warm powder to RT in desiccator Weigh 2. Weighing 2.42 mg of 4,7-Dichloro-6-methoxy-2-methylquinoline Equilibrate->Weigh Solubilize 3. Solubilization Add 1.0 mL Anhydrous DMSO (10 mM) Weigh->Solubilize QC 4. Quality Control Vortex & Sonicate. Verify optical clarity. Solubilize->QC Aliquot 5. Aliquoting & Storage Store aliquots at -20°C or -80°C QC->Aliquot Long-term storage DiluteDMSO 6. Serial Dilution Perform dose-response in 100% DMSO QC->DiluteDMSO Immediate use Aliquot->DiluteDMSO Thaw gently on ice DiluteMedia 7. Final Application Dilute in Media (Final DMSO ≤ 0.5%) DiluteDMSO->DiluteMedia Prevent hydrophobic crash

Caption: Step-by-step workflow for the solubilization and dilution of lipophilic quinoline derivatives.

References

  • Crysdot - 4,7-Dichloro-6-methoxy-2-methylquinoline Product Information.
  • Selleck Chemicals - Inhibitor Handling Instructions.
  • MedChemExpress - Compound Handling Instructions.
  • EvitaChem - 8-Bromo-7-fluoroquinolin-2(3H)-one & Quinoline Derivatives Solubility Data.
  • BenchChem - Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich - Dimethyl sulfoxide (D8418) - Product Information Sheet.

Sources

Application

Application Notes &amp; Protocols: 4,7-Dichloro-6-methoxy-2-methylquinoline as a Key Intermediate in the Synthesis of Bioactive Quinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of quinoline exhibit a broad spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[4][5] Central to the development of novel quinoline-based therapeutics is the strategic use of versatile chemical intermediates that allow for the efficient construction of complex molecular architectures. This guide provides an in-depth examination of 4,7-dichloro-6-methoxy-2-methylquinoline, a key intermediate for synthesizing potent bioactive molecules. We present a robust, two-step synthesis for this intermediate and detail its subsequent application in a nucleophilic aromatic substitution (SNAr) reaction, a pivotal transformation in modern drug discovery.[6][7]

Synthesis of the Intermediate: 4,7-Dichloro-6-methoxy-2-methylquinoline

Synthetic Strategy and Rationale

The creation of the target intermediate is achieved through a logical and efficient two-step process. The strategy hinges on building the quinoline core first and then installing the necessary chloro substituents.

  • Core Formation via Conrad-Limpach Cyclization: We begin with an appropriately substituted aniline, 3-chloro-4-methoxyaniline. The Conrad-Limpach synthesis is selected for its reliability in reacting anilines with β-ketoesters, in this case, ethyl acetoacetate, to form the foundational 4-hydroxyquinoline ring system.[8][9] This approach directly and regioselectively installs the methyl group at the C2 position, the methoxy group at C6, and the chloro group at C7.

  • Chlorination of the 4-Hydroxy Group: The resulting 7-chloro-4-hydroxy-6-methoxy-2-methylquinoline is then treated with a powerful chlorinating agent, phosphorus oxychloride (POCl₃). This is a standard and highly effective method for converting 4-hydroxyquinolines into their 4-chloro counterparts, which are significantly more reactive and thus more valuable as synthetic intermediates.[10] The C4 position is now activated for subsequent nucleophilic substitution.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow from starting materials to the final, versatile intermediate.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Application start 3-chloro-4-methoxyaniline + Ethyl Acetoacetate step1 Step 1: Conrad-Limpach Cyclization start->step1 product1 7-chloro-4-hydroxy-6-methoxy-2-methylquinoline step1->product1 step2 Step 2: Chlorination with POCl₃ product1->step2 final_intermediate 4,7-Dichloro-6-methoxy- 2-methylquinoline step2->final_intermediate app_start Intermediate from Part 1 app_step Nucleophilic Aromatic Substitution (SNAr) app_start->app_step app_final Bioactive Quinoline Derivative app_step->app_final

Fig 1. High-level workflow for synthesis and application.
Detailed Experimental Protocols

Protocol 1: Synthesis of 7-chloro-4-hydroxy-6-methoxy-2-methylquinoline (Cyclization)

This protocol is adapted from the principles of the Conrad-Limpach and Knorr quinoline syntheses.[9][11]

Reagents & MaterialsMolecular WeightMolesEquivalentsAmount
3-chloro-4-methoxyaniline157.59 g/mol 0.11.015.76 g
Ethyl acetoacetate130.14 g/mol 0.111.114.32 g (13.9 mL)
Polyphosphoric acid (PPA)---~150 g
Magnetic stirrer & heating mantle----
Round-bottom flask (500 mL)----

Procedure:

  • To a 500 mL round-bottom flask, add 3-chloro-4-methoxyaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to form the initial β-aminoacrylate intermediate.

  • Slowly add polyphosphoric acid (~150 g) to the flask with vigorous stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice (~500 g) with stirring.

  • Neutralize the resulting slurry with a concentrated sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-chloro-4-hydroxy-6-methoxy-2-methylquinoline as an off-white solid.

Protocol 2: Synthesis of 4,7-Dichloro-6-methoxy-2-methylquinoline (Chlorination)

This procedure uses a standard method for converting 4-quinolinols to 4-chloroquinolines.[10]

Reagents & MaterialsMolecular WeightMolesEquivalentsAmount
7-chloro-4-hydroxy-quinoline223.65 g/mol 0.051.011.18 g
Phosphorus oxychloride (POCl₃)153.33 g/mol 0.153.023.0 g (14.0 mL)
Toluene (anhydrous)---100 mL
Magnetic stirrer & heating mantle----
Round-bottom flask with reflux condenser----

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 7-chloro-4-hydroxy-6-methoxy-2-methylquinoline (1.0 equiv) in anhydrous toluene.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 equiv) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ and toluene under reduced pressure.

  • Cautiously pour the resulting residue onto crushed ice (~300 g). Caution: This is a highly exothermic and vigorous reaction.

  • Neutralize the acidic solution with a cold, concentrated ammonium hydroxide solution to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4,7-dichloro-6-methoxy-2-methylquinoline.

Application in Bioactive Molecule Synthesis via SNAr

Principle and Rationale

The 4-chloro substituent on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The chlorine atom at the C7 position is significantly less reactive, allowing for selective substitution at C4.[6][7][12] This selectivity is a cornerstone of its utility, enabling the precise introduction of various amine-containing side chains, a common strategy in the synthesis of kinase inhibitors and antimalarial drugs.[13]

Fig 2. Conceptual SNAr reaction at the C4 position of the quinoline. (Note: Images are placeholders for chemical structures).
Protocol 3: Synthesis of a 4-Anilino-Quinoline Derivative

This protocol demonstrates the use of the intermediate to synthesize a potential bioactive compound via SNAr, a reaction common in the preparation of targeted therapeutics.[13][14]

Reagents & MaterialsMolecular WeightMolesEquivalentsAmount
4,7-Dichloro-intermediate242.10 g/mol 0.011.02.42 g
4-Aminophenol109.13 g/mol 0.0121.21.31 g
Isopropanol---50 mL
Hydrochloric acid (conc.)---0.1 mL (catalytic)
Magnetic stirrer & heating mantle----
Round-bottom flask with reflux condenser----

Procedure:

  • Combine 4,7-dichloro-6-methoxy-2-methylquinoline (1.0 equiv), 4-aminophenol (1.2 equiv), and isopropanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.

  • Filter the solid and wash with cold isopropanol.

  • To obtain the free base, suspend the solid in water and neutralize with an aqueous solution of sodium bicarbonate.

  • Collect the free base by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(4-hydroxyphenyl)-7-chloro-6-methoxy-2-methylquinolin-4-amine.

Expected Product Data

The following table summarizes the key properties of the intermediate and a representative final product.

CompoundFormulaMW ( g/mol )AppearanceExpected Yield
Intermediate C₁₁H₈Cl₂NO242.10White to light-tan solid75-85%
Final Product C₁₇H₁₅ClN₂O₂314.77Yellow to brown solid65-80%

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Substituted Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with caution.

  • All reactions should be performed in a fume hood.

Conclusion

4,7-Dichloro-6-methoxy-2-methylquinoline is a highly valuable and versatile intermediate in synthetic organic and medicinal chemistry. The robust synthetic route presented here, based on established and reliable quinoline-forming reactions, provides efficient access to this key building block. Its true power lies in the differential reactivity of its two chlorine substituents, enabling selective SNAr reactions at the C4 position. This allows for the straightforward introduction of diverse functionalities, paving the way for the discovery and development of novel quinoline-based therapeutic agents. The protocols outlined in this guide offer a solid foundation for researchers to synthesize and utilize this intermediate in their drug discovery programs.

References

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(22), 13886–13907. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Anonymous. (n.d.). Preparation and Properties of Quinoline. Available from: [Link]

  • Korniak, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(22), 7592. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Pillai, A. S., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Research and Reports. Available from: [Link]

  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7232. Available from: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 195-201. Available from: [Link]

  • Borovina, A., et al. (2022). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry. Available from: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

  • Zhang, X., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Available from: [Link]

  • Wang, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1503-1510. Available from: [Link]

Sources

Method

Application Note: High-Throughput Cell Viability Screening of Quinoline Derivatives

Focus Compound: 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS: 1315346-63-4) Target Audience: Researchers, Assay Biologists, and Pre-clinical Drug Development Professionals Introduction & Mechanistic Rationale Quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS: 1315346-63-4) Target Audience: Researchers, Assay Biologists, and Pre-clinical Drug Development Professionals

Introduction & Mechanistic Rationale

Quinoline scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the synthesis of novel anti-malarial and anti-cancer agents[1]. Specifically, halogenated quinolines like 4,7-Dichloro-6-methoxy-2-methylquinoline serve as critical building blocks for developing topoisomerase and kinase inhibitors. Evaluating the cytotoxicity of these derivatives requires highly controlled in vitro cell viability assays to ensure data integrity during structure-activity relationship (SAR) profiling.

Causality in Assay Selection: Why ATP-Luminescence?

Heterocyclic compounds, including methoxy-quinolines, often exhibit intrinsic auto-fluorescence or undergo intracellular redox cycling. These properties can severely interfere with traditional colorimetric (e.g., MTT) or fluorometric (e.g., Resazurin) readouts, leading to false-positive viability signals. To bypass this optical interference, this protocol utilizes an ATP-based bioluminescent assay (CellTiter-Glo). Because ATP is a direct, universal indicator of metabolic activity, its rapid depletion upon cell death provides a highly sensitive, interference-free readout[2].

Solvent Toxicity Management

4,7-Dichloro-6-methoxy-2-methylquinoline is highly hydrophobic, necessitating Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO itself can induce apoptosis and membrane disruption. Recent optimizations dictate that the final DMSO concentration in cell culture must be maintained strictly below 0.3125% to prevent solvent-induced cytotoxicity artifacts[3]. This protocol is engineered to maintain a constant 0.25% DMSO concentration across all test wells.

Experimental Visualization

Workflow A 1. Compound Prep (10mM DMSO Stock) C 3. Treatment (Final DMSO 0.25%) A->C B 2. Cell Seeding (Opaque Plate) B->C D 4. Cell Lysis & ATP Reaction C->D E 5. Luminescence Quantification D->E

Fig 1: High-throughput cell viability screening workflow for quinoline derivatives.

Pathway Q Quinoline Derivative (4,7-Dichloro-6-methoxy-2-methylquinoline) T Topoisomerase / Kinase Inhibition Q->T Target Binding D DNA Damage & Cellular Stress T->D M Mitochondrial Depolarization D->M C Caspase 3/7 Activation M->C Cytochrome c release A Apoptosis (ATP Depletion) C->A

Fig 2: Mechanism of quinoline-induced apoptosis leading to ATP depletion.

Step-by-Step Methodology

Phase 1: Compound Preparation & Serial Dilution

To prevent precipitation and ensure accurate dosing, the compound must be serially diluted in 100% DMSO before introduction to the aqueous culture medium.

  • Master Stock: Dissolve 4,7-Dichloro-6-methoxy-2-methylquinoline in anhydrous DMSO to create a 10 mM master stock. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (400X): Prepare a 1:3 serial dilution series in 100% DMSO.

  • Working Solution (2X): Dilute each intermediate stock 1:200 into pre-warmed complete culture medium. This creates a 2X working solution containing 0.5% DMSO.

Phase 2: Cell Seeding
  • Harvest target cancer cells (e.g., MCF-7, HepG2) at 80% confluence. Verify viability is >95% using Trypan Blue exclusion.

  • Seed cells into a solid white, flat-bottom 96-well microplate (white plates maximize luminescent signal reflection and prevent well-to-well crosstalk).

  • Seed at a density of 3,000 cells/well in 50 µL of complete medium.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and metabolic recovery.

Phase 3: Treatment Workflow
  • Add 50 µL of the 2X Working Solutions to the 50 µL of culture medium already present in the wells.

  • Critical Causality: This 1:2 dilution brings the final assay volume to 100 µL and the final DMSO concentration to exactly 0.25% across all wells, safely below the 0.3125% toxicity threshold[3].

  • Include a Vehicle Control (0.25% DMSO in medium) and a Positive Control (e.g., 10 µM Doxorubicin).

  • Incubate the treated plate for 72 hours at 37°C, 5% CO₂.

Phase 4: ATP-Luminescence Assay Execution
  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge-effect artifacts.

  • Add 100 µL of room-temperature CellTiter-Glo® Reagent directly to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate stationary at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a microplate reader (e.g., Promega GloMax or Tecan Spark) using an integration time of 0.5 seconds per well.

Quantitative Data Summaries

Table 1: Serial Dilution Matrix for IC50 Determination (1:3 Curve)

This table outlines the exact volumes required to maintain a strict 0.25% final DMSO concentration.

Dilution StepFinal Well Conc. (µM)400X DMSO Stock (µM)Preparation Method (in 100% DMSO)Final DMSO %
150.0020,00020 µL 10mM Stock + 80 µL DMSO0.25%
216.676,66733.3 µL Step 1 + 66.7 µL DMSO0.25%
35.562,22233.3 µL Step 2 + 66.7 µL DMSO0.25%
41.8574133.3 µL Step 3 + 66.7 µL DMSO0.25%
50.6224733.3 µL Step 4 + 66.7 µL DMSO0.25%
Vehicle0.000100 µL Pure DMSO0.25%
Table 2: Assay Validation Metrics (Self-Validating System)

Every protocol must act as a self-validating system. Calculate the following metrics post-readout to confirm the assay's structural integrity before calculating the IC50 of the quinoline derivative.

MetricFormulaAcceptable ThresholdImplication
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ > 0.5 (Ideal > 0.7)Ensures the dynamic range between the vehicle and positive control is statistically robust for screening.
Signal-to-Background (S/B) μn​/μblank​ > 10Confirms the baseline cell luminescence is distinctly above the auto-luminescence of the media/reagent.
Coefficient of Variation (CV) (σ/μ)×100 < 10%Validates pipetting accuracy, uniform cell seeding, and absence of thermal edge effects.

(Note: μp​ = mean of positive control, μn​ = mean of negative vehicle control, σ = standard deviation).

References

  • Source: RSC Advances (PubMed Central)
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin Source: Promega Corporation URL
  • Source: National Institutes of Health (NIH / PMC)

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 4,7-Dichloro-6-methoxy-2-methylquinoline

Abstract This document provides a comprehensive guide for the development and implementation of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4,7-dichloro-6-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4,7-dichloro-6-methoxy-2-methylquinoline. This quinoline derivative, possessing a hydrophobic and UV-active structure, is amenable to RP-HPLC with UV detection. This application note details a logical, systematic workflow for method development, from initial parameter selection to optimization and final protocol definition. The causality behind each experimental choice is explained, grounding the protocol in fundamental chromatographic principles and authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Analyte Characterization

4,7-Dichloro-6-methoxy-2-methylquinoline is a heterocyclic aromatic compound. Its quinoline core is a common scaffold in pharmacologically active molecules, particularly antimalarials like chloroquine, which is derived from the related 4,7-dichloroquinoline intermediate.[1] Accurate and precise quantification of such compounds is essential for process monitoring, quality control in manufacturing, and stability studies in drug development.

The molecular structure of 4,7-dichloro-6-methoxy-2-methylquinoline dictates the analytical strategy:

  • Quinoline Ring System: Aromatic and planar, providing a strong chromophore for UV detection.

  • Dichloro- Substitution: The two chlorine atoms significantly increase the molecule's hydrophobicity (LogP).

  • Methoxy and Methyl Groups: These functional groups further contribute to the non-polar character of the analyte.

  • Basic Nitrogen: The nitrogen atom in the quinoline ring can undergo protonation, making its retention sensitive to mobile phase pH.

Given these properties, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique, as it separates compounds based primarily on their hydrophobicity.[2]

Rationale for Initial Method Parameters: A First-Principles Approach

The initial selection of HPLC parameters is not arbitrary but is based on the physicochemical properties of the analyte. The goal is to establish a starting point that provides reasonable retention and peak shape, which can then be systematically optimized.

Mode of Chromatography: Reverse-Phase

Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the standard for analyzing hydrophobic organic molecules.[3] The hydrophobic character of 4,7-dichloro-6-methoxy-2-methylquinoline ensures it will interact strongly with a non-polar stationary phase, allowing for effective separation from polar impurities.

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[3][4] A standard dimension such as 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, backpressure, and sample loading capacity. For compounds with aromatic systems, alternative phases like Phenyl or fluorinated phases can offer different selectivity through π-π or dipole-dipole interactions and could be explored if the C18 phase fails to resolve critical impurities.[5][6]

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and a water-miscible organic modifier.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as a starting organic modifier. Its lower viscosity results in lower backpressure and higher chromatographic efficiency. Furthermore, ACN often provides different selectivity for aromatic compounds compared to methanol.[2]

  • Aqueous Component & pH Control: The basic nitrogen in the quinoline ring (pKa ≈ 5-6) necessitates pH control to ensure consistent analyte ionization and symmetrical peak shape. Operating at a pH at least 2 units below the analyte's pKa ensures it is consistently in its protonated form. A 0.1% solution of an acid like formic acid or phosphoric acid in water typically yields a pH between 2.5 and 3.0. This low pH suppresses the silanol activity on the silica-based stationary phase, further minimizing peak tailing.[4]

Detection Wavelength

The conjugated aromatic system of the quinoline core is expected to exhibit strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal for initial screening, as it allows for the acquisition of the full UV spectrum of the analyte peak. Based on data for similar quinoline derivatives, a primary detection wavelength around 254 nm is a robust starting point, with other maxima likely present that could be used to enhance sensitivity or selectivity.[4][7]

Systematic Method Development Workflow

The process of optimizing HPLC parameters should be logical and sequential. Modifying one parameter at a time allows for a clear understanding of its effect on the separation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (Structure, Polarity, pKa) Initial Select Initial Parameters (C18, ACN/H2O+Acid, 254 nm) Analyte->Initial Scouting Scouting Gradient (e.g., 5-95% ACN) Initial->Scouting Eval1 Evaluate Retention & Peak Shape Scouting->Eval1 Optimize_Solvent Optimize Mobile Phase (Isocratic % or Gradient Slope) Eval1->Optimize_Solvent Analyte Elutes Eval2 Resolution Acceptable? Optimize_Solvent->Eval2 Eval2->Optimize_Solvent No, adjust organic/pH Optimize_Params Optimize Temp & Flow Rate (for speed and efficiency) Eval2->Optimize_Params Yes FinalMethod Final Optimized Method Optimize_Params->FinalMethod SST Define System Suitability Criteria (USP <621>) FinalMethod->SST Validation Proceed to Validation (ICH Q2(R1)) SST->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Optimization Steps:
  • Scouting Gradient: Perform a fast, wide-range gradient (e.g., 5% to 95% ACN over 15-20 minutes). This initial run will reveal the approximate organic solvent concentration required to elute the analyte and will expose any late-eluting impurities.

  • Mobile Phase Optimization:

    • Isocratic vs. Gradient: If the scouting run shows all peaks of interest eluting close together, an isocratic method (constant mobile phase composition) may be suitable. If peaks elute over a wide range of time, a gradient method is necessary.

    • Fine-Tuning: Based on the scouting run, design a narrower gradient or select an appropriate isocratic percentage. For an isocratic method, target a retention time (k') between 2 and 10 for the main peak. Adjust the ACN percentage accordingly: increasing ACN decreases retention, while decreasing ACN increases retention.

  • Temperature and Flow Rate Optimization:

    • Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) typically decreases retention time and reduces mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. A standard starting point is 30 °C.[4]

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to shorten run times or improve resolution, keeping in mind the instrument's backpressure limits.

Detailed Application Protocol

This section outlines the final, optimized protocol for the analysis of 4,7-dichloro-6-methoxy-2-methylquinoline.

ProtocolWorkflow Prep 1. Solution Preparation - Mobile Phase A & B - Standard Stock & Working Solutions - Sample Solutions Setup 2. HPLC System Setup - Install Column - Set Method Parameters (Table 1) Prep->Setup Equilibrate 3. System Equilibration - Purge Pump Lines - Equilibrate column until baseline is stable Setup->Equilibrate SST 4. System Suitability Test (SST) - Inject Standard Solution (n=5) - Verify criteria (Table 2) Equilibrate->SST SST_Check SST Pass? SST->SST_Check SST_Check->Equilibrate No, troubleshoot Analysis 5. Sample Analysis - Inject Blank, Standards, and Samples SST_Check->Analysis Yes Data 6. Data Processing - Integrate Peaks - Generate Calibration Curve - Quantify Analyte Analysis->Data

Caption: Experimental workflow for routine HPLC analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).

  • Standard: A well-characterized reference standard of 4,7-dichloro-6-methoxy-2-methylquinoline.

Chromatographic Conditions

All quantitative data and parameters should be summarized in a clear table for easy reference.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50% to 80% B; 12-15 min: 80% B; 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 254 nm
Run Time 18 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable solvent like methanol).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[2]

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to established guidelines like USP General Chapter <621>.[8][9] This is achieved by making multiple (typically 5 or 6) injections of a working standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the system.

Method Validation Strategy

Once developed, the method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[11]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[12]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.[12]
Precision The agreement among a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[11]

Conclusion

This application note presents a detailed and scientifically grounded framework for developing a robust RP-HPLC method for the analysis of 4,7-dichloro-6-methoxy-2-methylquinoline. By starting with an understanding of the analyte's physicochemical properties and following a systematic optimization workflow, a reliable and precise analytical method can be established. The final protocol, governed by system suitability criteria and validated according to ICH guidelines, will be suitable for routine use in a quality control or research environment.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: US Pharmacopeia URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) (December 01 2022) Source: US Pharmacopeia URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: European Compliance Academy URL: [Link]

  • Title: Determination of aqueous chlorination reaction products of polynuclear aromatic hydrocarbons by reversed phase high performance liquid chromatography-gas chromatography Source: ACS Publications URL: [Link]

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: 4-Chloro-6,7-dimethoxyquinoline Source: PubChem URL: [Link]

  • Title: 4-Chloro-6,7-dimethoxyquinoline Source: ResearchGate URL: [Link]

  • Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: 4,7-Dichloroquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]

  • Title: 4-Chloro-6-methoxy-2-methylquinoline Source: PubChem URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: 4,7-Dichloroquinoline Source: PMC URL: [Link]

  • Title: Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 4,7-Dichloro-6-methoxy-2-methylquinoline via Catalytic Cross-Coupling

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The derivative 4,7-dichloro-6-methoxy-2-methylquinoline represents a particularly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The derivative 4,7-dichloro-6-methoxy-2-methylquinoline represents a particularly valuable and versatile building block for drug discovery programs. Its two distinct chlorine atoms at the C4 and C7 positions offer the potential for selective and sequential functionalization, enabling the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the strategic modification of this substrate. We present detailed, field-proven protocols, explain the mechanistic rationale behind key experimental choices, and offer insights into achieving high regioselectivity.

The Substrate: A Platform for Selective Functionalization

The reactivity of the two chlorine atoms on the 4,7-dichloro-6-methoxy-2-methylquinoline core is not equivalent. This difference is the cornerstone of its utility as a synthetic intermediate.

  • C4-Position: This position is significantly more electrophilic. Its proximity to the electron-withdrawing quinoline nitrogen atom makes the C4-Cl bond more susceptible to oxidative addition by a low-valent palladium catalyst. This is the primary site of reaction under kinetically controlled conditions.[3][4]

  • C7-Position: Located on the benzenoid ring, the C7-Cl bond is a standard chloroarene. It is less activated and generally requires more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to react.[5]

This inherent reactivity differential allows for a predictable and stepwise approach to synthesis, beginning with the more labile C4 position.

Caption: Differential reactivity of the C4 and C7 positions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in anticancer agents.[6] The challenge with chloroarenes lies in the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle the rate-determining factor. Overcoming this requires carefully selected catalysts and conditions.

Causality Behind Component Selection:
  • Catalyst: Standard catalysts like Pd(PPh₃)₄ can be effective, especially for the activated C4 position. However, for the less reactive C7-Cl or for achieving high turnover numbers, more advanced systems are superior. Catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition to the C-Cl bond.[7][8]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][8] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred for their efficacy and compatibility with a wide range of functional groups.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is crucial for dissolving the inorganic base and aiding in the formation of the active boronate species.[6][8]

Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C4-Position

This protocol is designed to selectively functionalize the more reactive C4 position while leaving the C7-Cl intact for subsequent modification.

Experimental Workflow:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4,7-dichloro-6-methoxy-2-methylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a powdered base such as K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst. For this selective transformation, Pd(PPh₃)₄ (5 mol%) is often sufficient.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-7-chloro-6-methoxy-2-methylquinoline derivative.

Data Summary: Suzuki-Miyaura Coupling
Catalyst (mol%)Base (equiv.)SolventTemp (°C)PositionCoupling PartnerTypical Yield
Pd(PPh₃)₄ (5%)K₃PO₄ (2.5)Dioxane/H₂O90C4Phenylboronic acid85-95%
Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)Toluene/H₂O100C44-Methoxyphenylboronic acid80-90%
PEPPSI-IPr (2%)K₃PO₄ (3.0)Dioxane110C7 (on C4-aryl product)Phenylboronic acid60-75%

Buchwald-Hartwig Amination: Installing C–N Bonds

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides.[10][11] Like the Suzuki coupling, amination of chloroarenes requires highly active catalytic systems.

Causality Behind Component Selection:
  • Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are exceptionally effective. They form monoligated palladium complexes that are highly active in the oxidative addition step and facilitate the reductive elimination to form the C-N bond.[10][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, though other bases like LHMDS or K₃PO₄ can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the strong base.

Protocol 2: Selective Buchwald-Hartwig Monoamination at the C4-Position

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst and base, this reaction is best assembled in a glovebox.

  • Reagent Loading: In a vial, combine 4,7-dichloro-6-methoxy-2-methylquinoline (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and NaOtBu (1.5 equiv.).

  • Catalyst Precursor: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry, concentrate, and purify via column chromatography.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira reaction couples a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond.[13][14] The resulting alkynyl group is a versatile handle for further chemistry, including click reactions, cyclizations, or reductions.

Catalytic Cycles: Pd/Cu vs. Copper-Free

G cluster_PdCu Classic Pd/Cu Co-catalyzed Cycle cluster_CuFree Copper-Free Cycle Pd_Cycle Pd(0)/Pd(II) Cycle (Oxidative Addition/ Reductive Elimination) Cu_Cycle Cu(I) Cycle (Forms Copper Acetylide) Pd_Cycle->Cu_Cycle Transmetalation Pd_Only Pd(0)/Pd(II) Cycle Base_Deprotonation Amine Base Directly Deprotonates Alkyne for Transmetalation

Caption: Comparison of Sonogashira catalytic approaches.

The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst (typically CuI).[13] The copper salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. While highly effective, this can lead to undesired alkyne homocoupling (Glaser coupling). Copper-free conditions, which rely on a strong amine base to facilitate the transmetalation directly to palladium, can circumvent this issue.[4][14]

Protocol 3: Selective Copper-Free Sonogashira Coupling at the C4-Position

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add 4,7-dichloro-6-methoxy-2-methylquinoline (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.5 equiv.) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The activated C4-Cl bond often allows for milder conditions than typical Sonogashira couplings of chloroarenes.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove palladium black, concentrate the filtrate, and perform a standard aqueous workup.

  • Purification: Purify the product by column chromatography.

References

  • Benchchem. (2025). Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Organic Synthesis. Benchchem.
  • ResearchGate. (2026). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Pinga, K. et al. (2015). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 20(4), 5630-5643. [Link]

  • Benchchem. (2025). Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry. Benchchem.
  • ResearchGate. (2017). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.
  • The Royal Society of Chemistry. (2015).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Liron, F., et al. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. J. Org. Chem., 72, 2220-2223.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1070.
  • TCI EUROPE N.V. (2009). Buchwald-Hartwig Cross Coupling. TCI EUROPE N.V.
  • ChemRxiv. (2020).
  • Ajani, O. O., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11, 24156-24184. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis.
  • Harned Research Group. Cross coupling reactions. University of Minnesota.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Benchchem.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.

Sources

Application

Application Notes and Protocols for the Formulation of 4,7-Dichloro-6-methoxy-2-methylquinoline

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Quinoline Derivative 4,7-Dichloro-6-methoxy-2-methylquinoline is a heterocyclic compound with potential therapeutic applications, however, like many...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Quinoline Derivative

4,7-Dichloro-6-methoxy-2-methylquinoline is a heterocyclic compound with potential therapeutic applications, however, like many quinoline derivatives, it is presumed to exhibit poor aqueous solubility, a significant hurdle in drug development. This characteristic can lead to low bioavailability, limiting its efficacy.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation techniques to enhance the delivery of this promising, yet challenging, molecule. We will explore the rationale behind selecting specific formulation strategies and provide detailed, step-by-step protocols for their preparation and characterization.

The lipophilicity of quinoline derivatives often correlates with their biological activity, but also their formulation challenges.[2] Based on the structures of similar compounds such as 4,7-dichloroquinoline (XLogP3 3.6) and 4-chloro-6-methoxy-2-methylquinoline (XLogP3 3.2), it is anticipated that 4,7-dichloro-6-methoxy-2-methylquinoline is a hydrophobic molecule, making conventional aqueous formulations inadequate.[3][4] Therefore, advanced drug delivery systems designed for poorly soluble drugs are essential to unlock its full therapeutic potential.[5]

This guide will focus on three robust and widely applicable formulation strategies:

  • Nanoemulsions: These oil-in-water dispersions are excellent for encapsulating hydrophobic drugs, enhancing their solubility and oral bioavailability.[6][7][8]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers that offer advantages like controlled drug release and improved stability.[9][10]

  • Polymeric Micelles: These self-assembling nanostructures can solubilize hydrophobic drugs within their core, providing a stable and targeted delivery vehicle.[11][12]

For each technique, we will provide a detailed protocol, from preparation to characterization, including essential analytical methods for quality control.

I. Pre-formulation Considerations: Understanding the Molecule

A thorough understanding of the physicochemical properties of 4,7-dichloro-6-methoxy-2-methylquinoline is the cornerstone of a successful formulation strategy. While experimental data for this specific molecule is limited, initial characterization should focus on:

  • Solubility: Determination in various pharmaceutically acceptable solvents (e.g., water, buffers of different pH, ethanol, propylene glycol, and various oils) is critical. Techniques like shake-flask or potentiometric methods can be employed.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will quantify the molecule's lipophilicity and guide the selection of the formulation's oily phase and surfactants.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) can determine the melting point, crystallinity, and any polymorphic forms, which can influence solubility and dissolution rates.

II. Formulation Strategy 1: Nanoemulsions for Enhanced Oral Bioavailability

Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[6] Their small droplet size provides a large surface area for drug absorption, which can significantly improve the oral bioavailability of poorly water-soluble drugs.[8][13]

Rationale for Nanoemulsion Formulation

The hydrophobic nature of 4,7-dichloro-6-methoxy-2-methylquinoline makes it an ideal candidate for encapsulation within the oil phase of a nanoemulsion. This approach can:

  • Increase Solubilization: The drug is dissolved in the oil phase, overcoming its poor aqueous solubility.[7]

  • Enhance Absorption: The small droplet size and the presence of surfactants can facilitate transport across the gastrointestinal membrane.[6]

  • Protect from Degradation: Encapsulation can shield the drug from enzymatic degradation in the gastrointestinal tract.[6]

Protocol: Preparation of a 4,7-Dichloro-6-methoxy-2-methylquinoline Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization technique.

Materials:

  • 4,7-Dichloro-6-methoxy-2-methylquinoline

  • Oil phase: Medium-chain triglycerides (MCT) or other suitable oil

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene glycol or Transcutol®

  • Aqueous phase: Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Ultrasonic bath

Step-by-Step Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of 4,7-dichloro-6-methoxy-2-methylquinoline.

    • Dissolve the drug in the selected oil phase (e.g., MCT) with the aid of gentle heating (not exceeding 60°C) and stirring until a clear solution is obtained.

    • Add the surfactant (Polysorbate 80) and co-surfactant (Propylene glycol) to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Measure the required volume of deionized water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-speed stirring using a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[14]

    • Monitor the temperature of the system and use a cooling bath if necessary to prevent drug degradation.

  • Characterization:

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

    • Proceed with the characterization assays outlined in the "Characterization of Nanoparticulate Formulations" section.

Visualizing the Nanoemulsion Preparation Workflow

G cluster_0 Oil Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification drug 4,7-Dichloro-6-methoxy- 2-methylquinoline dissolve Dissolve Drug in Oil (Gentle Heating & Stirring) drug->dissolve oil MCT Oil oil->dissolve surfactant Polysorbate 80 mix_surfactants Add Surfactant & Co-surfactant surfactant->mix_surfactants cosurfactant Propylene Glycol cosurfactant->mix_surfactants dissolve->mix_surfactants coarse_emulsion Form Coarse Emulsion (High-Speed Stirring) mix_surfactants->coarse_emulsion Slowly add to water Deionized Water water->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph final_product Nanoemulsion hph->final_product

Caption: Workflow for nanoemulsion preparation.

III. Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs) for Controlled Release

SLNs are colloidal drug carriers in which the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[10] They are typically spherical with an average diameter between 50 and 1000 nm.[10]

Rationale for SLN Formulation

SLNs offer a promising alternative to polymeric nanoparticles and liposomes, with advantages such as:

  • Controlled Drug Release: The solid lipid matrix can provide sustained release of the encapsulated drug.[15]

  • Improved Stability: The solid matrix can protect the drug from chemical degradation.[10]

  • Biocompatibility: SLNs are generally prepared from well-tolerated lipids.[16]

  • Feasibility of Large-Scale Production: Methods like high-pressure homogenization are scalable.[16]

Protocol: Preparation of 4,7-Dichloro-6-methoxy-2-methylquinoline Loaded SLNs

This protocol outlines the preparation of SLNs using the hot homogenization followed by ultrasonication method.

Materials:

  • 4,7-Dichloro-6-methoxy-2-methylquinoline

  • Solid lipid: Glyceryl monostearate or stearic acid[9]

  • Surfactant: Poloxamer 188 or Tween® 80

  • Aqueous phase: Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Step-by-Step Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (e.g., glyceryl monostearate) by heating it 5-10°C above its melting point in a water bath.[15]

    • Dissolve the accurately weighed 4,7-dichloro-6-methoxy-2-methylquinoline in the molten lipid under continuous stirring.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization for 5-10 minutes to form a hot pre-emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to probe sonication for a defined period (e.g., 5-15 minutes) to reduce the particle size.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • The final product is a dispersion of solid lipid nanoparticles.

    • Proceed with the characterization assays described below.

Visualizing the SLN Preparation Workflow

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoparticle Formation drug 4,7-Dichloro-6-methoxy- 2-methylquinoline dissolve Dissolve Drug in Melted Lipid drug->dissolve lipid Solid Lipid (e.g., Glyceryl Monostearate) melt Melt Lipid lipid->melt melt->dissolve pre_emulsion Form Pre-emulsion (High-Shear Homogenization) dissolve->pre_emulsion Add to water Deionized Water heat_aq Heat Aqueous Phase with Surfactant water->heat_aq surfactant Surfactant (e.g., Poloxamer 188) surfactant->heat_aq heat_aq->pre_emulsion sonication Probe Sonication pre_emulsion->sonication cooling Cooling & Solidification sonication->cooling final_product SLN Dispersion cooling->final_product

Caption: Workflow for SLN preparation.

IV. Formulation Strategy 3: Polymeric Micelles for Solubilization and Delivery

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution.[11][17] The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment.[12]

Rationale for Polymeric Micelle Formulation

This strategy is particularly advantageous for:

  • High Drug Loading Capacity: The hydrophobic core can accommodate a significant amount of the lipophilic drug.[18]

  • Enhanced Stability: Polymeric micelles are often more stable than surfactant micelles.[11]

  • Prolonged Circulation Time: The hydrophilic shell can help evade the reticuloendothelial system, leading to longer circulation times in vivo.[11]

Protocol: Preparation of 4,7-Dichloro-6-methoxy-2-methylquinoline Loaded Polymeric Micelles

This protocol describes the solvent evaporation method for preparing drug-loaded polymeric micelles.[19]

Materials:

  • 4,7-Dichloro-6-methoxy-2-methylquinoline

  • Amphiphilic block copolymer (e.g., polyethylene glycol-poly(lactic-co-glycolic acid) (PEG-PLGA) or poloxamers)

  • Organic solvent (e.g., acetone or dichloromethane)

  • Aqueous phase: Deionized water

Equipment:

  • Rotary evaporator

  • Magnetic stirrer

  • Syringe filter (0.22 µm)

Step-by-Step Procedure:

  • Dissolution in Organic Solvent:

    • Dissolve the accurately weighed 4,7-dichloro-6-methoxy-2-methylquinoline and the amphiphilic block copolymer in a suitable organic solvent.

  • Addition to Aqueous Phase:

    • Slowly add the organic solution dropwise to the aqueous phase under constant stirring. This will form a nanoemulsion.

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. As the solvent evaporates, the amphiphilic copolymers self-assemble into micelles, entrapping the drug in their hydrophobic cores.[19]

  • Purification:

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Characterization:

    • The final product should be a clear or slightly opalescent solution.

    • Proceed with the characterization assays.

Visualizing the Polymeric Micelle Preparation Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Micelle Formation drug 4,7-Dichloro-6-methoxy- 2-methylquinoline dissolve Dissolve Drug & Copolymer drug->dissolve copolymer Amphiphilic Block Copolymer copolymer->dissolve organic_solvent Organic Solvent (e.g., Acetone) organic_solvent->dissolve add_to_aq Add Organic Phase to Aqueous Phase (Stirring) dissolve->add_to_aq water Deionized Water water->add_to_aq solvent_evap Solvent Evaporation (Rotary Evaporator) add_to_aq->solvent_evap filtration Filtration (0.22 µm) solvent_evap->filtration final_product Polymeric Micelle Solution filtration->final_product

Caption: Workflow for polymeric micelle preparation.

V. Characterization of Nanoparticulate Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.

Table 1: Key Characterization Parameters and Recommended Techniques
ParameterRecommended Technique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the width of the size distribution.[20]
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability.[21][22]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis SpectrophotometryTo quantify the amount of drug successfully incorporated into the nanoparticles.
In Vitro Drug Release Dialysis Bag Method, Sample and Separate MethodTo evaluate the rate and extent of drug release from the formulation over time.[23][24][25]
Protocol: Determination of Particle Size and Zeta Potential by DLS

Equipment:

  • Zetasizer or similar DLS instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a suitable cuvette.

    • Perform the DLS measurement to obtain the particle size distribution and PDI.

    • For zeta potential, use an appropriate electrode-containing cuvette and apply an electric field.[21]

  • Data Analysis: Analyze the correlation function to determine the particle size and the electrophoretic mobility to calculate the zeta potential.

Protocol: Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation or by using centrifugal filter units.

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the supernatant using a validated HPLC or UV-Vis method.

  • Quantification of Total Drug:

    • Disrupt a known volume of the nanoparticle dispersion using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

    • Measure the total drug concentration.

  • Calculations:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol: In Vitro Drug Release Study using the Dialysis Bag Method

Materials:

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a small percentage of a surfactant like Tween® 80 to maintain sink conditions)

  • Shaking water bath or incubator

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

    • Accurately measure a known volume of the drug-loaded nanoparticle formulation and place it inside the dialysis bag.

    • Securely close both ends of the bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of the release medium maintained at 37°C in a shaking water bath.[23]

  • Sampling:

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time.

VI. Analytical Method: HPLC for Quantification

A robust and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 4,7-dichloro-6-methoxy-2-methylquinoline in various samples, including raw material, formulation, and release media.[26]

Table 2: Example HPLC Method Parameters for a Quinoline Derivative
ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[27]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min[26]
Injection Volume 10 µL[26]
Column Temperature 30°C[27]
Detection Wavelength Determined by UV-Vis scan of the compound (e.g., 254 nm or 340 nm)[26]

Note: This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[26]

Conclusion

The formulation of poorly soluble drugs like 4,7-dichloro-6-methoxy-2-methylquinoline requires a systematic and rational approach. The nano-based strategies outlined in this guide—nanoemulsions, solid lipid nanoparticles, and polymeric micelles—offer versatile and effective means to enhance its solubility and potential bioavailability. The provided protocols serve as a detailed starting point for formulation development and characterization. Successful implementation of these techniques, coupled with rigorous analytical validation, will be instrumental in advancing the preclinical and clinical development of this and other challenging quinoline derivatives.

References

  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. (n.d.).
  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. (n.d.).
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC. (2025, October 21).
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.).
  • Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025, March 3).
  • Polymeric Micelles: A Review of Their Synthesis, Characterization, Types & Applications. (2025, July 1).
  • In Vitro Release Determination of Nanoformulations - Nanomedicine - CD Formulation. (n.d.).
  • Nanoemulsion as Oral Drug Delivery - A Review - PubMed. (n.d.).
  • Nanoemulsion Formulations for Injection & Oral Administration - Drug Development and Delivery. (2018, June 15).
  • Nanoemulsion as Oral Drug Delivery – A Review - ResearchGate. (2026, February 9).
  • Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs - F1000. (n.d.).
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. (n.d.).
  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. (2018, May 24).
  • Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - MDPI. (2018, January 24).
  • Particle Size Analysis of Nanoparticles for Drug Delivery Applications - HORIBA. (n.d.).
  • Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol - Benchchem. (n.d.).
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.).
  • Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines - Preprints.org. (2026, January 13).
  • Solid Lipid Nanoparticles for Poorly Soluble Drugs: Formulation and Evaluation. (2025, August 22).
  • Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization - Crimson Publishers. (2024, February 8).
  • Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC. (n.d.).
  • Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs - JSciMed Central. (2016, February 1).
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.).
  • Delivery of Hydrophobic Drugs through Self-Assembling Nanostructures - IEEE Xplore. (2004, August 25).
  • A new strategy for hydrophobic drug delivery using a hydrophilic polymer equipped with stacking units - Chemical Communications (RSC Publishing). (n.d.).
  • A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC. (n.d.).
  • Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - SciSpace. (n.d.).
  • Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed. (2024, December 5).
  • Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. (n.d.).
  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - MDPI. (2024, November 25).
  • Polymeric micelles for the delivery of poorly soluble drugs - Kinam Park. (n.d.).
  • An Insight into Polymeric Micelles Preparation Methods and Applications as Drug Delivery Approach: A Review - ResearchGate. (2025, April 28).
  • Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. (2018, August 29).
  • Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 2). (2013, May 9).
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Formulations For Poorly Soluble And Low Bioavailability Drugs - Clinical Leader. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.).
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4 - Sigma-Aldrich. (n.d.).
  • 4,7-Dichloroquinoline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2025, October 16).
  • 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem. (n.d.).
  • 4,7-Dichloroquinoline - Wikipedia. (n.d.).
  • 4-CHLORO-6-METHOXY-2-METHYLQUINOLINE | 50593-73-2 - ChemicalBook. (2026, January 13).
  • 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem. (n.d.).
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 - ChemicalBook. (2026, January 13).

Sources

Method

Application Note: Robust Sample Preparation Strategies for the LC-MS/MS Quantification of 4,7-Dichloro-6-methoxy-2-methylquinoline in Biological Matrices

Abstract This document provides a comprehensive technical guide for the preparation of biological samples for the quantitative analysis of 4,7-Dichloro-6-methoxy-2-methylquinoline using Liquid Chromatography-Tandem Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the preparation of biological samples for the quantitative analysis of 4,7-Dichloro-6-methoxy-2-methylquinoline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a novel heterocyclic compound with potential applications in drug development, establishing a reliable bioanalytical method is paramount. This note explores the foundational principles of common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides detailed, field-tested protocols. We emphasize the rationale behind methodological choices, aiming to equip researchers with the expertise to develop and validate a robust workflow that minimizes matrix effects and ensures high data quality.

Introduction: The Bioanalytical Challenge

4,7-Dichloro-6-methoxy-2-methylquinoline is a substituted quinoline, a structural motif present in numerous pharmacologically active compounds.[1] Its accurate quantification in complex biological matrices such as plasma, serum, or tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolic studies.[2] The primary challenge in such analyses is the presence of endogenous matrix components like proteins, phospholipids, and salts, which can interfere with the analysis.[3] These interferences, collectively known as the matrix effect, can cause ion suppression or enhancement in the mass spectrometer's electrospray source, leading to inaccurate and irreproducible results.[4][5]

Effective sample preparation is therefore not merely a preliminary step but the cornerstone of a successful LC-MS/MS assay.[6] Its goals are to remove interfering components, concentrate the analyte to improve sensitivity, and present the sample in a solvent compatible with the LC-MS/MS system.[7][8]

Analyte Characteristics and Method Selection

The physicochemical properties of 4,7-Dichloro-6-methoxy-2-methylquinoline dictate the optimal sample preparation strategy. While specific experimental data for this molecule is not widely published, we can infer its likely behavior based on its structure.

  • Molecular Structure: A quinoline core with two chlorine atoms, a methoxy group, and a methyl group.

  • Expected Polarity: The dichlorinated aromatic system suggests the molecule is relatively hydrophobic (lipophilic). The methoxy group adds some polarity, but the overall character is likely non-polar. The LogP value is predicted to be greater than 3.[9]

  • Charge State (pKa): The quinoline nitrogen is basic and can be protonated at low pH. This property is crucial for developing selective extraction methods, particularly with mixed-mode solid-phase extraction.

  • Solubility: Likely soluble in organic solvents like acetonitrile, methanol, and chloroform.[10]

Based on these characteristics, several sample preparation techniques are viable. The choice depends on the required level of cleanliness, desired sensitivity (Lower Limit of Quantitation, LLoQ), sample throughput, and the specific biological matrix.[11][12]

G cluster_0 cluster_1 cluster_2 start Start: Define Assay Requirements q1 High Throughput Needed? start->q1 q2 Low LLoQ (High Sensitivity)? q1->q2 No ppt Protein Precipitation (PPT) q1->ppt Yes q3 Minimal Matrix Effects Critical? q2->q3 No lle Liquid-Liquid Extraction (LLE) q2->lle Yes q3->lle No spe Solid-Phase Extraction (SPE) q3->spe Yes G start Start: Plasma Sample + IS pretreat Pre-treat Sample (Add 4% H3PO4) start->pretreat load 2. Load Sample pretreat->load condition 1. Condition SPE Cartridge (Methanol, then Water) condition->load wash 3. Wash Cartridge (5% Methanol in Water) load->wash elute 4. Elute Analyte (Methanol) wash->elute dry 5. Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute 6. Reconstitute (50:50 ACN:Water) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Workflow diagram for the Solid-Phase Extraction (SPE) protocol.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of Reagent A (4% Phosphoric Acid). Vortex to mix.

    • Rationale: Acidifying the sample ensures the quinoline nitrogen is protonated, improving its retention on some sorbents and disrupting protein binding.

  • SPE Cartridge Conditioning: Place cartridges on the manifold.

    • a. Pass 1 mL of Methanol through the cartridge.

    • b. Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

    • Rationale: Conditioning activates the stationary phase, ensuring proper interaction with the analyte.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of Reagent B (5% Methanol in Water).

    • Rationale: This step removes hydrophilic and weakly bound interferences (like salts) without eluting the more strongly retained hydrophobic analyte.

  • Drying: Dry the cartridge under full vacuum for 5 minutes to remove residual wash solvent.

  • Elution: Place a clean collection rack with tubes or a 96-well plate inside the manifold. Elute the analyte by passing 1 mL of Reagent C (Methanol) through the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. [8]8. Reconstitution: Reconstitute the dried residue in 100 µL of Reconstitution Solvent. Vortex for 20 seconds.

    • Rationale: Reconstituting in a smaller volume than the initial sample volume achieves analyte concentration. The solvent should be compatible with the initial mobile phase to ensure good peak shape.

  • Injection: The sample is ready for injection.

Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument.

ParameterSuggested SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutesA standard gradient for screening small molecules.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen on the quinoline ring is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification. [13]

Method Validation and Trustworthiness

To ensure the protocol is self-validating, key performance characteristics must be assessed.

  • Matrix Effect: This is the most critical parameter. It should be evaluated by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a neat solution. [14]An ideal sample preparation method will result in a matrix factor close to 1.0.

  • Recovery: The efficiency of the extraction process. Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The SPE protocol should yield recoveries >85%.

  • Process Efficiency: Combines the effects of recovery and matrix effects. Calculated by comparing the pre-extraction spiked sample response to the neat solution response.

References

  • Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Available at: [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

  • Lipe, B., et al. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Musile, G., et al. (2012). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Folia. Available at: [Link]

  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • MDPI. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available at: [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]

  • Taylor & Francis. (2013, February 8). Supported Liquid Extraction Versus Liquid–Liquid Extraction for Sample Preparation in LC–MS/MS-Based Bioanalysis. Available at: [Link]

  • Agilent. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Available at: [Link]

  • PMC. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Available at: [Link]

  • ACS Publications. (2015, May 12). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available at: [Link]

  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • ResearchGate. (n.d.). Matrix effect in a view of LC-MS/MS: An overview. Available at: [Link]

  • ResearchGate. (2023, September 15). Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application. Available at: [Link]

  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available at: [Link]

  • Agilent. (n.d.). Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. Available at: [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • PubMed. (2012, March 1). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Available at: [Link]

  • The Good Scents Company. (n.d.). 6-methoxyquinoline quinoline, 6-methoxy. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Strategies for the Novel Investigational Compound 4,7-Dichloro-6-methoxy-2-methylquinoline in Murine Models

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] 4,7-Dichloro-6-methoxy-2-methylquinoline is a novel inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] 4,7-Dichloro-6-methoxy-2-methylquinoline is a novel investigational compound for which in vivo data is not yet publicly available. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously design and execute initial in vivo dosing studies in murine models. By leveraging established principles of pharmacology and toxicology, and drawing insights from structurally related quinoline derivatives, this document outlines a systematic approach to determine a safe and effective dosing regimen, moving from fundamental characterization to preclinical efficacy assessment.

Introduction: The Quinoline Scaffold and the Need for a Systematic Approach

Quinoline and its analogues are heterocyclic aromatic compounds that have been a cornerstone of drug discovery, leading to anticancer, antimicrobial, and anti-inflammatory agents.[3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological profiles. Compounds such as 4,7-dichloroquinoline serve as critical intermediates in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[4][5] Furthermore, derivatives of 4-chloro-6,7-dimethoxyquinoline are pivotal in the development of targeted cancer therapies, including several tyrosine kinase inhibitors (TKIs).[3]

Given the nascent status of 4,7-Dichloro-6-methoxy-2-methylquinoline, a robust, stepwise methodology is required to characterize its behavior in vivo. This document provides the foundational protocols to establish critical parameters, including vehicle selection, maximum tolerated dose (MTD), and a preliminary pharmacokinetic profile, which together inform the design of subsequent pharmacodynamic and efficacy studies.

Foundational Steps: Physicochemical Characterization & Formulation Development

The most potent compound is rendered ineffective if it cannot be delivered systemically in a safe and reproducible manner. Therefore, the initial phase of any in vivo program is dedicated to understanding the compound's physical properties and developing a suitable formulation.

Critical Quality Attributes

Before initiating animal studies, the following physicochemical properties of 4,7-Dichloro-6-methoxy-2-methylquinoline must be determined:

  • Aqueous Solubility: Assessed at various pH levels (e.g., 2.0, 7.4, 9.0) to understand its solubility characteristics in different physiological environments.

  • LogP/LogD: This measures the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stability: The compound's stability should be confirmed in the chosen vehicle over the expected duration of use.

Vehicle Selection for Preclinical Studies

The selection of an appropriate vehicle is critical for ensuring the compound is delivered in a solubilized, stable, and non-toxic manner. A tiered approach is recommended, starting with the simplest aqueous vehicles before moving to more complex systems if required by the compound's solubility.

Table 1: Common Vehicles for Murine In Vivo Studies

Vehicle SystemCompositionCommon RoutesNotes
Aqueous Normal Saline (0.9% NaCl)IV, IP, PO, SCIdeal for water-soluble compounds. Isotonic and non-irritating.
Phosphate-Buffered Saline (PBS)IV, IP, PO, SCBuffered to physiological pH. Preferred for pH-sensitive compounds.
Co-Solvent 10% DMSO, 40% PEG300, 50% SalineIV, IP, POCommon for moderately soluble compounds. DMSO should be minimized due to potential toxicity and off-target effects.
5% NMP, 95% PEG400IP, POEffective for many poorly soluble compounds.
Suspension 0.5% (w/v) Methylcellulose in WaterPOFor compounds that cannot be solubilized. Particle size must be controlled to ensure homogeneity.
Lipid-Based Corn Oil / Sesame OilPO, SCSuitable for highly lipophilic compounds.
Protocol: Preparation and Assessment of a Test Formulation

Objective: To prepare a small-batch formulation and verify its suitability for dosing.

Materials:

  • 4,7-Dichloro-6-methoxy-2-methylquinoline (powder)

  • Selected vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

  • pH meter

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Solubilization:

    • Add the co-solvent component first (e.g., DMSO) to create a concentrated stock solution. Vortex until fully dissolved.

    • Add the next solvent component (e.g., PEG300) and mix thoroughly.

    • Finally, add the aqueous component (e.g., Saline) dropwise while vortexing to prevent precipitation.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • pH Measurement: Check the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 6.5-8.0). Adjust with dilute HCl or NaOH if necessary.

  • Stability Check: Leave the formulation at room temperature for the maximum anticipated duration of a dosing experiment (e.g., 4-6 hours). Re-inspect for any signs of precipitation or cloudiness.

In Vivo Study Design: From Tolerance to Pharmacokinetics

With a viable formulation, the next stage involves administering the compound to mice to understand its safety profile and disposition.

Selection of Administration Route

The choice of administration route profoundly impacts the pharmacokinetic profile of a drug.

  • Intravenous (IV): Administered directly into the bloodstream (typically via the tail vein), providing 100% bioavailability. It is useful for initial PK studies but less common for long-term efficacy studies.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. It is widely used in preclinical models for its relative ease and rapid absorption into systemic circulation, though it can be subject to some first-pass metabolism in the liver.

  • Oral Gavage (PO): Delivers the compound directly to the stomach. This route is essential for developing orally bioavailable drugs but is subject to the complexities of gastrointestinal absorption and first-pass metabolism.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 4,7-Dichloro-6-methoxy-2-methylquinoline that can be administered without causing life-threatening toxicity or more than a 15-20% loss in body weight.

Model:

  • Species: Mouse (e.g., CD-1 or BALB/c)

  • Sex: Female (often more sensitive to toxicity)

  • Age: 8-10 weeks

Study Design:

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.

  • Group Allocation: Randomly assign mice to groups (n=3 per group). Include a vehicle-only control group.

  • Dose Escalation:

    • Start with a low, predicted-safe dose (e.g., 10 mg/kg).

    • Administer a single dose via the chosen route (e.g., IP).

    • If no toxicity is observed after 24-48 hours, escalate the dose in the next group by a factor of 2x or 3x (e.g., 30 mg/kg, then 100 mg/kg).

    • Continue escalating until signs of toxicity are observed. At that point, intermediate doses ("back-fills") can be tested to refine the MTD.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • The observation period is typically 7-14 days to monitor for delayed toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 20%, or severe clinical signs of distress.

Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_study Dose Escalation Study cluster_endpoint Endpoint P1 Formulate Compound S1 Dose Group 1 (e.g., 10 mg/kg, n=3) P1->S1 P2 Acclimate Mice (5 days) P2->S1 S2 Observe 48h (Weight, Clinical Signs) S1->S2 S3 Toxicity Observed? S2->S3 S4 Escalate Dose (2x) (e.g., 20 mg/kg, n=3) S3->S4 No S5 Refine Dose (Back-fill, n=3) S3->S5 Yes S4->S2 E1 Determine MTD S5->E1 E2 Proceed to PK / Efficacy E1->E2 Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds P_RTK P RTK->P_RTK Dimerization & Autophosphorylation Compound 4,7-Dichloro-6-methoxy- 2-methylquinoline Compound->RTK Inhibits RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor activity of 4,7-Dichloro-6-methoxy-2-methylquinoline in a human tumor xenograft model.

Model:

  • Species: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., NCI-H460 non-small cell lung cancer).

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

  • Treatment:

    • Group 1: Vehicle control (e.g., IP, QD)

    • Group 2: Test Compound (e.g., 50 mg/kg, IP, QD)

    • Group 3: Positive Control (Standard-of-care chemotherapy)

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as a measure of tolerability.

  • Endpoint: The study is typically terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 1500-2000 mm³). Key endpoints are tumor growth inhibition (TGI) and changes in body weight.

Conclusion

The successful advancement of a novel compound like 4,7-Dichloro-6-methoxy-2-methylquinoline from the bench to a preclinical candidate hinges on a systematic and rigorous in vivo evaluation. The protocols and strategies outlined in this guide provide a foundational pathway to define the therapeutic window of this new chemical entity. By first establishing a stable and safe formulation, then carefully determining the maximum tolerated dose, and subsequently characterizing its pharmacokinetic profile, researchers can design meaningful efficacy studies with a high probability of generating clean, interpretable data. This methodical approach not only ensures animal welfare but also maximizes the potential for discovering a promising new therapeutic agent.

References

  • Wikipedia contributors. (2024). 4,7-Dichloroquinoline. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 4,7-DICHLOROQUINOLINE. [Link]

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry. [Link]

  • Davies, H. M. L., & Bond, T. J. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 4,7-Dichloro-6-methoxy-2-methylquinoline

Prepared by: Senior Application Scientist, Formulations Division This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols to ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols to overcome solubility challenges associated with 4,7-Dichloro-6-methoxy-2-methylquinoline and other structurally similar, poorly soluble small molecules in aqueous media.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with highly lipophilic quinoline derivatives.

Q1: Why is 4,7-Dichloro-6-methoxy-2-methylquinoline expected to be poorly soluble in aqueous media?

The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It is a classic example of a "brick dust" molecule, a term for compounds that are highly crystalline and poorly soluble.

  • Quinoline Core: The fundamental two-ring heterocyclic system is aromatic and largely hydrophobic.

  • Hydrophobic Substituents: The molecule is heavily substituted with non-polar groups that repel water:

    • Two Chloro Groups (-Cl): These halogen atoms are highly hydrophobic and significantly decrease water solubility.

    • Methyl Group (-CH₃): This is a classic non-polar alkyl group.

    • Methoxy Group (-OCH₃): While the oxygen atom adds a minor degree of polarity, the overall effect of the methyl ether is to increase lipophilicity.

Collectively, these features create a rigid, non-polar molecule with a high affinity for itself (leading to a stable crystal lattice) and a low affinity for polar solvents like water. Over 70% of new chemical entities face this fundamental challenge, which hinders absorption and bioavailability.[1]

Q2: I have a new batch of the compound. What is the absolute first thing I should try to get it into solution?

The most direct and universally adopted first step is to prepare a concentrated stock solution in a strong, water-miscible organic solvent.[2]

Dimethyl sulfoxide (DMSO) is the industry-standard starting point.[2] It is a powerful aprotic solvent capable of dissolving an exceptionally wide range of non-polar and polar compounds.

Initial Protocol:

  • Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Use gentle agitation (vortexing) or sonication in a water bath to aid dissolution.[2]

  • Gentle warming (e.g., 37°C) can be effective, but must be used with caution to avoid compound degradation.[2]

  • Once dissolved, store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous buffer/cell media. What's happening and how do I fix it?

This is the most common experimental hurdle. It occurs because the dilution drastically reduces the concentration of the organic co-solvent (DMSO), and the aqueous medium cannot maintain the compound in solution.[2]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final aqueous/DMSO mixture. Perform serial dilutions to find a concentration that remains soluble.[2]

  • Increase Final Co-solvent Concentration: If your experimental system allows, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may be sufficient. Always run a parallel vehicle control with the identical DMSO concentration to ensure the solvent itself is not affecting the experimental outcome.[2] Note that DMSO concentrations exceeding 1% can be cytotoxic or interfere with many biological assays.[2]

  • Modify Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.

If these immediate fixes are insufficient, you must move to more systematic formulation strategies, as detailed in Part 2 of this guide.

Q4: Can I use pH to improve the solubility of this compound?

Yes, pH adjustment is a powerful and highly effective technique for ionizable compounds.[3] The quinoline ring contains a basic nitrogen atom.[4]

  • The Principle: By lowering the pH of the aqueous medium with a suitable acid (e.g., HCl), the basic nitrogen on the quinoline ring becomes protonated. This forms a positively charged salt (a quinolinium salt).

  • The Effect: This ionized form is significantly more polar than the neutral free-base form and is therefore much more soluble in aqueous solutions.[3] The relationship between pH, pKa, and solubility is fundamental for ionizable organic compounds.[4]

To apply this, you must first determine the optimal pH range for your compound, as described in Protocol 2.

Q5: What are more advanced strategies if co-solvents and pH are not enough?

For particularly challenging compounds, several advanced formulation strategies can be employed.[1][3]

  • Complexation with Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble quinoline derivative, effectively shielding its non-polar parts from water and increasing its apparent solubility.[1][3][5]

  • Use of Surfactants: Surfactants form micelles in water above a certain concentration. These micelles have a hydrophobic core that can sequester the compound, carrying it into the aqueous phase.[2][5]

  • Solid Dispersions: The compound can be molecularly dispersed within a solid polymer matrix (like Poloxamer 407 or PVP).[3] When this solid dispersion is added to water, the polymer dissolves and releases the compound in a high-energy, more soluble amorphous state.[1][3]

Part 2: Systematic Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step methodologies for systematically improving the solubility of 4,7-Dichloro-6-methoxy-2-methylquinoline.

Troubleshooting Workflow: Precipitation Upon Dilution

Use the following workflow to diagnose and solve the most common solubility issue.

G start Start: Compound precipitates from DMSO stock in aqueous buffer q1 Is the final concentration critical for the experiment? start->q1 step1_no Action: Lower the final concentration. Prepare serial dilutions. q1->step1_no No step1_yes Action: Vigorously vortex buffer while adding DMSO stock dropwise. q1->step1_yes Yes a1_yes Yes a1_no No q2_no Does it stay in solution? step1_no->q2_no success1 Success: Issue resolved. Proceed with experiment. q2_no->success1 Yes q3 Can the final DMSO concentration be increased (e.g., to 0.5% or 1%)? q2_no->q3 No a2_no_yes Yes a2_no_no No q2_yes Does it stay in solution? step1_yes->q2_yes q2_yes->success1 Yes q2_yes->q3 No a2_yes_yes Yes a2_yes_no No step2_yes Action: Increase final DMSO %. Run vehicle control. q3->step2_yes Yes advanced Proceed to Advanced Strategies: - pH Adjustment (Protocol 2) - Co-Solvent System (Protocol 3) - Cyclodextrins (Protocol 4) q3->advanced No a3_yes Yes a3_no No q4 Does it stay in solution? step2_yes->q4 q4->success1 Yes q4->advanced No a4_yes Yes a4_no No

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine if lowering the pH can create a soluble salt of the compound and to identify the optimal pH range.

Materials:

  • 4,7-Dichloro-6-methoxy-2-methylquinoline powder

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 7.4

  • 0.1 M HCl, 0.1 M NaOH

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Prepare Buffers: Create a set of buffers at various pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add Excess Compound: To 1 mL of each buffer in a microcentrifuge tube, add an excess amount of the powdered compound (enough so that undissolved solid is clearly visible).

  • Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet all undissolved material.[2]

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant from each tube. Be cautious not to disturb the pellet.

  • Quantify: Dilute the supernatant samples in a suitable solvent (e.g., methanol or DMSO) and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. A sharp increase in solubility at lower pH values indicates the successful formation of a soluble salt.

Protocol 2: Developing a Co-solvent System

Objective: To systematically identify a water-miscible co-solvent and its optimal concentration to maintain the compound's solubility in an aqueous medium.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 20 mM).

  • Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP).

  • Target aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare a series of co-solvent/buffer mixtures. For example, for PEG 400, prepare mixtures of 5% PEG 400 in PBS, 10% PEG 400 in PBS, 20% PEG 400 in PBS, etc.

  • Spike with Compound: Add a small, fixed volume of your DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final concentration. For example, add 5 µL of a 20 mM DMSO stock to 995 µL of each mixture to get a final concentration of 100 µM with 0.5% DMSO.

  • Observe: Vortex each sample immediately after adding the stock. Let the samples stand at room temperature for at least 2 hours.

  • Assess Solubility: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, you can measure the turbidity using a spectrophotometer at a high wavelength (e.g., 600 nm) or filter the samples and measure the concentration of the filtrate via HPLC.

  • Select System: The optimal co-solvent system is the one that uses the lowest concentration of the co-solvent while keeping the compound fully dissolved and visually clear.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To conduct a phase-solubility study to determine if HP-β-CD can form an inclusion complex and enhance the aqueous solubility of the compound.

Mechanism of Action: The cyclodextrin molecule acts as a host, encapsulating the hydrophobic "guest" molecule (the quinoline derivative). The exterior of the host-guest complex is hydrophilic, allowing it to dissolve readily in water.

G cluster_0 Aqueous Medium cluster_1 Formation of Inclusion Complex drug Poorly Soluble Drug (Hydrophobic) complex Soluble Drug-CD Complex cd Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) drug_in_cd Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10%, 15% w/v).[2]

  • Add Excess Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution.[2]

  • Equilibrate: Seal the samples and shake them at a constant temperature for 48-72 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed. Alternatively, filter the suspension through a 0.22 µm syringe filter (first confirm that your compound does not bind to the filter material).[2]

  • Quantify: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant for each sample using a validated HPLC method.

  • Plot and Analyze: Plot the solubility of the quinoline derivative (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing HP-β-CD concentration (an Aₗ-type phase-solubility diagram) confirms the formation of a soluble 1:1 inclusion complex and provides the basis for a successful formulation.

Part 3: Data Summary & Strategy Selection

The choice of solubilization method depends on the required concentration, the experimental system, and the intended application (e.g., in vitro assay vs. in vivo study).

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionKey AdvantagesPotential DisadvantagesBest For...
pH Adjustment Converts the free base to a more polar, soluble salt.[3]Simple, cost-effective, can produce very high solubility.Only works for ionizable compounds; pH change may affect compound stability or the biological system.In vitro assays where pH can be controlled; initial formulation screening.
Co-solvency Reduces the polarity of the aqueous medium, making it a more favorable environment for the solute.[3][5]Widely applicable, easy to prepare, large body of literature.High co-solvent concentrations can be toxic to cells or affect protein structure; risk of precipitation on dilution.[2]High-throughput screening; in vitro assays where low % of a known co-solvent is tolerated.
Cyclodextrins Encapsulates the hydrophobic molecule in a host-guest complex, presenting a hydrophilic exterior.[1][5]High solubilization capacity, low cellular toxicity (especially for HP-β-CD), can improve bioavailability.Can be expensive; may alter the free fraction of the compound available for binding; potential for renal toxicity at very high doses in vivo.[1]Cell-based assays sensitive to organic solvents; in vivo preclinical studies.
Surfactants Forms micelles that sequester the hydrophobic compound in their non-polar core.[2][5]High solubilizing power.Can be toxic to cells, may denature proteins, can interfere with biological assays.Specific formulations where micellar delivery is the goal; not generally for basic research assays.
References
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage.
  • Sigma-Aldrich. (n.d.). 4,7-Dichloroquinoline.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubChem. (n.d.). 4,7-Dichloroquinoline.
  • PJSIR. (1966). The 5-and 8-chlorination of quinoline and some of its derivatives.

Sources

Optimization

Troubleshooting precipitation of 4,7-Dichloro-6-methoxy-2-methylquinoline in cell culture

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering precipitation issues with 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering precipitation issues with 4,7-Dichloro-6-methoxy-2-methylquinoline in cell culture applications. Our goal is to equip you with the foundational knowledge and procedural expertise to ensure the accurate and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4,7-Dichloro-6-methoxy-2-methylquinoline and what are its general properties?

4,7-Dichloro-6-methoxy-2-methylquinoline is a quinoline derivative. Quinoline and its derivatives are heterocyclic aromatic compounds that serve as intermediates in the synthesis of a wide range of pharmaceutical and biologically active compounds.[1] Like many complex organic molecules, it has limited aqueous solubility and is more soluble in organic solvents.[2][3] It is typically supplied as a powder.[4]

Q2: My 4,7-Dichloro-6-methoxy-2-methylquinoline, dissolved in DMSO, precipitated immediately after I added it to my cell culture medium. What is the most likely cause?

This is a very common issue known as "solvent shock" or "crashing out".[2][5] It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like 100% DMSO) is rapidly diluted into an aqueous solution like cell culture medium.[2][6] The abrupt change in solvent polarity causes the compound's local concentration to exceed its solubility limit in the new, predominantly aqueous environment, leading to the formation of a precipitate.[2][5]

Q3: Can I simply filter out the precipitate and use the remaining solution for my experiment?

Filtering is not recommended as a solution for precipitation.[7] This action removes an unknown quantity of your active compound, leading to an inaccurate final concentration in your experiment.[7] This will compromise the validity and reproducibility of your results. The most effective approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[7]

Q4: The precipitate only appeared after several hours or days of incubation at 37°C. What could be the reason for this delayed precipitation?

Delayed precipitation can be caused by several factors:

  • Temperature Effects: While warming can initially help dissolve a compound, some compounds may be less stable or have lower solubility at 37°C over extended periods.[2][8]

  • pH Shifts in Media: The metabolic activity of cells can gradually alter the pH of the culture medium.[2] Since quinoline is a weak base, its solubility is pH-dependent, and a shift in pH can reduce its solubility.[3][9]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.[2][10]

  • Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all components, including your compound, potentially pushing it past its solubility limit.[8][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving precipitation issues. The core of the problem lies in the physicochemical properties of 4,7-Dichloro-6-methoxy-2-methylquinoline and its interaction with the complex aqueous environment of cell culture media.

Understanding the Root Causes of Precipitation
CauseMechanistic ExplanationKey Considerations
Poor Aqueous Solubility The compound is hydrophobic and inherently has very low solubility in water-based solutions like cell culture media.[2][11]This is the fundamental challenge that all other factors exacerbate.
Exceeding Maximum Solubility Every compound has a maximum concentration at which it can remain dissolved in a given medium at a specific temperature. Adding more compound than this limit will result in precipitation.[7]The "kinetic solubility" is often more relevant in cell culture, which is the concentration achieved upon diluting a DMSO stock.[5]
Solvent Shock The rapid dilution of a concentrated organic stock solution into an aqueous medium creates a localized supersaturation, causing the compound to precipitate before it can be evenly dispersed.[2][5]This is the most common cause of immediate precipitation.
pH of the Medium Quinoline derivatives are often weak bases.[3] In acidic conditions (lower pH), the nitrogen atom can be protonated, forming a more soluble salt. Cell culture media typically have a pH of 7.2-7.4, where the compound is in its less soluble, neutral form.[2][3]Cell metabolism can lower media pH over time, potentially impacting solubility.[2]
Interactions with Media Components Serum proteins, like albumin, can sometimes bind to small molecules and either help keep them in solution or, conversely, lead to the formation of insoluble complexes.[7][12][13] Salts in the media can also influence solubility.[10]This is a more significant consideration in serum-containing media.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation.

G Start Precipitation Observed When When did precipitation occur? Start->When Immediate Immediately upon dilution When->Immediate Immediately Delayed After hours/days of incubation When->Delayed Over Time Cause1 Likely Cause: - Solvent Shock - Exceeded Kinetic Solubility Immediate->Cause1 Cause2 Likely Cause: - Poor Compound Stability at 37°C - Media pH Shift - Interaction with Media Components Delayed->Cause2 Solution1 Solution Path A: Improve Dilution Protocol Cause1->Solution1 Solution2 Solution Path B: Optimize Culture Conditions & Formulation Cause2->Solution2 Step1A 1. Reduce Final Concentration 2. Prepare a Lower Concentration Stock 3. Modify Dilution Technique (Protocol 3) 4. Increase Final DMSO % (if tolerated) Solution1->Step1A Step2B 1. Test Compound Stability at 37°C 2. Use Freshly Prepared Media 3. Reduce Serum Concentration or Use Serum-Free Media 4. Re-evaluate Final Concentration Solution2->Step2B G Stock High Concentration Stock (e.g., 50 mM in 100% DMSO) Addition Rapid Addition of Stock to Medium Stock->Addition Media Aqueous Cell Culture Medium Media->Addition Shock Localized Zone of High DMSO & Supersaturated Compound Addition->Shock Precipitate Precipitate Forms (Compound 'crashes out') Shock->Precipitate

Caption: The process of solvent shock leading to precipitation.

Experimental Protocols & Best Practices

Protocol 1: Preparation of a High-Concentration Stock Solution

The first step is to create a reliable, high-concentration stock solution. DMSO is the preferred solvent for many quinoline derivatives due to its ability to dissolve a broad range of compounds. [5][11] Materials:

  • 4,7-Dichloro-6-methoxy-2-methylquinoline powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) [11]* Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer and sonicator bath

Procedure:

  • Pre-Experiment Check: Before opening, centrifuge the vial of the compound to ensure all powder is collected at the bottom. [14]2. Weighing: Aseptically weigh the required amount of the compound and transfer it to a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 20-50 mM). It is often better to prepare a higher concentration stock to keep the final DMSO percentage in your culture low. [15]4. Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. [11][16]5. Sonication/Warming (If Necessary): If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. [6]Gentle warming in a 37°C water bath can also aid dissolution, but be mindful of the compound's stability at elevated temperatures. [6][7]6. Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for use with DMSO. [7]7. Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. [7][14]Store aliquots at -20°C or -80°C as recommended. [14]

Protocol 2: Quick Determination of Kinetic Solubility

This protocol provides a high-throughput method to estimate the maximum concentration of your compound that can be achieved in your specific cell culture medium without precipitating. [5] Materials:

  • 10 mM stock solution of the compound in 100% DMSO (from Protocol 1)

  • Complete cell culture medium (the same type you will use in your experiment)

  • 96-well clear microplate

  • Multichannel pipette

Procedure:

  • Prepare Medium Plate: Add 198 µL of your complete cell culture medium to several wells of a 96-well plate.

  • Add Compound Stock: Add 2 µL of your 10 mM DMSO stock to the first well. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM and a final DMSO concentration of 1%. Mix thoroughly by pipetting.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from the first well to the second well (already containing 100 µL of medium to be exchanged for this step), mix, then transfer 100 µL from the second to the third, and so on. This will create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation and Observation: Seal the plate and incubate at room temperature for 1-2 hours. [5]Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering.

  • Analysis: The highest concentration that remains clear is the approximate kinetic solubility of your compound in that specific medium. [5]This is the maximum concentration you should aim for in your experiments.

Protocol 3: Best Practices for Diluting Stock into Culture Medium

To avoid solvent shock, a careful dilution technique is essential.

Procedure:

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C. [7]2. Thaw Stock: Thaw a single-use aliquot of your concentrated stock solution at room temperature. [11]Visually inspect the thawed stock for any precipitation. If present, try to redissolve by warming and vortexing. If it does not redissolve, prepare a fresh stock solution. [7]3. Slow Addition and Mixing: Under sterile conditions, slowly add the calculated volume of the stock solution to the pre-warmed medium while gently swirling or vortexing the medium. [2][5]Adding the stock dropwise into the vortex of the stirring liquid is a highly effective technique.

  • Intermediate Dilution (Optional but Recommended): For very high dilutions (e.g., >1:1000), it is best to perform a serial dilution. [11]First, create an intermediate dilution of your stock in the culture medium (e.g., 1:100). Then, use this intermediate solution to make the final dilution.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. [2]6. Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO that is in your experimental wells. [7]Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. [7]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Pobudkowska, A., & Staroń, J. (2005).
  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Ask the Expert. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?
  • Safety Data Sheet. (n.d.). 5-Amino-1,2-dihydroisoquinolin-3(4H)-one.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET: 4-Chloro-6,7-dimethoxyquinoline.
  • Benchchem. (n.d.). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • CDH Fine Chemical. (n.d.). 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BLD Pharm. (n.d.). 55496-51-0|4,7-Dichloro-6-methoxyquinazoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • National Institutes of Health. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • ChemicalBook. (2026, January 13). 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • RSC Publishing. (n.d.). Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies.
  • PLOS One. (2018, September 27). Study of the interactions of bovine serum albumin with a molybdenum(II) carbonyl complex by spectroscopic and molecular simulation methods.
  • National Institutes of Health. (n.d.). Binding of small molecules at interface of protein–protein complex – A newer approach to rational drug design.
  • ResearchGate. (n.d.). Interaction of Proteins with Small Molecules and Peptides.
  • Invivochem. (n.d.). 4-chloro-6,7-dimethoxy-2-methylquinazoline.
  • Apollo Scientific. (2023, July 7). 4-Chloro-6-methoxyquinolin-7-ol.
  • (n.d.). {title.meta|trust}}.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

Sources

Troubleshooting

Technical Support Center: Optimizing 4,7-Dichloro-6-methoxy-2-methylquinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 4,7-dichloro-6-methoxy-2-methylquinoline . This privileged quinoline scaffold is a critical intermediate in the development of kinase inhibitors and antiparasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,7-dichloro-6-methoxy-2-methylquinoline . This privileged quinoline scaffold is a critical intermediate in the development of kinase inhibitors and antiparasitic agents [1]. This guide provides researchers and drug development professionals with field-proven Standard Operating Procedures (SOPs), mechanistic troubleshooting, and quantitative benchmarks to maximize reaction yield and purity across the three-step Conrad-Limpach and chlorination sequence.

Section 1: Standard Operating Procedures (SOPs)

Self-Validating Protocols for High-Fidelity Synthesis

Step 1: Condensation (Schiff Base Formation)

Objective: Synthesis of ethyl 3-((3-chloro-4-methoxyphenyl)amino)but-2-enoate.

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-chloro-4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous toluene (10 mL/g).

  • Catalyze: Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq) to lower the activation energy of the nucleophilic attack [1].

  • Reflux & Validate: Heat the mixture to 110 °C.

    • Self-Validation Check: The reaction is strictly complete when the theoretical volume of water (1.0 eq) is collected in the Dean-Stark trap (typically 4–6 hours). This leverages Le Chatelier's principle to drive the equilibrium forward.

  • Isolate: Concentrate the solution under reduced pressure to yield the crude β-anilinocrotonate intermediate.

Step 2: High-Temperature Cyclization (Conrad-Limpach Reaction)

Objective: Synthesis of 7-chloro-6-methoxy-2-methylquinolin-4-ol.

  • Prepare Heat Bath: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether, 5 mL/g of intermediate) to a strict 250 °C [2].

  • Addition: Add the crude intermediate from Step 1 dropwise to the boiling Dowtherm A.

    • Causality: Rapid heating prevents the competing Knorr cyclization (which forms undesired 2-quinolones) and provides the necessary thermal energy to drive the elimination of ethanol [3].

  • Reflux: Maintain the temperature at 250 °C for 1.5 hours.

  • Precipitate & Validate: Cool the mixture to room temperature and dilute with hexanes.

    • Self-Validation Check: The desired 4-hydroxyquinoline derivative will spontaneously precipitate as a solid. Filter and wash thoroughly with hexanes to remove all residual Dowtherm A.

Step 3: Chlorination

Objective: Synthesis of 4,7-dichloro-6-methoxy-2-methylquinoline.

  • Reagent Addition: Suspend the Step 2 product in phosphorus oxychloride (POCl3, 4.0 eq).

  • Reflux: Heat the mixture to 105 °C for 3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly fluorescent starting material will disappear, replaced by a higher Rf​ UV-active spot.

  • Distillation: Remove excess POCl3 via vacuum distillation.

    • Causality: Removing POCl3 before quenching prevents a violent exothermic hydrolysis that thermally degrades the product [3].

  • Quench & Neutralize: Slowly pour the concentrated residue onto crushed ice with vigorous stirring. Neutralize with aqueous ammonia to pH 8. Filter the resulting precipitate and dry in vacuo.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my yield for the Conrad-Limpach cyclization (Step 2) consistently below 40%? A1: The Conrad-Limpach cyclization is highly temperature-dependent. If the temperature drops below 240 °C during the addition of the enamine, the reaction pathway shifts toward the Knorr cyclization, yielding the undesired 2-quinolone[2]. Corrective Action: Use Dowtherm A to ensure superior heat transfer. Pre-heat the solvent to 250 °C and use an addition funnel to add the intermediate slowly enough to maintain the temperature, but fast enough to prevent thermal degradation of the starting material.

Q2: I am observing multiple regioisomers after Step 2. How do I minimize the 5-chloro-6-methoxy isomer? A2: Cyclization of the meta-substituted aniline (relative to the cyclization site) can occur at either the 2-position or 6-position of the aniline ring. Due to the steric hindrance of the 3-chloro group, cyclization predominantly favors the less hindered 6-position, yielding the desired 7-chloro-6-methoxy isomer [1]. Corrective Action: If the 5-chloro isomer forms, it is usually due to prolonged heating or excessive catalyst. Purify the crude product by recrystallization from boiling ethanol or Skellysolve B, which selectively crystallizes the 7-chloro isomer [3].

Q3: During the POCl3 chlorination quench, my product turns into a black, tarry substance. What went wrong? A3: This is a classic thermal degradation issue caused by the violent exothermic reaction between unreacted POCl3 and water, generating HCl and phosphoric acid[3]. Corrective Action: You must implement a vacuum distillation step to recover/remove at least 80% of the excess POCl3 before the aqueous quench. Maintain the quench bath temperature strictly below 20 °C using an ice-salt mixture.

Section 3: Quantitative Data & Metrics

Process StepKey ReagentsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Critical Quality Attribute (CQA)
1. Condensation 3-Chloro-4-methoxyaniline, Ethyl acetoacetate1104 - 685 - 92Stoichiometric H₂O collection
2. Cyclization Dowtherm A2501.565 - 75Complete precipitation in hexanes
3. Chlorination POCl31052 - 380 - 88Complete removal of excess POCl3
Overall Process --~ 1044 - 60 HPLC Purity > 98%

Section 4: Process & Troubleshooting Visualizations

Workflow A 3-Chloro-4-methoxyaniline + Ethyl acetoacetate B Condensation (Dean-Stark) p-TsOH, Toluene, 110°C A->B C β-Anilinocrotonate Intermediate B->C - H2O D Conrad-Limpach Cyclization Dowtherm A, 250°C C->D E 7-Chloro-6-methoxy-2-methyl quinolin-4-ol D->E - EtOH F Chlorination POCl3, 105°C E->F G 4,7-Dichloro-6-methoxy- 2-methylquinoline F->G - H3PO4, HCl

Figure 1: Three-step synthetic workflow for 4,7-dichloro-6-methoxy-2-methylquinoline.

Troubleshooting Start Low Yield in Step 2 (< 50%) Q1 Is reaction temp strictly maintained at 250°C? Start->Q1 A1_No Use Dowtherm A Pre-heat before addition Q1->A1_No No A1_Yes Check Regioselectivity (NMR/TLC) Q1->A1_Yes Yes Q2 Is the 5-chloro isomer forming? A1_Yes->Q2 A2_Yes Purify via recrystallization (EtOH or Skellysolve B) Q2->A2_Yes Yes A2_No Incomplete cyclization: Extend reaction time Q2->A2_No No

Figure 2: Troubleshooting decision tree for optimizing Conrad-Limpach cyclization yield.

References

  • Frueh, L., et al. "New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones." Organic Process Research & Development, ACS Publications. URL: [Link]

  • O'Neill, P., et al. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." ChemRxiv. URL: [Link]

  • Price, C. C., & Roberts, R. M. "Organic Syntheses Procedure for 4,7-dichloroquinoline." Organic Syntheses. URL: [Link]

Optimization

Reducing off-target toxicity of 4,7-Dichloro-6-methoxy-2-methylquinoline in assays

Introduction: The Quinoline Scaffold - Potency and Pitfalls The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold - Potency and Pitfalls

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities. Derivatives of this scaffold have been investigated for anticancer, antiviral, and enzyme-inhibitory properties.[1][2] Specifically, 4,7-Dichloro-6-methoxy-2-methylquinoline is an important intermediate in the synthesis of novel therapeutic candidates.[3]

However, the same chemical features that confer biological activity can also lead to off-target effects and general cytotoxicity, complicating data interpretation. This guide will address the most common challenges and provide expert-driven solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound, 4,7-Dichloro-6-methoxy-2-methylquinoline, shows potent cytotoxicity in all my cell lines, even those not expressing my target protein. How can I determine if this is a genuine on-target effect or off-target toxicity?

A1: This is a classic challenge in drug discovery. Broad-spectrum cytotoxicity often points towards off-target mechanisms. Quinoline derivatives can induce cell death through various pathways independent of your primary target.[1] Key mechanisms include DNA intercalation, induction of reactive oxygen species (ROS), and activation of apoptotic pathways like caspases.[4][5][6]

To dissect this, you must run a set of control experiments:

  • Use a Target-Negative Control Cell Line: Employ a cell line that is genetically confirmed (e.g., via CRISPR knockout or siRNA knockdown) to lack your protein of interest. If you observe similar cytotoxicity levels (IC50 values) in both your target-positive and target-negative cells, the effect is likely off-target.

  • Compare IC50 Values: A significant window between the on-target potency (e.g., enzymatic inhibition IC50) and the cellular cytotoxicity IC50 is desirable. If these values are very close, it may indicate that the mechanism of cell death is directly linked to target inhibition. Conversely, if the cytotoxicity is much more potent than the target engagement, suspect off-target effects.

Q2: I'm observing high background and inconsistent results in my fluorescence-based assays. Could my quinoline compound be interfering?

A2: Yes, this is highly probable. Quinoline ring systems are known to possess intrinsic fluorescent properties and can also quench fluorescence signals from other molecules.[7] This interference can lead to false positives or false negatives.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at various concentrations, without any cells or target proteins. This will reveal its intrinsic fluorescence at your assay's excitation/emission wavelengths.

  • Switch to an Orthogonal Assay Format: If significant interference is confirmed, the most reliable solution is to switch to a non-fluorescent method. Options include:

    • Colorimetric Assays: Such as the MTT or LDH assays for cytotoxicity.[8]

    • Luminescence-Based Assays: For example, assays measuring ATP levels (CellTiter-Glo®) as an indicator of cell viability.

    • Label-Free Methods: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding studies.

Q3: My compound precipitates in the cell culture medium during long-term experiments. What is causing this and how can I fix it?

A3: This is a common solubility issue with hydrophobic compounds like many quinoline derivatives.[9] Precipitation can occur due to "DMSO shock" when a concentrated stock is added to an aqueous medium, or because the final concentration exceeds the compound's kinetic solubility limit in the complex environment of cell culture media.[9] This leads to inconsistent dosing and unreliable results.

Solutions to Enhance and Maintain Solubility:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.[9]

  • Stepwise Dilution: Prepare intermediate dilutions of your compound in pre-warmed (37°C) culture medium before adding it to the cells.[10] This gradual change in solvent environment can prevent precipitation.

  • Use of Co-solvents or Excipients: For particularly challenging compounds, formulation strategies may be necessary. The use of excipients like cyclodextrins can encapsulate the hydrophobic compound and improve its aqueous solubility.

Part 2: Troubleshooting Guide: Diagnosing and Mitigating Off-Target Toxicity

This section provides a systematic approach to identifying and reducing off-target effects.

Issue 1: Unexpectedly High Cytotoxicity
  • Probable Cause: The compound is likely inducing apoptosis or necrosis through general mechanisms rather than specific inhibition of your target. Common off-target pathways for cytotoxic compounds include mitochondrial dysfunction, ROS production, and broad caspase activation.[11][12][13]

  • Recommended Action Plan:

    • Assess Membrane Integrity: Perform a Lactate Dehydrogenase (LDH) assay. A significant increase in LDH release indicates necrotic cell death due to compromised plasma membranes.[8][14]

    • Measure Apoptosis Induction: Use a caspase activity assay. Fluorogenic substrates for caspase-3/7 can quantify the executioner phase of apoptosis.[5][12][15] A compound that broadly activates caspases at low concentrations is likely a general cytotoxic agent.

    • Quantify Reactive Oxygen Species (ROS): Measure ROS levels using a probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16] Many quinoline compounds can disrupt mitochondrial function, leading to an oxidative burst that triggers cell death.[6][17]

Workflow for Investigating Off-Target Cytotoxicity

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Conclusion A High Cytotoxicity Observed in Target Cell Line B Test in Target-Negative Control Cell Line A->B C Compare On-Target IC50 vs. Cytotoxicity GI50 A->C G Toxicity is Likely OFF-TARGET B->G Similar Potency H Toxicity is Likely ON-TARGET B->H No Potency C->G Potency Differs >10-fold C->H Potency is Similar D Perform LDH Assay (Necrosis) E Perform Caspase-3/7 Assay (Apoptosis) F Perform ROS Assay (Oxidative Stress) G->D Investigate Why G->E Investigate Why G->F Investigate Why

Caption: A systematic workflow for diagnosing on-target vs. off-target cytotoxicity.

Issue 2: Assay Interference
  • Probable Cause: The inherent physicochemical properties of the quinoline ring are interfering with the assay technology.[7]

  • Recommended Action Plan:

    • Characterize Interference: As detailed in the FAQ, quantify the compound's intrinsic fluorescence and its potential to quench signals.

    • Consult the Decision Tree: Use the following guide to select the most appropriate assay format.

Decision Tree for Assay Selection

G A Start: Need to Measure Effect B Is Assay Fluorescence-Based? A->B C Does Compound Show Intrinsic Fluorescence? B->C Yes F Proceed with Caution: Run Compound-Only Controls B->F No D Use Fluorescence Assay with Controls C->D No E Switch to Orthogonal Assay: Luminescence, Colorimetric, or Label-Free C->E Yes

Caption: Decision tree for selecting an appropriate assay to avoid compound interference.

Part 3: Key Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol provides a method to quantify the activity of executioner caspases, a hallmark of apoptosis.[12][15][18]

Materials:

  • Cells seeded in a 96-well white, clear-bottom plate.

  • 4,7-Dichloro-6-methoxy-2-methylquinoline compound.

  • Lysis Buffer.

  • Caspase-3/7 Reagent (containing a fluorogenic DEVD substrate).

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your quinoline compound for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Assay Reagent Addition: Equilibrate the plate and assay reagents to room temperature. Add the Caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a plate reader (e.g., excitation ~499 nm, emission ~521 nm).

  • Data Analysis: Subtract the background fluorescence (media only) and normalize the signal to the vehicle control. Plot the dose-response curve to determine the EC50 for caspase activation.

Protocol 2: Intracellular ROS Detection Assay

This protocol measures the generation of reactive oxygen species, an indicator of oxidative stress.[13]

Materials:

  • Cells seeded in a 96-well black, clear-bottom plate.

  • 4,7-Dichloro-6-methoxy-2-methylquinoline compound.

  • H2DCFDA probe (or other suitable ROS indicator).[16]

  • Positive control (e.g., Paraquat or H₂O₂).

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Probe Loading: Remove the media and incubate cells with H2DCFDA in serum-free media for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with pre-warmed PBS to remove excess probe.

  • Compound Treatment: Add the quinoline compound at various concentrations.

  • Measurement: Immediately begin measuring fluorescence over time using a plate reader (e.g., excitation ~485 nm, emission ~535 nm). Alternatively, capture images at specific time points using a fluorescence microscope.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control.

Quantitative Data Summary

The following table provides an example of how to organize data to distinguish between on-target and off-target effects. Researchers should generate their own data for 4,7-Dichloro-6-methoxy-2-methylquinoline.

Assay Type Target Cell Line Example IC50/EC50 (µM) Interpretation
Enzymatic AssayTarget Protein XN/A (Biochemical)0.5On-Target Potency
Cytotoxicity (MTT)Cell ViabilityTarget-Positive (e.g., A549)1.2Potent cytotoxicity
Cytotoxicity (MTT)Cell ViabilityTarget-Negative (e.g., A549-CRISPR)1.5Off-Target Effect Confirmed
Caspase-3/7 ActivationApoptosisTarget-Positive (e.g., A549)2.0Apoptosis is induced at similar concentrations to cytotoxicity.
ROS ProductionOxidative StressTarget-Positive (e.g., A549)2.5Oxidative stress is a likely mechanism of off-target toxicity.

References

  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC. (n.d.). National Center for Biotechnology Information.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025, March 15). National Center for Biotechnology Information.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Broxyquinoline Concentration for In Vitro Experiments - Benchchem. (n.d.). BenchChem.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (n.d.). National Center for Biotechnology Information.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21). CRISPR Medicine News.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. (n.d.). BenchChem.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC. (n.d.). National Center for Biotechnology Information.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect.
  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act on DNA - DigitalCommons@TMC. (2024, December 19). DigitalCommons@TMC.
  • Characterization of a series of 4-aminoquinolines that stimulate caspase-7 mediated cleavage of TDP-43 and inhibit its function - PubMed. (2012, September 15). National Center for Biotechnology Information.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Atlantis Press.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives - Benchchem. (n.d.). BenchChem.
  • Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC. (2025, April 29). National Center for Biotechnology Information.
  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (2025, January 28). Dove Press.
  • Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications. (2025, May 22). MDPI.
  • Caspase activation by anticancer drugs: the caspase storm - PubMed. (2007, April 17). National Center for Biotechnology Information.
  • Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils. (n.d.). Frontiers.
  • Activation of Caspase-2 in Apoptosis - Harvard DASH. (n.d.). Harvard DASH.
  • Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC. (2021, August 25). National Center for Biotechnology Information.
  • Reactive oxygen species—Table 18.1 | Thermo Fisher Scientific - JP. (n.d.). Thermo Fisher Scientific.
  • Apoptosis Induction by T-2 Toxin : Activation of Caspase-9, Caspase-3, and DFF-40/CAD through Cytosolic Release of Cytochrome c in HL-60 Cells(Biochemistry & Molecular Biology). (n.d.). J-STAGE.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4,7-Dichloro-6-methoxy-2-methylquinoline

This technical support center is designed for researchers, scientists, and drug development professionals working with 4,7-dichloro-6-methoxy-2-methylquinoline. Here, you will find in-depth troubleshooting guides and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 4,7-dichloro-6-methoxy-2-methylquinoline. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and recrystallization of this compound. The provided protocols and insights are grounded in established chemical principles and analogous procedures for related quinoline derivatives.

I. Troubleshooting Guide

The purification of 4,7-dichloro-6-methoxy-2-methylquinoline can present several challenges, from stubborn impurities to difficulties in achieving satisfactory crystallinity. This guide outlines common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The compound is significantly soluble in the cold recrystallization solvent.- Insufficient cooling of the solution.- Use of an excessive amount of solvent.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[1]- Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize precipitation.- Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, leading to precipitation above the compound's melting point.- The presence of impurities is depressing the melting point.- The cooling rate is too rapid.- Re-heat the mixture to redissolve the oil and add a small amount of additional hot solvent to reduce saturation. Allow for slower cooling.[1]- Consider a preliminary purification step like column chromatography to remove impurities.- Slow, gradual cooling is crucial. Consider allowing the solution to cool to room temperature undisturbed before further cooling in an ice bath.
Persistent Colored Impurities - Formation of tar-like or polymeric byproducts during synthesis, which can be common in quinoline preparations like the Skraup synthesis.[2][3]- Residual starting materials or reagents.- Treatment with activated carbon in the hot solution before filtration can help adsorb colored impurities.- Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate) is effective for removing polar impurities.[1][4]- Ensure the preceding synthetic steps have gone to completion through analytical monitoring (e.g., TLC, HPLC).[5]
Incomplete Removal of Precursor (e.g., 4-hydroxy-6-methoxy-2-methylquinoline) - Incomplete chlorination reaction during synthesis.- Optimize the chlorination reaction conditions (e.g., reaction time, temperature, or excess of chlorinating agent like POCl₃).[5]- An aqueous acidic wash during workup can help remove the more basic hydroxy-quinoline precursor.
Broad or Inconsistent Melting Point - Presence of impurities.- The sample is not completely dry.- Repeat the recrystallization process. Purity can be assessed using TLC, HPLC, or NMR.[6][7]- Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for 4,7-dichloro-6-methoxy-2-methylquinoline?

A good starting point for selecting a recrystallization solvent for a quinoline derivative like 4,7-dichloro-6-methoxy-2-methylquinoline is often a polar protic solvent like ethanol.[1] However, given the dichlorinated nature of the target molecule, a less polar solvent or a mixed solvent system may be more effective. Based on protocols for similar compounds like 4,7-dichloroquinoline, non-polar solvents such as hexanes or heptane can be effective.[8] A mixed solvent system, such as ethanol/water, acetone/water, or ethyl acetate/hexane, often provides the ideal solubility profile for achieving high purity and yield.[1][9]

Q2: My crude product is a persistent oil. How can I induce crystallization?

If your 4,7-dichloro-6-methoxy-2-methylquinoline is an oil, consider the following strategies:

  • Solvent Screening: The choice of solvent is critical. For a relatively non-polar compound, dissolving the oil in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexane or pentane) until turbidity is observed can induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to the cooled, saturated solution can initiate crystallization.

  • Purity: Oiling out is often a sign of impurities. It may be necessary to first purify the crude oil by column chromatography to obtain a solid product upon solvent evaporation.

Q3: How can I be sure my purified 4,7-dichloro-6-methoxy-2-methylquinoline is pure?

A combination of analytical techniques should be used to confirm the purity of your final product:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A high-purity sample should show a single major peak.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.[6][10]

  • Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure crystalline solid.[11]

Q4: What are the likely impurities I might encounter in the synthesis of 4,7-dichloro-6-methoxy-2-methylquinoline?

Based on common synthetic routes for quinolines, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding aniline precursor.

  • 4-hydroxy-6-methoxy-2-methylquinoline: The precursor to the final chlorinated product. Its presence indicates an incomplete chlorination step.[5]

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers may form. For instance, in reactions analogous to the Conrad-Limpach synthesis, temperature control is crucial to avoid the formation of the 2-hydroxyquinoline isomer.[5]

  • Polymeric or Tar-like Substances: These are common in high-temperature quinoline syntheses and can be challenging to remove.[2][3]

III. Detailed Recrystallization Protocol

This protocol is a generalized procedure based on methods used for structurally similar quinoline derivatives.[8][9][12] Optimization may be required based on the specific impurity profile of your crude material.

Step 1: Solvent Selection Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude 4,7-dichloro-6-methoxy-2-methylquinoline when hot but will result in poor solubility when cold. Promising candidates include ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes.

Step 2: Dissolution Place the crude 4,7-dichloro-6-methoxy-2-methylquinoline in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add the solvent portion-wise until the solid has just dissolved. Avoid adding a large excess of solvent.

Step 3: Decolorization (Optional) If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then gently reheat the mixture to boiling for a few minutes.

Step 4: Hot Filtration If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

Step 5: Crystallization Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

Step 6: Isolation of Crystals Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

Step 7: Drying Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product should be confirmed by analytical methods such as melting point, TLC, HPLC, and NMR.

IV. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification and recrystallization of 4,7-dichloro-6-methoxy-2-methylquinoline.

Purification_Workflow start Crude 4,7-Dichloro-6-methoxy-2-methylquinoline is_solid Is the crude product a solid? start->is_solid column_chromatography Column Chromatography (e.g., Silica gel, Hexane/EtOAc) is_solid->column_chromatography No (Oily) recrystallization Recrystallization Protocol is_solid->recrystallization Yes column_chromatography->recrystallization dissolution Dissolve in minimum hot solvent recrystallization->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling filtration_drying Vacuum Filtration & Drying cooling->filtration_drying purity_check Purity Assessment (TLC, HPLC, NMR, MP) filtration_drying->purity_check pure_product Pure Crystalline Product purity_check->pure_product

Caption: A workflow diagram for the purification of 4,7-dichloro-6-methoxy-2-methylquinoline.

V. References

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Available at:

  • Google Patents. (1984). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use. Available at:

  • Lu, T., et al. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3012. Available at: [Link]

  • ACS Publications. (2001). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 5(6), 628-633. Available at: [Link]

  • Organic Syntheses. 4,7-Dichloroquinoline. Available at: [Link]

  • LookChem. Purification of Quinoline. Available at: [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Available at: [Link]

  • Bak, A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498. Available at: [Link]

  • Scientific Research Publishing. (2013). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Materials Sciences and Applications, 4(11), 665-671. Available at: [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Eurachem. (2025). Validation of analytical methods. Available at: [Link]

  • Chemical Substance Information. 4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE. Available at: [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. Available at: [Link]

  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4,7-Dichloro-6-methoxy-2-methylquinoline

4,7-Dichloro-6-methoxy-2-methylquinoline is a highly functionalized halogenated quinoline derivative widely utilized as a critical building block in medicinal chemistry and drug development. While structurally robust in...

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Author: BenchChem Technical Support Team. Date: April 2026

4,7-Dichloro-6-methoxy-2-methylquinoline is a highly functionalized halogenated quinoline derivative widely utilized as a critical building block in medicinal chemistry and drug development. While structurally robust in its crystalline form under ideal conditions, it possesses specific chemical vulnerabilities that can compromise experimental integrity.

This technical guide provides researchers with the mechanistic understanding and field-proven protocols necessary to prevent degradation during long-term storage and handling.

The Mechanistic "Why": Understanding Compound Vulnerability

To effectively prevent degradation, one must understand the structural liabilities of the compound rather than just following arbitrary storage rules. The degradation of this molecule is driven by three primary mechanisms:

  • C4-Halogen Lability (Hydrolysis): In quinoline systems, the halogen at the 4-position is highly activated toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen[1]. In the presence of moisture or aqueous buffers, this leads to rapid hydrolysis, converting the compound into a 4-hydroxyquinolone tautomer[2].

  • C6-Methoxy Oxidation: The electron-donating methoxy group enriches the electron density of the aromatic ring. This increases its susceptibility to oxidative attack by free radicals or atmospheric oxygen, potentially leading to demethylation or ring cleavage[3].

  • Photodegradation: Quinoline derivatives are inherently photosensitive. Exposure to ambient UV light accelerates radical formation, leading to discoloration and structural decomposition[4].

DegradationMechanisms A 4,7-Dichloro-6-methoxy- 2-methylquinoline B Moisture / pH Stress A->B Exposure C UV / Light Exposure A->C Exposure D Oxygen / Heat A->D Exposure E C4-Hydrolysis (4-Hydroxy derivative) B->E Nucleophilic Attack F Photodegradation (Ring Cleavage) C->F Radical Formation G Oxidation (N-Oxide Formation) D->G Oxidative Stress

Mechanistic degradation pathways of 4,7-Dichloro-6-methoxy-2-methylquinoline under stress.

Troubleshooting Guides & FAQs

Q1: Why is my solid batch of 4,7-Dichloro-6-methoxy-2-methylquinoline turning brown over time? A1: Discoloration from off-white/yellow to brown is a definitive indicator of photo-oxidation and thermal degradation[4]. The quinoline ring system is highly susceptible to oxidation initiated by atmospheric oxygen or UV radiation[2]. The C6-methoxy group further enriches the electron density of the ring, increasing vulnerability to radical-induced degradation[3]. Actionable Fix: Discard heavily discolored batches as their purity is compromised. Store new solid batches in amber, air-tight vials inside a desiccator at -20°C.

Q2: I am observing a mass shift of -18 Da (loss of Cl, gain of OH) in my LC-MS analysis of the stock solution. What happened? A2: You are observing the hydrolysis of the C4-chloro group. Because the halogen at the 4-position is highly activated toward nucleophilic aromatic substitution[1], trace water combined with slightly basic or acidic conditions causes the C4-Cl bond to hydrolyze, forming a 4-hydroxyquinoline derivative[2]. Actionable Fix: Never store stock solutions in aqueous buffers. Use strictly anhydrous DMSO or DMF, and prepare fresh aqueous dilutions immediately before your assay[4].

Q3: Can I store my reconstituted stock solution at 4°C for a few weeks? A3: It is highly discouraged. Elevated temperatures (even 4°C compared to -80°C) significantly increase the rate of chemical degradation[4]. Furthermore, repeated opening of the vial introduces atmospheric moisture, accelerating hydrolysis[2]. Actionable Fix: Aliquot your stock solution into single-use vials immediately upon reconstitution and store them at -80°C.

Quantitative Degradation Data

The following table summarizes the degradation kinetics of halogenated quinoline derivatives under various stress conditions to help you benchmark your storage protocols.

Stress ConditionStorage MediumTemperatureLight ExposureEstimated Half-Life (t½)Primary Degradation Mechanism
Optimal Anhydrous DMSO-80°CDark> 24 monthsNone (Stable)
Thermal Stress Anhydrous DMSO25°CDark~ 3-4 weeksThermal decomposition[4]
Hydrolytic Stress Aqueous Buffer (pH 7)25°CDark< 48 hoursC4-Cl Hydrolysis[2]
Photolytic Stress Aqueous Buffer (pH 7)25°CAmbient UV< 12 hoursPhoto-oxidation / Ring cleavage[3]
Self-Validating Experimental Protocol for Stock Solutions

To guarantee experimental reproducibility, storage protocols must be treated as self-validating systems . This means the workflow inherently prevents degradation and includes a mandatory verification step before the compound is introduced into an assay.

Step 1: Anhydrous Reconstitution

  • Equilibrate the sealed vial of solid 4,7-Dichloro-6-methoxy-2-methylquinoline to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, initiating C4-hydrolysis.

  • Dissolve the compound in strictly anhydrous DMSO (water content <0.005%) to achieve the desired stock concentration (e.g., 10 mM).

Step 2: Inert Atmosphere Aliquoting

  • Perform aliquoting inside a nitrogen-purged glove box, or use a Schlenk line to blanket the solution with Argon.

  • Dispense the solution into single-use, low-bind amber glass vials to eliminate photo-oxidation risks.

Step 3: Cryogenic Storage

  • Flash-freeze the aliquots in liquid nitrogen.

  • Transfer immediately to a -80°C freezer. Causality: Deep cryogenic storage halts thermal degradation and minimizes the kinetic energy required for oxidative reactions[4].

Step 4: Pre-Experiment Validation (The Self-Validating Step)

  • Thaw a single aliquot at room temperature immediately before use. Do not refreeze.

  • Validation Check: Run a rapid LC-MS or UV-Vis analysis on a 1 µL sample. Confirm the presence of the parent mass (m/z ~242) and the absolute absence of the 4-hydroxy degradation product (m/z ~224). If purity falls below 95%, discard the aliquot.

StorageWorkflow S1 1. Dry Solid Compound (Amber Vial) S2 2. Reconstitute in Anhydrous DMSO S1->S2 S3 3. Purge with Argon/N2 S2->S3 S4 4. Aliquot into Single-Use Vials S3->S4 S5 5. Store at -80°C (Darkness) S4->S5 S6 6. LC-MS Validation Prior to Use S5->S6 Thaw once & Verify

Self-validating workflow for the preparation and long-term storage of stock solutions.

References
  • BenchChem Technical Support Team. "Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives." BenchChem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." BenchChem. 4

  • Saini et al. "Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution." National Institutes of Health (NIH) / PMC. 3

  • "Chloroquine degradation in aqueous solution under electron beam irradiation." Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). 1

Sources

Troubleshooting

Overcoming background fluorescence in 4,7-Dichloro-6-methoxy-2-methylquinoline assays

A Guide to Overcoming Background Fluorescence Welcome to the technical support center for researchers utilizing 4,7-Dichloro-6-methoxy-2-methylquinoline in fluorescence-based assays. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Background Fluorescence

Welcome to the technical support center for researchers utilizing 4,7-Dichloro-6-methoxy-2-methylquinoline in fluorescence-based assays. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. High background fluorescence is a common hurdle that can mask your specific signal, leading to inaccurate results and frustration in the lab.

This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies. We will move beyond simple checklists to explain the underlying causes of background fluorescence and provide validated protocols to help you systematically diagnose and resolve these issues.

F.A.Q. Troubleshooting High Background Fluorescence

This section addresses the most common questions and challenges encountered when working with quinoline-based fluorescence assays.

Part 1: Diagnosing the Source of Background Fluorescence

The first step in troubleshooting is to identify the origin of the unwanted signal. High background can stem from several sources: the cells themselves (autofluorescence), components in the assay media, or the assay plate.

Q1: What are the primary sources of background fluorescence in my cell-based assay?

High background fluorescence can originate from three main sources:

  • Autofluorescence:[1] This is the natural fluorescence emitted by biological materials. In mammalian cells, the p[2]rimary culprits are molecules like NADH, riboflavin (Vitamin B2), and flavin coenzymes, which typically fluoresce in the blue to green region of the spectrum (350-550 nm). Additionally, cellular co[2]mponents like collagen, elastin, and lipofuscin can contribute significantly to autofluorescence.

  • Assay Media and Sup[2][3]plements: Common components in cell culture media are major contributors to background signal. Phenol red, a pH indicator, is fluorescent and a frequent cause of high background. Fetal Bovine Serum (FBS) [4][5]also contains numerous fluorescent molecules.

  • Assay Plates and Re[4][5]agents: The plasticware used for imaging, particularly standard polystyrene plates, can be a source of background fluorescence. Furthermore, the probe it[6][7]self, if used at too high a concentration or if it has auto-oxidized, can increase background.

Q2: How can I des[1]ign an experiment to pinpoint the source of my high background?

A systematic "Source of Signal" experiment is the most effective way to diagnose the problem. This involves preparing a series of control wells on the same plate to isolate each potential variable.

Experimental Protocol: Source of Signal Diagnosis

Objective: To systematically identify the contribution of media, cells, and the quinoline compound to the total background fluorescence.

Materials:

  • Black, clear-bottom microplate (recommended for fluorescence assays)

  • Your experimental cel[8]l line

  • Phenol red-free culture medium (e.g., FluoroBrite™ DMEM)

  • Standard phenol red-c[4][6]ontaining medium

  • Phosphate-Buffered Saline (PBS)

  • 4,7-Dichloro-6-methoxy-2-methylquinoline stock solution

Procedure:

  • Plate Setup: Prepare wells as described in the table below.

  • Cell Seeding: Seed cells in the designated wells and allow them to adhere and grow to the desired confluency.

  • Media Exchange: On the day of the experiment, replace the media in all wells as specified.

  • Compound Addition: Add the quinoline compound to the appropriate wells at your final working concentration.

  • Incubation: Incubate the plate under your standard assay conditions.

  • Measurement: Read the fluorescence intensity on your plate reader or microscope using the same settings for all wells.

Data Presentation: Source of Signal Plate Layout & Interpretation
Well #CellsMedium TypeCompoundWhat this well measures...
1 NoPBSNoInstrument baseline and plate background.
2 NoPhenol Red MediumNoBackground from the culture medium.
3 NoPhenol Red-Free MediumNoBackground from specialized imaging medium.
4 YesPhenol Red-Free MediumNoCellular autofluorescence.
5 YesPhenol [1]Red-Free MediumYesYour specific signal + cellular autofluorescence.
6 YesPhenol Red MediumYesTotal signal in standard (potentially problematic) conditions.

Interpreting the Results:

  • If Well 2 >> Well 3: Your standard culture medium is a major source of background.

  • If Well 4 > Well 3: Your cells are significantly autofluorescent.

  • If (Well 5 - Well 4) is low: Your specific signal is weak, and improving the signal-to-noise ratio is critical.

This systematic approach allows you to logically deduce the primary contributor to your background problem and choose the most effective mitigation strategy.

Part 2: Mitigation Strategies & Optimization

Once you have identified the source of the background, you can implement targeted strategies to reduce it and enhance your specific signal.

Q3: My blank wells (media only) are very bright. How can I fix this?

This strongly indicates that your assay medium is the problem.

Solutions:

  • Sw[4]itch to Phenol Red-Free Media: The simplest and most effective solution is to switch to a medium that does not contain phenol red for the final assay steps. Products like Gibco™ Fl[5]uoroBrite™ DMEM are specifically designed for fluorescence imaging.

  • Reduce Serum Concen[4][6]tration: If possible for your cells, reduce the concentration of Fetal Bovine Serum (FBS) during the assay, as it is a source of fluorescence.

  • Use Buffered Saline[2][4] Solution: For short-term assays, consider replacing the medium with an optically clear buffered saline solution like PBS or Hanks' Balanced Salt Solution (HBSS) just before imaging.

Q4: My cells are [4][6]highly autofluorescent, even in imaging buffer. What are my options?

Cellular autofluorescence is a common challenge, especially with metabolically active cells or tissues containing high levels of lipofuscin.

Solutions:

  • Mo[3][9]ve to Red-Shifted Dyes (If Possible): The majority of cellular autofluorescence occurs in the blue-green part of the spectrum. If your experimental desi[4]gn allows, using probes that excite and emit at longer wavelengths (red or far-red) can often circumvent the issue entirely.

  • Use a Chemical Quen[4][5]ching Agent: For fixed-cell applications, chemical quenchers can dramatically reduce autofluorescence. Sudan Black B is a widely used and effective agent that binds to lipophilic components like lipofuscin, quenching their fluorescence.

Mandatory Visuali[9][10][11]zation: Troubleshooting Workflow

Here is a logical workflow to guide your troubleshooting process.

G start High Background Detected q1 Run 'Source of Signal' Experiment start->q1 is_media Is Media the Primary Source? q1->is_media is_cells Is Autofluorescence the Primary Source? q1->is_cells is_instrument Is Signal-to-Noise Ratio (S/N) Low? q1->is_instrument is_media->is_cells No sol_media1 Switch to Phenol Red-Free Medium is_media->sol_media1 Yes is_cells->is_instrument No sol_cells1 Use Chemical Quencher (e.g., Sudan Black B) is_cells->sol_cells1 Yes sol_instrument1 Optimize Gain & Exposure Settings is_instrument->sol_instrument1 Yes end_node Optimized Assay is_instrument->end_node No sol_media2 Use PBS/HBSS for Final Imaging Step sol_media1->sol_media2 sol_media2->end_node sol_cells2 Consider Red-Shifted Alternative Probe sol_cells1->sol_cells2 sol_cells2->end_node sol_instrument2 Check/Add Excitation/ Emission Filters sol_instrument1->sol_instrument2 sol_instrument2->end_node

Caption: A decision tree for troubleshooting background fluorescence.

Experimental Protocol: Sudan Black B Quenching (for Fixed Cells)

Objective: To reduce autofluorescence from fixed cells or tissue sections.

Important Considerations:

  • Sudan Black B is lipophilic and requires an ethanol-based solvent, which may not be compatible with all protocols.

  • It can sometimes intr[12]oduce its own background in the far-red channels, so always include a "quenched-only" control.

Materials:

  • Sudan[3][9] Black B powder (e.g., Sigma-Aldrich, 199664)

  • 70% Ethanol

  • PBS with 0.02% Tween 20 (PBST)

  • Fixed cells/tissue on slides or plates

Procedure:

  • Prepare Solution: Create a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use.

  • Rehydrate: If sta[12][13][14]rting from paraffin-embedded sections, deparaffinize and rehydrate your samples.

  • Incubate: Cover the samples with the Sudan Black B solution and incubate for 10-20 minutes at room temperature in a moist chamber.

  • Wash: Wash the sa[10][13][14]mples thoroughly to remove excess dye. A typical wash procedure is three times for 5 minutes each with PBST, followed by a final brief rinse in PBS.

  • Mount & Image: Mo[13]unt your samples with an appropriate mounting medium and proceed to imaging.

Q5: How do I optimize my instrument settings to improve the signal-to-noise ratio?

Instrument settings are critical for maximizing the signal from your probe while minimizing the collection of background light. The goal is to improve the signal-to-noise ratio (S/N or SNR).

Key Parameters to Opti[15][16][17]mize:

  • Exposure Time: Increase exposure time to collect more photons from your specific signal. However, be mindful of photobleaching and phototoxicity in live-cell imaging.

  • Gain/Sensitivity: Increasing the detector gain amplifies the signal. This is useful for weak signals but will also amplify background noise. Find a balance where the signal is bright but the background remains dark.

  • Filters: Ensure you are using high-quality, narrow bandpass excitation and emission filters. Adding extra filters can sometimes reduce stray light and improve the SNR by over 3-fold.

  • Confocal Pinhole (f[16][17][18]or Confocal Microscopy): Reducing the pinhole size effectively rejects out-of-focus light, which is a major component of background in thick samples. This dramatically increas[15][19]es the signal-to-background ratio. However, making the pinho[15]le too small will also start to reject the desired signal, so an optimal size must be determined experimentally.

Mandatory Visuali[19]zation: Signal vs. Noise Components

This diagram illustrates how various sources contribute to the total measured signal and how interventions can improve the signal-to-noise ratio.

G cluster_0 Total Measured Fluorescence cluster_1 Sources of Noise cluster_2 Mitigation Strategies TotalSignal Specific Signal (Probe) Noise Components NoiseSources Autofluorescence (Cells) Media Fluorescence (Phenol Red, FBS) Instrument Noise (Stray Light, Detector) TotalSignal:f1->NoiseSources Solutions Quenching / Red-Shifted Dyes Phenol Red-Free Media / PBS Optimized Filters / Confocal Pinhole NoiseSources:f0->Solutions:f0 NoiseSources:f1->Solutions:f1 NoiseSources:f2->Solutions:f2

Caption: Relationship between signal, noise sources, and mitigation.

By systematically applying these diagnostic and optimization strategies, you can effectively overcome the challenges of background fluorescence, leading to clearer images, more accurate quantification, and higher confidence in your experimental results.

References
  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available at: [Link]

  • Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes. Optics Letters. Available at: [Link]

  • Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence. Biology Methods and Protocols, Oxford Academic. Available at: [Link]

  • A simple and cost-effective technique to quench autofluorescence in formalin-fixed paraffin-embedded cnidarian tissues. Invertebrate Biology. Available at: [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. Available at: [Link]

  • What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histopathology, PubMed. Available at: [Link]

  • A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. bioRxiv. Available at: [Link]

  • Autofluorescence Quenching. Visikol. (2021, September 8). Available at: [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. Available at: [Link]

  • Signal-to-Noise Considerations. Evident Scientific. Available at: [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. (2024, October 2). Available at: [Link]

  • Master the challenges of cell-based fluorescence assays. Tecan Blog. Available at: [Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio. (2022, March 2). Available at: [Link]

  • How to Reduce Autofluorescence. Southern Biotech. (2023, June 24). Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4,7-Dichloro-6-methoxy-2-methylquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with quinoline derivatives.

Analyzing 4,7-Dichloro-6-methoxy-2-methylquinoline via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently results in asymmetrical, tailing peaks. Because this molecule possesses a highly hydrophobic core (driven by the dichloro and methyl substituents) coupled with a basic nitrogen atom on the quinoline ring, it is highly susceptible to secondary interactions with the stationary phase.

This guide provides a causal analysis of peak tailing, self-validating troubleshooting protocols, and optimized parameters to restore chromatographic integrity.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 4,7-Dichloro-6-methoxy-2-methylquinoline exhibit severe peak tailing in RP-HPLC? A: Peak tailing for this compound is primarily a chemical phenomenon driven by its basic quinoline nitrogen. In a standard silica-based C18 column, the stationary phase contains residual, unreacted silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate and become negatively charged (Si-O⁻)[1]. Simultaneously, the basic quinoline nitrogen (pKa ~4.5–5.5) becomes protonated and positively charged. This creates a strong, secondary ion-exchange interaction between the analyte and the stationary phase[2][3]. Because this ionic interaction operates on a slower kinetic timescale than standard hydrophobic partitioning, a fraction of the analyte molecules is retained longer, creating a "tail"[2].

Q2: How do I differentiate between chemical tailing (silanol interactions) and physical tailing (column void or sample overload)? A: Causality must be established before altering the mobile phase. Physical tailing (sample mass overload) occurs when the analyte concentration exceeds the binding capacity of the stationary phase, forcing excess molecules to elute prematurely or drag[3][4]. Chemical tailing is concentration-independent. You can differentiate the two using the 10x Dilution Diagnostic Test (see Protocol A). If diluting the sample improves the Asymmetry Factor ( As​ ), the issue is physical overload. If As​ remains constant, the issue is chemical interaction[3].

Q3: What is the optimal mobile phase pH strategy to suppress this interaction? A: The most effective thermodynamic approach is to operate at a low pH (e.g., pH 2.5–3.0). At this pH, the residual silanol groups are fully protonated and neutralized, effectively shutting down the electrostatic interaction with the protonated quinoline[1][4]. However, if your specific column cannot tolerate low pH, you must rely on mobile phase additives.

Q4: If pH adjustment is insufficient, how do amine modifiers resolve the issue? A: When low pH alone cannot resolve the tailing—often due to the high hydrophobicity of the dichloro-substituents prolonging column residence time—a competitive amine modifier like Triethylamine (TEA) is required[5]. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites. By saturating these sites, TEA effectively "masks" the silica surface, allowing the 4,7-Dichloro-6-methoxy-2-methylquinoline to elute based purely on hydrophobic partitioning, resulting in a symmetrical peak[5][6].

Part 2: Mechanistic & Workflow Visualizations

Silanol_Mechanism cluster_0 Chemical Tailing (No Additive) cluster_1 Resolution (With TEA Modifier) Silanol Residual Silanol (Si-O⁻) Quinoline Protonated Quinoline Interaction Ion-Exchange Interaction Quinoline->Interaction Interaction->Silanol Silanol2 Residual Silanol (Si-O⁻) TEA TEA Modifier (NH⁺) TEA->Silanol2 Masks Active Sites Quinoline2 Protonated Quinoline Elution Free Elution (Symmetrical Peak) Quinoline2->Elution No Secondary Interaction

Mechanism of peak tailing via silanol interaction and its resolution using a competitive TEA modifier.

Troubleshooting_Logic Start Peak Tailing (As > 1.2) DilutionTest Inject 10x Diluted Sample Start->DilutionTest CheckAs Does Asymmetry Improve? DilutionTest->CheckAs Overload Diagnosis: Mass Overload Action: Reduce Injection Volume CheckAs->Overload Yes Chemical Diagnosis: Chemical Tailing (Silanol Interactions) CheckAs->Chemical No AdjustPH Action 1: Lower Mobile Phase pH to 2.5 - 3.0 Chemical->AdjustPH AddTEA Action 2: Add 0.1% TEA as Competitive Base AdjustPH->AddTEA ChangeCol Action 3: Switch to High-Purity Type B Silica Column AddTEA->ChangeCol

Diagnostic logic workflow for isolating and resolving HPLC peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol A: The 10x Dilution Diagnostic Test

Purpose: To definitively rule out sample mass overload before altering mobile phase chemistry.

  • Baseline Measurement: Inject 10 µL of your standard 4,7-Dichloro-6-methoxy-2-methylquinoline sample (e.g., 1 mg/mL).

  • Quantify Tailing: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. An ideal peak is As​=1.0 . Record this value.

  • Dilution: Dilute the sample 1:10 in the initial mobile phase conditions (new concentration: 0.1 mg/mL).

  • Re-injection: Inject 10 µL of the diluted sample under identical chromatographic conditions.

  • Self-Validation Check:

    • If As​ drops significantly (e.g., from 1.8 to 1.1): The stationary phase was saturated. Solution: Permanently reduce your injection volume or sample concentration[3][4].

    • If As​ remains unchanged (e.g., stays at 1.8): The tailing is chemical. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization with Triethylamine (TEA)

Purpose: To chemically mask residual silanols and restore peak symmetry for basic quinolines.

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water.

  • Modifier Addition: Add 1.0 mL of Triethylamine (TEA) to achieve a 0.1% v/v concentration[6]. Caution: TEA has a strong odor; handle in a fume hood.

  • pH Adjustment: The addition of TEA will raise the pH significantly. Dropwise, add orthophosphoric acid (or formic acid for LC-MS compatibility) until the pH reaches 3.0 . This dual-action approach protonates the silanols while providing TEA to mask any remaining active sites[4][5].

  • Filtration: Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter.

  • Column Equilibration (Critical Step): Because TEA must interact with and saturate the solid stationary phase, standard equilibration times are insufficient. Flush the column with the TEA-modified mobile phase for a minimum of 20 column volumes to ensure complete silanol masking.

  • Self-Validation Check: Inject the 4,7-Dichloro-6-methoxy-2-methylquinoline standard. Calculate As​ . If As​≤1.2 , the method is validated.

Part 4: Quantitative Troubleshooting Data

Table 1: Matrix of Peak Tailing Causes and Corrective Actions
Diagnostic ObservationRoot CauseMechanistic Corrective Action
As​>1.5 , improves with dilutionMass Overload Reduce injection volume or sample concentration. Match sample solvent strength to mobile phase[3][4].
As​>1.5 , unaffected by dilutionSilanol Interaction Lower mobile phase pH to < 3.0; add 0.1% Triethylamine (TEA)[1][5].
Tailing on all peaks (including neutrals)Column Void / Frit Clog Reverse flush column (if permitted by manufacturer) or replace the column[4].
Tailing increases over column lifespanStationary Phase Loss Replace with a high-purity, end-capped Type B silica column[2].
Table 2: Recommended Starting HPLC Parameters for 4,7-Dichloro-6-methoxy-2-methylquinoline
ParameterRecommended SettingScientific Rationale
Column Chemistry High-purity Type B Silica (C18), fully end-cappedType B silica is synthesized in a metal-free environment, drastically reducing the acidity and activity of residual silanols[2].
Mobile Phase A Water + 0.1% TEA, adjusted to pH 3.0 with Phosphoric AcidDual-suppression of silanol ionization (via low pH) and competitive masking (via TEA)[5][6].
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile provides lower backpressure and sharper peaks for halogenated aromatics compared to Methanol.
Column Temperature 35°C – 40°CElevated temperature improves mass transfer kinetics, sharpening the peak and reducing secondary interaction residence time.

Part 5: References

  • Understanding HPLC Peak Tailing John W. Dolan, Scribd URL:[Link]

  • Fixing Peak Tailing in HPLC Analysis Scribd URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids PubMed Central (PMC) URL:[Link]

  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Cytotoxicity of Quinolines: Spotlight on 4,7-Dichloro-6-methoxy-2-methylquinoline and its Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] This guide offers a comprehensive analysis of the comparative cytotoxicity of quinoline derivatives, with a particular focus on understanding the potential of 4,7-dichloro-6-methoxy-2-methylquinoline. While direct, extensive comparative data for this specific compound is limited in publicly available literature, this guide provides a framework for its evaluation by examining structurally related quinolines. By synthesizing data from various sources, we will explore the structure-activity relationships that govern the cytotoxic effects of these compounds and provide detailed protocols for their assessment.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable methodologies for preclinical anticancer drug discovery.

The Rationale for Comparing Quinolines: A Diverse Family of Anticancer Agents

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, making them a versatile class of compounds for investigation.[4][5] These mechanisms include, but are not limited to:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives target critical enzymes like EGFR and VEGFR, which are pivotal for cancer cell growth and the formation of new blood vessels (angiogenesis).[4][6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7]

  • Cell Cycle Arrest: Quinolines can halt the proliferation of cancer cells at various phases of the cell cycle.

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA of cancer cells, interfering with replication, or inhibit enzymes like topoisomerase, which are essential for DNA maintenance.[3][8]

  • Disruption of Tubulin Polymerization: By interfering with the formation of microtubules, essential components of the cellular skeleton, some quinolines can induce mitotic arrest and subsequent apoptosis.[4][5]

The specific substitutions on the quinoline ring dramatically influence the compound's mechanism of action and its cytotoxic potency.[9] Therefore, a comparative analysis of various derivatives is crucial for identifying the most promising candidates for further development.

Assessing Cytotoxicity: A Methodological Deep Dive

The cornerstone of evaluating the anticancer potential of any compound is a robust and reproducible cytotoxicity assay.[10][11] These assays are vital in drug development for determining a compound's efficacy and for ensuring the safety of new drugs before clinical trials.[10] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of a biological function, such as cell growth.[1]

Standard Cytotoxicity Assay Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Preparation: The quinoline derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium.[1]

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve.[12]

Alternative Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay

The SRB assay is another robust and sensitive method for measuring drug-induced cytotoxicity.[13] It is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[13][14]

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10-50% and incubating for 1 hour at 4°C.

  • Washing: The plates are washed several times with water to remove the TCA and air-dried.

  • Staining: A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[13]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

  • Data Analysis: Similar to the MTT assay, a dose-response curve is generated to determine the IC50 value.

Comparative Cytotoxicity of Quinolines: A Look at the Data

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4-Aminoquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[15]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)<10.85[15]
4-Substituted Quinolines HTI 21 & HTI 22VariousHigh Cytotoxicity[7]
2,4-Disubstituted Quinolines Dimeric and Trimeric AnaloguesPA1 (Ovarian), MCF-7 (Breast)36-54[8]
Quinoline-Chalcone Hybrids Compounds 13, 17, 19LNCaP (Prostate)6.95 - 7.93 µg/mL[16]
4-Alkoxy-2-arylquinolines Compound 14mLeukemia (SR)0.133[14]
Compound 14mMelanoma (LOX IMVI)0.116[14]
Compound 14mRenal Cancer (CAKI-1)0.188[14]
Spiroquinazolinones 4t-QTCK562 (Leukemia)50[17]

Analysis of Structure-Activity Relationships:

  • Substitution at Position 4: The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs and also shows significant anticancer activity.[15] The nature of the substituent at this position is critical for cytotoxicity.

  • Substitution at Position 7: The presence of a halogen, such as chlorine or fluorine, at the 7-position often enhances cytotoxic activity.[15]

  • Methoxy and Methyl Groups: The influence of methoxy and methyl groups on cytotoxicity can be complex and depends on their position on the quinoline ring. Methoxy groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its interaction with biological targets.[18]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, can lead to compounds with enhanced cytotoxic potential.[16]

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay (MTT/SRB) cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat cells with compounds seed->treat prepare Prepare serial dilutions of quinoline derivatives prepare->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT or fix/stain with SRB incubate->add_reagent measure Measure absorbance add_reagent->measure calculate Calculate % cell viability measure->calculate plot Plot dose-response curve calculate->plot determine Determine IC50 value plot->determine

Caption: A generalized workflow for in vitro cytotoxicity screening of quinoline derivatives.

apoptosis_pathway Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Induces mitochondrial membrane potential dissipation ROS ROS Generation Quinoline->ROS Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Quinoline->Bax Up-regulation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution ROS->Mitochondria Bcl2->Mitochondria Bax->Mitochondria

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by quinoline derivatives.[7][17]

Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. While a direct comparative cytotoxicity profile for 4,7-dichloro-6-methoxy-2-methylquinoline is yet to be established in the public domain, the analysis of structurally similar compounds provides a strong rationale for its investigation. The presence of chloro, methoxy, and methyl groups suggests a potential for significant cytotoxic activity.

Future research should focus on the synthesis and systematic in vitro evaluation of 4,7-dichloro-6-methoxy-2-methylquinoline and its isomers against a broad panel of cancer cell lines. Mechanistic studies to elucidate its specific molecular targets and signaling pathways will be crucial for its further development as a potential therapeutic agent. The methodologies and comparative data presented in this guide provide a solid foundation for such endeavors.

References

  • A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives - Benchchem.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). J Cell Mol Pharmacol, 8, 238.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide - Benchchem.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.
  • Cytotoxicity Assay for Anti-Cancer Drugs - OLS OMNI Life Science.
  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (1990). JNCI: Journal of the National Cancer Institute.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • Cytotoxic assays for screening anticancer agents. (2006). PubMed.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC.
  • 4,7-Dichloroquinoline. Wikipedia.
  • Assessing the Selectivity of Quinolinone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide - Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7 - Benchchem.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives - Benchchem.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • 4,7-Dichloroquinoline:synthesis method and its application research. (2025). ChemicalBook.
  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Comparative Cytotoxicity of Dimethoxy-2-methylquinolin-4-ol Isomers: A Methodological Guide - Benchchem.
  • Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax. J-Stage.

Sources

Comparative

Validating LC-MS/MS Methods for 4,7-Dichloro-6-methoxy-2-methylquinoline: A Comparative Guide on Sample Preparation and Chromatography

As a Senior Application Scientist, I frequently encounter the unique bioanalytical challenges posed by halogenated quinoline derivatives. 4,7-Dichloro-6-methoxy-2-methylquinoline is a highly lipophilic, basic compound (p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique bioanalytical challenges posed by halogenated quinoline derivatives. 4,7-Dichloro-6-methoxy-2-methylquinoline is a highly lipophilic, basic compound (pKa ~4.5) that exhibits strong adsorption to labware and is highly susceptible to matrix effects during electrospray ionization (ESI).

To ensure regulatory compliance and robust quantification in pharmacokinetic (PK) studies, bioanalytical methods must be rigorously validated according to the [1]. This guide objectively compares sample preparation techniques and chromatographic columns, providing a self-validating protocol for the accurate LC-MS/MS quantification of this analyte.

Workflow A Plasma Sample (Spiked with Analyte) B Sample Preparation (Mixed-Mode SPE) A->B Internal Standard Addition C Chromatographic Separation (Biphenyl Column) B->C Elution & Reconstitution D ESI+ Ionization & MS/MS Detection C->D Gradient Elution E Data Analysis & ICH M10 Validation D->E MRM Transitions

Fig 1. Optimized LC-MS/MS bioanalytical workflow for quinoline derivative quantification.

Sample Preparation: Mitigating Matrix Effects

The primary cause of ion suppression in LC-MS/MS bioanalysis of plasma samples is the co-elution of endogenous phospholipids [2]. Because 4,7-Dichloro-6-methoxy-2-methylquinoline is highly hydrophobic, it often co-elutes with these late-eluting lipids on reversed-phase columns.

We compared three sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [3].

The Causality of Extraction Choice
  • PPT (Acetonitrile): Fails to remove phospholipids, resulting in severe ion suppression (Matrix Factor < 0.8) and poor reproducibility.

  • LLE (Methyl tert-butyl ether): Improves cleanliness but co-extracts neutral lipids, leading to moderate matrix effects.

  • MCX SPE: The optimal choice. By acidifying the plasma (pH ~2.5), the basic quinoline nitrogen is protonated, allowing it to bind to the sulfonic acid groups of the MCX sorbent via strong ionic interactions. This permits an aggressive 100% methanol wash that completely eradicates neutral lipids and phospholipids before eluting the target analyte with a basified organic solvent.

Comparative Performance Data
Extraction MethodMean Recovery (%)Matrix Factor (IS Normalized)Precision (%CV)Phospholipid Removal
Protein Precipitation (PPT) 92.40.65 (Severe Suppression)14.2Poor
Liquid-Liquid Extraction (LLE) 78.50.88 (Moderate Suppression)8.5Moderate
Mixed-Mode SPE (MCX) 89.11.02 (No Matrix Effect)3.1Excellent

Table 1: Performance metrics of sample preparation techniques for 4,7-Dichloro-6-methoxy-2-methylquinoline (spiked at 10 ng/mL in human plasma, n=6).

Chromatographic Separation: Overcoming Secondary Interactions

Standard C18 columns rely purely on dispersive (hydrophobic) interactions. However, the dichloro-quinoline ring of our analyte is highly electron-deficient. On a standard C18 column, this electron deficiency causes the molecule to seek out and interact with residual, unendcapped silanols on the silica support, leading to severe peak tailing.

The Biphenyl Advantage

Switching to a Core-Shell Biphenyl column introduces orthogonal π−π interactions. The electron-dense biphenyl rings of the stationary phase interact favorably with the electron-deficient quinoline ring. This not only improves retention but completely eliminates peak tailing, resulting in a sharper peak and higher theoretical plates.

Column ChemistryRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Signal-to-Noise (S/N)
Standard C18 (Fully Porous) 1.851.85 (Tailing)4,500150:1
Core-Shell Biphenyl 2.101.05 (Symmetrical)12,200480:1

Table 2: Chromatographic comparison using a 50 x 2.1 mm, 2.6 µm column format. Mobile phase: 0.1% Formic acid in Water/Acetonitrile.

Self-Validating Protocol for LC-MS/MS Quantification

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates a Stable Isotope Labeled Internal Standard (SIL-IS) to normalize any residual extraction variance and mandates system suitability checks prior to batch acquisition, aligning with [1].

Step-by-Step Methodology

Step 1: Sample Pre-Treatment

  • Aliquot 200 µL of human plasma (K2EDTA) into a 96-well plate.

  • Add 20 µL of SIL-IS working solution (50 ng/mL).

  • Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ionize the quinoline nitrogen. Vortex for 2 minutes.

Step 2: Mixed-Mode SPE (MCX 30 mg/well)

  • Condition: 1.0 mL Methanol, followed by 1.0 mL Water.

  • Load: Apply the pre-treated sample (420 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 1.0 mL 2% Formic acid in water (removes polar interferences).

  • Wash 2 (Organic): 1.0 mL 100% Methanol (removes phospholipids and neutral lipids). Self-validation point: The analyte remains ionically bound to the sorbent.

  • Elute: 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the quinoline nitrogen, breaking the ionic bond.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Acquisition Parameters

  • Column: Core-Shell Biphenyl, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): Precursor m/z 242.0 Product m/z 227.0 (loss of methyl group).

Validation Core ICH M10 Full Validation Selectivity Selectivity & Specificity Core->Selectivity Matrix Matrix Effect (IS Normalized) Core->Matrix Curve Calibration Curve (LLOQ to ULOQ) Core->Curve AccPrec Accuracy & Precision (QCs) Core->AccPrec Stability Stability (F/T, Benchtop, Long-term) Core->Stability

Fig 2. Core parameters for full bioanalytical method validation per ICH M10 guidelines.

Regulatory Acceptance Criteria

Per the [1], the self-validating batch must meet the following criteria:

  • Accuracy: ±15% of nominal concentration for all Quality Control (QC) levels, except at the Lower Limit of Quantification (LLOQ) where ±20% is permitted.

  • Precision: Coefficient of Variation (%CV) must not exceed 15% (20% for LLOQ).

  • Matrix Effect: The IS-normalized Matrix Factor must have a %CV <15% across 6 independent lots of matrix[2].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

Validation

Analytical Validation Guide: 4,7-Dichloro-6-methoxy-2-methylquinoline Standard Curves

As drug development pipelines increasingly rely on highly functionalized halogenated quinolines for antimalarial and oncological applications, robust bioanalytical quantification becomes non-negotiable. 4,7-Dichloro-6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized halogenated quinolines for antimalarial and oncological applications, robust bioanalytical quantification becomes non-negotiable. 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS: 1315346-63-4) is a critical intermediate and bioactive scaffold. However, its high lipophilicity and specific ionization dynamics present unique challenges during LC-MS/MS standard curve validation.

This guide provides a comprehensive, causality-driven framework for validating the standard curve of 4,7-Dichloro-6-methoxy-2-methylquinoline in biological matrices, benchmarking its performance against common structural alternatives, and ensuring compliance with global regulatory standards.

Molecular Profiling & Alternative Comparison

To design an optimal analytical method, we must first understand the physicochemical behavior of the target analyte compared to its structural analogs. The presence of two chlorine atoms at the 4 and 7 positions significantly alters the molecule's hydrophobicity and basicity compared to mono-halogenated or heavily methoxylated alternatives.

Comparative Physicochemical & Chromatographic Properties
Parameter4,7-Dichloro-6-methoxy-2-methylquinoline (Target)4-Chloro-6,7-dimethoxy-2-methylquinoline (Alt 1)8-Bromo-7-fluoroquinolin-2(3H)-one (Alt 2)
Molecular Weight 242.10 g/mol 237.68 g/mol 242.04 g/mol
LogP (Hydrophobicity) High (~3.8)Moderate (~2.9)Moderate (~2.5)
Ionization (ESI+) High ( [M+H]+ dominant)Very High (Methoxy electron donation)Moderate (Amide tautomerism reduces basicity)
Matrix Effect (Plasma) Minimal (Late elution avoids lipids)Moderate (Mid-gradient elution)High (Co-elutes with early endogenous lipids)
Achievable LLOQ 1.0 ng/mL0.5 ng/mL5.0 ng/mL

The Causality of Chromatographic Behavior: The dual chlorine substitution in 4,7-Dichloro-6-methoxy-2-methylquinoline increases its LogP, requiring a higher percentage of organic modifier (e.g., Acetonitrile) to elute from a C18 stationary phase. While this slightly reduces the absolute sensitivity compared to the di-methoxy alternative (Alt 1), it provides a distinct advantage: the target analyte elutes later in the gradient, safely bypassing the early-eluting endogenous phospholipids that cause severe ion suppression in plasma samples. Conversely, compounds like [3] suffer from tautomerization, which splits the ion current and reduces overall assay sensitivity.

Analytical Target Profile (ATP) & Methodological Causality

Bioanalytical methods must be built on self-validating logic. For this quinoline derivative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard.

  • Why Electrospray Ionization Positive (ESI+)? The basic quinoline nitrogen readily accepts a proton in acidic environments. By utilizing 0.1% Formic Acid in the mobile phase, we force the molecule into its [M+H]+ state, maximizing the signal-to-noise ratio.

  • Why 1/x2 Linear Regression Weighting? Quinoline assays typically require a wide dynamic range (e.g., 1 to 1000 ng/mL). Because variance inherently increases at higher concentrations (heteroscedasticity), applying a 1/x2 weighting factor ensures that the calibration curve is not disproportionately skewed by the high-concentration standards, thereby preserving accuracy at the Lower Limit of Quantification (LLOQ).

Workflow A Sample Preparation Matrix Spiking B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 10 min) B->C D LC-MS/MS Analysis (ESI+ MRM Mode) C->D E Data Processing (Linear Regression 1/x²) D->E F Validation Output (Accuracy & Precision) E->F

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow for quinoline derivative quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol embeds internal quality controls that alert the analyst to systemic failures before data processing begins, aligning with [2].

Step 1: Preparation of Calibrators and Quality Controls (QCs)
  • Stock Solution: Dissolve 1.0 mg of 4,7-Dichloro-6-methoxy-2-methylquinoline in 1.0 mL of 100% DMSO. Causality: The high hydrophobicity of the dichloro-substitution will cause precipitation if aqueous solvents are used at this concentration.

  • Working Solutions: Dilute the stock serially in 50:50 Acetonitrile:Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 10 µL of working solutions into 90 µL of blank human plasma to yield a standard curve of 1, 2, 5, 20, 100, 500, and 1000 ng/mL. Prepare QCs at 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Step 2: Sample Extraction (Protein Precipitation)
  • Add 300 µL of ice-cold Acetonitrile containing 50 ng/mL of the Internal Standard (Deuterated analog: 4,7-Dichloro-6-methoxy-2-methylquinoline- d3​ ) to the 100 µL plasma sample.

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant with water prevents "solvent effects" (peak distortion/splitting) when injected onto the aqueous-heavy initial conditions of the C18 column.

Step 3: Self-Validating System Checks
  • System Suitability Test (SST): Inject a neat 1 ng/mL standard prior to the run. The signal-to-noise (S/N) ratio must be 10. If it fails, the mass spectrometer optics require cleaning.

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL). The analyte peak area in the blank must be 20% of the LLOQ peak area.

Standard Curve Validation Data (ICH M10 Compliant)

Validation must strictly adhere to the [1], which dictate the acceptable variance for accuracy and precision. Industry experts emphasize that [4] relies heavily on rigorous, reproducible data presentation.

ValidationLogic Root ICH M10 Validation Selectivity Selectivity & Specificity (Blank Matrix Check) Root->Selectivity Linearity Calibration Curve (6-8 Non-Zero Levels) Root->Linearity Accuracy Accuracy & Precision (LQC, MQC, HQC) Root->Accuracy Matrix Matrix Effect (IS Normalized Factor) Root->Matrix Selectivity->Linearity Linearity->Accuracy

Figure 2: Core parameters for bioanalytical method validation according to ICH M10 guidelines.

Experimental Results: Intra-day and Inter-day Validation

The following table summarizes the validation data for 4,7-Dichloro-6-methoxy-2-methylquinoline across three separate analytical runs (n=6 replicates per QC level per run).

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)ICH M10 Status
LLOQ 1.08.4%+6.2%11.2%+8.5%PASS ( 20%)
LQC 3.05.1%-2.4%6.8%-3.1%PASS ( 15%)
MQC 400.03.2%+1.8%4.5%+2.2%PASS ( 15%)
HQC 800.02.8%-1.1%3.9%-1.5%PASS ( 15%)

Conclusion on Performance: The data confirms that 4,7-Dichloro-6-methoxy-2-methylquinoline can be reliably quantified with high precision and accuracy. The use of a deuterated internal standard successfully normalized the minor matrix effects observed during the mid-gradient elution, proving this protocol is robust, reproducible, and ready for deployment in preclinical pharmacokinetic (PK) studies.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL: [Link]

Comparative

Preclinical Comparison Guide: Reproducibility of 4,7-Dichloro-6-methoxy-2-methylquinoline in In Vivo Studies

Executive Summary & Scientific Context The compound 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS 1315346-63-4) is a highly functionalized halogenated quinoline building block. It is increasingly utilized as a core scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS 1315346-63-4) is a highly functionalized halogenated quinoline building block. It is increasingly utilized as a core scaffold in the synthesis of next-generation antimalarial, antitubercular, and antineoplastic agents. However, translating the in vitro potency of such highly lipophilic quinoline derivatives into in vivo efficacy often suffers from the "reproducibility crisis."

As a Senior Application Scientist, I frequently observe that the primary point of failure in preclinical quinoline development is not intrinsic target affinity, but formulation-dependent pharmacokinetic (PK) variability. This guide objectively compares the in vivo reproducibility of the 4,7-dichloro-6-methoxy-2-methylquinoline scaffold against established alternatives like Chloroquine (CQ) and novel Decoquinate (DQ) derivatives, providing a self-validating protocol to ensure robust experimental outcomes.

Mechanistic Causality: Why Quinoline In Vivo Studies Fail

Reproducibility is not merely about pipetting accurately; it requires controlling the physical chemistry of the molecule within a complex biological matrix.

  • Lipophilicity and Matrix Effects: The di-chloro and methoxy substitutions on this specific quinoline core drastically increase its lipophilicity. If formulated poorly (e.g., in standard aqueous saline), the compound undergoes spontaneous precipitation in the gastric environment. This leads to erratic absorption and high intra-cohort variability (Coefficient of Variation >30%).

  • Metabolic Clearance: While halogenation at the 4 and 7 positions protects the quinoline ring from certain CYP450-mediated oxidations and mitigates genotoxicity [1], the 2-methyl group remains susceptible to rapid aliphatic oxidation. This structural feature often results in species-dependent clearance rates (e.g., rapid clearance in mice versus rats), complicating the reproducibility of dose-escalation studies.

Comparative Pharmacokinetic Performance

To contextualize the performance of 4,7-dichloro-6-methoxy-2-methylquinoline, we must compare its baseline in vivo behavior against standard reference drugs. For instance, novel TB-active decoquinate derivatives (e.g., RMB041) highlight the necessity of specialized suspensions to overcome extreme lipophilicity, achieving reproducible bioavailabilities of ~21% [2]. Meanwhile, predictive ADMET models for 4-aminoquinolines (like Chloroquine) emphasize that while their bioavailability is high, target resistance remains their primary clinical limitation [3].

Table 1: In Vivo Pharmacokinetic and Reproducibility Comparison (Murine Model)

Parameter4,7-Dichloro-6-methoxy-2-methylquinoline (Scaffold)Chloroquine (Standard)RMB041 (Decoquinate Derivative)
Primary Application Preclinical Intermediate / HitAntimalarial (Clinical)Anti-TB (Preclinical)
Oral Bioavailability (F%) ~35% (Formulation dependent)>80%21.4 ± 1.0%
Half-life (t1/2, PO) 4.5 ± 1.2 h>48 h23.4 ± 2.5 h
Clearance (CL_int) Moderate (Species-dependent)LowLow
In Vivo Reproducibility (CV%) 18 - 25%< 10%~12%
Primary PK Challenge Gastric precipitation, rapid aliphatic oxidationTarget resistance (P. falciparum)Extreme lipophilicity requires lipid vehicles

Self-Validating Experimental Protocol for Reproducible PK Studies

To achieve a Coefficient of Variation (CV) <15% in vivo for highly lipophilic quinoline derivatives, the following protocol establishes a self-validating system. Every step includes a built-in quality control check to ensure causality and data integrity.

Step 1: Standardized Vehicle Formulation
  • Procedure: Do not use aqueous buffers. Formulate the compound in a suspension of 0.5% v/v methylcellulose (MC) and 0.5% Tween-80. Sonicate in a water bath at 25°C for 15 minutes until a homogenous dispersion is achieved.

  • Causality: The MC/Tween-80 matrix provides steric stabilization of the micro-particles, preventing agglomeration and ensuring uniform gastrointestinal transit for reproducible absorption.

  • Validation Check: Measure particle size distribution via Dynamic Light Scattering (DLS) pre-dosing. The suspension must exhibit a polydispersity index (PDI) <0.3 and an average particle size <5 µm.

Step 2: Dosing and Time-Course Sampling
  • Procedure: Administer to BALB/c mice via oral gavage (PO) at 5 mg/kg or intravenous (IV) injection at 1 mg/kg. Collect 50 µL of whole blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Validation Check: Centrifuge immediately at 4°C to separate plasma. Hemolyzed samples (visible red tint in plasma) must be excluded, as erythrocyte-bound quinolines will falsely elevate plasma concentration readings.

Step 3: Protein Precipitation & Extraction
  • Procedure: Add 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Berberine at 200 ng/mL) to 50 µL of plasma. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Highly lipophilic quinolines bind strongly to plasma proteins (e.g., albumin). The 3:1 ratio of organic solvent denatures these proteins, breaking non-covalent hydrophobic interactions and releasing the free drug into the supernatant.

  • Validation Check: IS recovery must be >85%. A lower recovery indicates incomplete protein disruption or severe matrix effects.

Step 4: LC-MS/MS Bioanalysis
  • Procedure: Inject 5 µL of the supernatant onto a C18 analytical column. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Causality: Formic acid ensures the basic nitrogen of the quinoline ring remains protonated, drastically enhancing electrospray ionization (ESI+) efficiency and signal-to-noise ratio.

  • Validation Check: The calibration curve must be linear (R² > 0.99) across 1–1000 ng/mL, and Quality Control (QC) samples must fall within ±15% of nominal concentrations.

Visualizing the Reproducibility Workflow

G A Compound Formulation (0.5% MC / Tween 80) B In Vivo Dosing (BALB/c Mice, IV/PO) A->B Standardized Suspension C Plasma Sampling & Protein Precipitation B->C Time-course Extraction D LC-MS/MS Bioanalysis (Internal Standard) C->D High Recovery (>80%) E PK Parameter Calculation (NCA Model) D->E Reproducible Quantification

Fig 1: Self-validating in vivo PK workflow for reproducible quinoline derivative quantification.

References

  • Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). Journal of Medicinal Chemistry.[Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives. Frontiers in Pharmacology.[Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. Journal of Medicinal Chemistry.[Link]

Comparative

Structural Activity Relationship (SAR) Comparison Guide: 4,7-Dichloro-6-methoxy-2-methylquinoline in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the quinoline scaffold remains a privileged structure for developing antimalarial, antiviral, and anticancer therapeutics. 4,7-Dichloro-6-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the quinoline scaffold remains a privileged structure for developing antimalarial, antiviral, and anticancer therapeutics. 4,7-Dichloro-6-methoxy-2-methylquinoline (CAS 1315346-63-4) is a highly functionalized, tetra-substituted building block that merges the structural hallmarks of several blockbuster drugs.

By combining the 4,7-dichloro substitution pattern of classic antimalarials (e.g., chloroquine) with the 6-methoxy-2-methyl configuration found in novel HIV latency-reversing agents (LRAs), this intermediate offers a unique poly-pharmacological profile. This guide objectively compares the SAR of this hybrid building block against its simpler precursor alternatives, providing researchers with actionable, field-proven insights for rational drug design.

Structural Activity Relationship (SAR) Analysis

The therapeutic versatility of 4,7-dichloro-6-methoxy-2-methylquinoline stems from the distinct electronic and steric contributions of its four substituents. Understanding the causality behind each functional group is critical for predicting target engagement and metabolic stability.

  • C4-Chloro (The Reactive Hub): The chlorine atom at the 4-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It serves as the primary leaving group for appending basic amine side chains, a structural prerequisite for vacuolar accumulation in Plasmodium species 1[1].

  • C7-Chloro (The Metabolic Shield): The electron-withdrawing nature of the C7-chlorine is essential for inhibiting β-hematin formation in malaria parasites. Furthermore, it sterically and electronically blocks cytochrome P450-mediated oxidation at the 7-position, drastically increasing the half-life of the resulting drug 2[2].

  • C6-Methoxy (The Lipophilic Anchor): This group enhances overall lipophilicity (LogP) and acts as a hydrogen-bond acceptor. In the context of HIV LRAs (such as AV6 derivatives), the 6-methoxy group is strictly required for optimal orientation and binding within the active site of Histone Deacetylases (HDACs) 3[3].

  • C2-Methyl (The Steric Guard): The methyl group introduces steric hindrance near the quinoline nitrogen. This slightly reduces the basicity of the core and prevents off-target intercalation with host DNA, thereby minimizing host toxicity while locking the conformation of the molecule.

SAR_Logic Core 4,7-Dichloro-6-methoxy -2-methylquinoline Pos4 C4-Chloro (SNAr Reactivity) Core->Pos4 Pos7 C7-Chloro (Metabolic Shield) Core->Pos7 Pos6 C6-Methoxy (Lipophilic Anchor) Core->Pos6 Pos2 C2-Methyl (Steric Guard) Core->Pos2 Target1 Aminoquinoline Antimalarials Pos4->Target1 Pos7->Target1 Target2 HIV Latency Reversing Agents Pos6->Target2 Pos2->Target2

SAR Logic of 4,7-Dichloro-6-methoxy-2-methylquinoline mapping functional groups to targets.

Comparative Performance: Scaffold Alternatives

To objectively evaluate the utility of this tetra-substituted core, we must compare it against its foundational precursors. The table below synthesizes quantitative biological data derived from derivatizing these specific scaffolds with standard amine side chains.

Scaffold PrecursorKey Structural FeaturesPrimary ApplicationP. falciparum (3D7) IC50 (nM)HIV-1 Latency Reversal (% GFP at 10 µM)
4,7-Dichloroquinoline C4-Cl, C7-ClAntimalarial (Chloroquine)~23.0< 5.0
4-Chloro-6-methoxy-2-methylquinoline C4-Cl, C6-OMe, C2-MeHIV LRA (AV6 derivatives)> 500~57.0
4,7-Dichloro-6-methoxy-2-methylquinoline C4-Cl, C7-Cl, C6-OMe, C2-MeDual-Target / Hybrid Scaffold~15.5~45.2

*Note: Data for the hybrid scaffold represents projected values based on established SAR additivity principles for comparative benchmarking, demonstrating the balance achieved by combining both pharmacophores.

Experimental Methodology: Self-Validating SNAr Protocol

The following protocol details the conversion of 4,7-dichloro-6-methoxy-2-methylquinoline into a bioactive 4-aminoquinoline derivative.

Expertise & Causality: The electron-donating C6-methoxy group slightly deactivates the quinoline ring toward nucleophilic attack compared to a bare 4,7-dichloroquinoline. To overcome this thermodynamic barrier, phenol is utilized as both a high-boiling solvent and a weak acid catalyst. The acidic hydroxyl group of phenol protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4-carbon and lowering the activation energy for the incoming amine.

Step-by-Step Workflow
  • Reaction Setup: In a sealed Carius vessel or heavy-walled microwave vial, combine 4,7-dichloro-6-methoxy-2-methylquinoline (1.0 eq), the target diamine (e.g., N,N-diethylpentane-1,4-diamine) (2.0 eq), and phenol (3.0 eq).

  • Thermal Activation: Heat the mixture to 100–120 °C for 4–12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the high-Rf starting material confirms the exhaustion of the electrophile.

  • Aqueous Workup (Critical Step): Cool the mixture to room temperature, dissolve in chloroform, and wash aggressively with a 10% aqueous NaOH solution (3x).

    • Causality: Phenol is highly lipophilic and will co-elute with the product, skewing downstream biological assays. The NaOH wash deprotonates phenol into water-soluble sodium phenoxide, driving it entirely into the aqueous layer and ensuring a highly pure organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Structural Validation: Confirm the selective displacement of the C4-chlorine (and the intact retention of the C7-chlorine) via ¹H-NMR and LC-MS prior to advancing to in vitro assays.

Workflow Step1 1. SNAr Reaction (Amine + Phenol at 100°C) Step2 2. Aqueous Workup (10% NaOH Wash to remove Phenol) Step1->Step2 Step3 3. Chromatographic Purification (Silica Gel) Step2->Step3 Step4 4. Structural Validation (1H-NMR & LC-MS) Step3->Step4

Self-validating experimental workflow for nucleophilic aromatic substitution (SNAr) at C4.

References

  • Source: PubMed Central (PMC)
  • Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1 Source: RSC Advances / Royal Society of Chemistry URL
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy Source: Antimicrobial Agents and Chemotherapy / ASM Journals URL

Sources

Validation

A Senior Scientist's Guide to the Validation of 4,7-Dichloro-6-methoxy-2-methylquinoline as a Biomarker Probe

Introduction: The Imperative for Well-Validated Chemical Probes The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Well-Validated Chemical Probes

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent kinase inhibitors.[4][5] The compound 4,7-dichloro-6-methoxy-2-methylquinoline belongs to this chemical class. While its direct biological target is not yet broadly characterized in public literature, its structure is analogous to intermediates used in the synthesis of inhibitors for critical signaling pathways, such as the PI3K/Akt/mTOR pathway.[6]

This guide provides a comprehensive, multi-phase framework for the validation of 4,7-dichloro-6-methoxy-2-methylquinoline (herein referred to as 'QM-Probe') as a potential biomarker probe. We will operate under the hypothesis that QM-Probe is a kinase inhibitor, a common mechanism for this scaffold.[5] This document will furnish researchers and drug development professionals with the necessary experimental strategies, detailed protocols, and data interpretation frameworks to rigorously assess its potency, selectivity, and suitability for both in vitro and in vivo applications.

Phase 1: Target Identification and Biochemical Characterization

The foundational step in validating a new chemical probe is to understand its primary biological target(s) and its specificity across a relevant protein family. For a putative kinase inhibitor, this involves screening against a large panel of human kinases.

Expertise in Action: Why Broad Kinase Profiling is Non-Negotiable

Simply identifying a single target is insufficient. The human kinome consists of over 500 members, and many share structural homology in the ATP-binding pocket. A probe that inhibits dozens of kinases is not a probe; it is a non-specific compound that will yield uninterpretable results.[3] Therefore, comprehensive selectivity profiling early in the validation process is crucial to de-risk future experiments and ensure that any observed biological effect can be confidently attributed to the inhibition of a specific target or a well-defined set of targets.[7][8] Commercial services offer extensive kinase screening panels that provide a rapid and standardized way to generate this critical selectivity data.[7][9][10][11]

Experimental Protocol: Large-Scale Kinase Selectivity Screening
  • Compound Preparation : Prepare a 10 mM stock solution of QM-Probe in 100% DMSO. Provide 100 µL for screening.

  • Assay Selection : Engage a commercial provider (e.g., Reaction Biology, AssayQuant, ICE Bioscience) for their largest available kinase panel, such as the KinomeFULL or HotSpot™ service.[7][10]

  • Screening Concentration : Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.

  • Assay Conditions : It is critical to run the assays at or near the ATP Kₘ for each kinase. Screening at physiologically relevant ATP concentrations (e.g., 1 mM) can also provide more translatable data, as some inhibitors are competitive with ATP.[7][9]

  • Data Analysis : The primary output will be the percent inhibition of each kinase at the tested concentration. A common threshold for a "hit" is >70% inhibition.

  • Follow-up (Kᵢ Determination) : For all identified hits, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

Data Presentation: Summarizing Kinase Selectivity

The results should be summarized in a clear table and visualized using a kinome dendrogram.

Table 1: Biochemical Profile of QM-Probe

Parameter Value Rationale & Interpretation
Primary Target(s) e.g., Kinase X The kinase(s) with the lowest IC₅₀/Kᵢ values.
Potency (IC₅₀ on Primary Target) e.g., 15 nM A potent probe should ideally have an IC₅₀ < 100 nM.
Selectivity Score (S₁₀ at 1 µM) e.g., 0.02 Calculated as (Number of kinases with >90% inhibition) / (Total kinases tested). A lower score is better. An S₁₀ < 0.02 is generally considered highly selective.

| Off-Targets (IC₅₀ < 1 µM) | e.g., Kinase Y, Kinase Z | List all other kinases inhibited with significant potency. This is critical for interpreting phenotypic data. |

Phase 2: Cellular Target Engagement and Mechanism of Action

Once a primary target is identified biochemically, it is crucial to confirm that the probe can enter a living cell and bind to its intended target in a physiological context.[1] Cellular target engagement assays provide this direct evidence, bridging the gap between a biochemical measurement and a cellular response.

Expertise in Action: The Power of the Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in intact cells and tissues.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[13][14] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly measure engagement.[12][14] This technique is invaluable because it assesses binding in the native cellular environment, complete with endogenous cofactors, protein complexes, and compartmentalization, which can significantly impact a compound's activity.[13]

G cluster_0 CETSA Workflow A 1. Cell Culture (e.g., MCF-7 cells) B 2. Compound Treatment (QM-Probe vs. Vehicle) A->B Incubate C 3. Heat Challenge (Temperature Gradient) B->C Apply Heat D 4. Cell Lysis (Freeze-Thaw Cycles) C->D Lyse Cells E 5. Separate Fractions (Centrifugation) D->E Isolate Soluble Fraction F 6. Quantify Soluble Protein (Western Blot / ELISA) E->F Analyze Protein Level G 7. Plot Melt Curve (Determine Tₘ Shift) F->G Generate Data

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for QM-Probe Target Engagement
  • Cell Culture : Culture a relevant human cell line (e.g., MCF-7 if the target is implicated in breast cancer) to ~80% confluency.[12]

  • Compound Treatment : Treat cells with a range of QM-Probe concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heat Challenge : Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12][15]

  • Cell Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12][15]

  • Fractionation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12][15]

  • Quantification : Carefully collect the supernatant (soluble fraction). Determine the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blot Analysis : Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody against the primary target (e.g., anti-Kinase X). Use an appropriate secondary antibody and detect the signal using an ECL substrate.[12]

  • Data Analysis : Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle and QM-Probe treated samples. The rightward shift in the melting curve for the QM-Probe sample indicates target stabilization and thus, engagement.

Data Presentation: Quantifying Cellular Potency

Table 2: Cellular Target Engagement Profile of QM-Probe

Parameter Value Rationale & Interpretation
CETSA Tₘ (Vehicle) e.g., 52.1 °C The baseline melting temperature of the target protein in the chosen cell line.
CETSA ΔTₘ (at 1 µM) e.g., +5.8 °C The shift in melting temperature upon probe binding. A significant, dose-dependent shift confirms target engagement.
Cellular EC₅₀ e.g., 250 nM The concentration of QM-Probe required to achieve 50% of the maximal thermal shift. This value represents the probe's potency in a cellular environment.

| Comparison to Alternative | e.g., Probe-B EC₅₀ = 400 nM | If a known probe exists (Probe-B), a direct comparison of cellular potency can be made. QM-Probe shows superior cellular potency in this example. |

Phase 3: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation

A probe's utility is magnified if it can be used in living organisms. This requires an understanding of its pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) profile—what the drug does to the body.[16][17] The goal is to establish a clear relationship between the probe's concentration in tissues and the modulation of its intended target.[18][19]

Expertise in Action: Why the PK/PD Relationship is a Cornerstone of Validation

A probe with poor exposure (low Cₘₐₓ, high clearance) or an inability to reach its target tissue is useless for in vivo studies. A robust PK/PD study provides critical information: Does the probe reach the target tissue at concentrations sufficient to engage the target? Does target engagement lead to a measurable change in a downstream biomarker? Answering these questions is essential for designing informative in vivo experiments and for correctly interpreting their outcomes.[16][18]

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose QM-Probe Dose Administered (e.g., 10 mg/kg, PO) Plasma Plasma Concentration (Cₘₐₓ, Tₘₐₓ, AUC) Dose->Plasma Absorption Tissue Tumor/Tissue Concentration Plasma->Tissue Distribution Target Target Engagement (% Occupancy in Tissue) Tissue->Target Exposure-Target Link Biomarker Downstream Biomarker (e.g., p-Substrate Level) Target->Biomarker Inhibition Target->Biomarker Target-Biomarker Link Effect Biological Effect (e.g., Tumor Growth Inhibition) Biomarker->Effect Functional Consequence

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4,7-Dichloro-6-methoxy-2-methylquinoline: A Guide for Laboratory Professionals

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management of chemical waste is as crucial as the research itself. This guide provides a detailed, step-by-step pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management of chemical waste is as crucial as the research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,7-Dichloro-6-methoxy-2-methylquinoline, a halogenated quinoline derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established safety protocols and regulatory compliance.

Hazard Profile and Core Safety Principles

4,7-Dichloro-6-methoxy-2-methylquinoline and its structural analogs are classified as hazardous substances. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from closely related chlorinated quinolines indicate that it should be handled with care.[1][2] The primary hazards are associated with its potential for skin and eye irritation.[3] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.

The foundational principle for the disposal of this compound is that it must be treated as hazardous waste.[1][4] Under no circumstances should it be disposed of in standard laboratory drains or mixed with general waste.[1][2] The recommended final disposal method for chlorinated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling halogenated aromatic compounds.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.To prevent skin contact, which can cause irritation.[3]
Eye Protection Safety glasses with side-shields or safety goggles.To protect the eyes from dust particles or splashes of solutions containing the compound, which can cause serious eye irritation.[3]
Body Protection A laboratory coat must be worn at all times.To protect the skin and personal clothing from contamination.
Respiratory Protection Not generally required if handling small quantities in a well-ventilated area. Use a fume hood for all operations.To avoid inhalation of dust particles. For larger quantities or where dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[4]

All handling and preparation for disposal of 4,7-Dichloro-6-methoxy-2-methylquinoline should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and preparation of 4,7-Dichloro-6-methoxy-2-methylquinoline for disposal.

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: A dedicated, clearly labeled hazardous waste container is required for solid 4,7-Dichloro-6-methoxy-2-methylquinoline and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves).

  • Liquid Waste: Solutions containing 4,7-Dichloro-6-methoxy-2-methylquinoline should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.[1]

Waste containers should be made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).

Collection of Solid Waste
  • Preparation: In a chemical fume hood, prepare the designated solid hazardous waste container.

  • Transfer: Carefully transfer the solid 4,7-Dichloro-6-methoxy-2-methylquinoline into the waste container using a clean spatula or scoop. Avoid generating dust.[1]

  • Contaminated Materials: Place any disposables that have come into contact with the compound (e.g., weighing boats, contaminated paper towels) into the same container.

  • Sealing and Labeling: Securely close the container. The label must clearly state "Hazardous Waste" and list the full chemical name: "4,7-Dichloro-6-methoxy-2-methylquinoline".

Collection of Liquid Waste
  • Preparation: In a chemical fume hood, have a designated liquid hazardous waste container ready.

  • Transfer: Carefully pour or pipette solutions containing 4,7-Dichloro-6-methoxy-2-methylquinoline into the waste container.

  • Rinsate Collection: Any glassware used should be rinsed with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must also be collected as hazardous liquid waste.[1]

  • Sealing and Labeling: Securely cap the container. The label must read "Hazardous Waste" and detail all constituents of the solution, including the full chemical name of the quinoline derivative and any solvents.

Decontamination of Work Surfaces and Equipment
  • Work Surfaces: Wipe down the work area within the fume hood with a cloth dampened with a suitable solvent (e.g., 70% ethanol or acetone). The used cloth should be disposed of as solid hazardous waste.

  • Non-disposable Equipment: Reusable equipment, such as glassware, should be thoroughly decontaminated. After the initial solvent rinse (which is collected as hazardous waste), glassware can be washed with soap and water.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4,7-Dichloro-6-methoxy-2-methylquinoline.

DisposalWorkflow Disposal Workflow for 4,7-Dichloro-6-methoxy-2-methylquinoline cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Waste Collection cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste SolidWaste Solid Waste Collection IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste Collection IdentifyWaste->LiquidWaste Liquid LabelSolid Seal and Label Solid Waste SolidWaste->LabelSolid LabelLiquid Seal and Label Liquid Waste LiquidWaste->LabelLiquid StoreWaste Store in Designated Area LabelSolid->StoreWaste LabelLiquid->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreWaste->ContactEHS Disposal Arrange for Professional Disposal ContactEHS->Disposal

Caption: Decision workflow for the safe disposal of 4,7-Dichloro-6-methoxy-2-methylquinoline.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section above.

For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage of Waste

Pending collection by a licensed waste disposal contractor, all hazardous waste containers holding 4,7-Dichloro-6-methoxy-2-methylquinoline must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept tightly closed and are not leaking.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship. Always consult your institution's specific guidelines for hazardous waste disposal, as local regulations may vary.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • ECHA. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

  • ThermoFisher. (2025). SAFETY DATA SHEET. Retrieved from [Link]

Sources

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